5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Description
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Properties
IUPAC Name |
5-(3-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUFILSIVAEODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366057 | |
| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41491-54-7 | |
| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Introduction: The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry. This five-membered scaffold is recognized as a "privileged structure" due to its remarkable metabolic stability and its ability to participate in hydrogen bonding, which contributes to its diverse range of pharmacological activities.[1] Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer agents.[2][3][4] The specific compound, 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, incorporates two key features of interest for drug development: the 3-chlorophenyl substituent, which modulates lipophilicity and electronic properties, and a thiol group at the 2-position. This thiol moiety not only contributes to the molecule's biological profile but also serves as a versatile synthetic handle for creating extensive libraries of new chemical entities.
This guide provides a comprehensive overview of the synthesis, structural characterization, and scientific significance of this compound, tailored for researchers and professionals in chemical synthesis and drug discovery.
Section 1: Synthesis Methodology
The most efficient and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is a one-pot cyclization reaction.[5] The synthesis of the title compound proceeds through a two-step sequence starting from an appropriate benzoic acid derivative.
1.1. Rationale of the Synthetic Pathway
The core logic of this synthesis is the construction of the oxadiazole ring from a hydrazide precursor.
-
Step 1: Hydrazide Formation: The synthesis begins with the conversion of methyl 3-chlorobenzoate to 3-chlorobenzohydrazide. This is a critical step as it introduces the N-N bond and the terminal nucleophilic nitrogen essential for the subsequent cyclization. Hydrazine hydrate serves as the nitrogen source in a classic nucleophilic acyl substitution reaction.
-
Step 2: Cyclocondensation: The key ring-forming reaction involves treating the 3-chlorobenzohydrazide with carbon disulfide (CS₂) in a basic medium, typically ethanolic potassium hydroxide. The base deprotonates the hydrazide, enhancing its nucleophilicity. The activated hydrazide then attacks the electrophilic carbon of CS₂, initiating a cascade that results in intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring.[6][7]
-
Step 3: Acidification: The reaction yields a potassium salt of the thiol. Subsequent acidification with a dilute acid neutralizes this salt, causing the final product to precipitate out of the solution, allowing for easy isolation.
1.2. Experimental Protocol: Classical Method
This protocol is adapted from established literature procedures.[6][7][8]
Step A: Synthesis of 3-Chlorobenzohydrazide
-
To a solution of methyl 3-chlorobenzoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (80%, 3-4 equivalents).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and reduce the solvent volume under vacuum.
-
Pour the concentrated mixture into cold water to precipitate the crude hydrazide.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from aqueous ethanol to yield pure 3-chlorobenzohydrazide.
Step B: Synthesis of this compound
-
In a round-bottom flask, dissolve 3-chlorobenzohydrazide (1 equivalent) in absolute ethanol.
-
Add potassium hydroxide (1.1 equivalents) and stir until fully dissolved.
-
To this basic solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 12-16 hours. The formation of a potassium salt may be observed.
-
After reflux, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of cold water and filter to remove any impurities.
-
Acidify the clear filtrate dropwise with dilute hydrochloric acid or acetic acid until the solution is acidic (pH ~5-6), leading to the precipitation of the product.
-
Filter the solid precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
1.3. Synthetic Workflow Diagram
Caption: Synthetic route to the title compound.
Section 2: Structural Elucidation and Physicochemical Properties
A crucial aspect of synthesizing novel compounds is the unambiguous confirmation of their structure. The title compound exhibits thiol-thione tautomerism, a phenomenon that significantly influences its spectroscopic data.
2.1. Thiol-Thione Tautomerism
The 2-thiol group on the 1,3,4-oxadiazole ring exists in a dynamic equilibrium with its thione tautomer. While named as a "thiol" (containing an S-H bond), spectroscopic evidence confirms that in the solid state and in polar solvents like DMSO, the more stable "thione" form (containing C=S and N-H bonds) predominates.[9][10] This is critical for correctly assigning peaks in IR and NMR spectra.
Caption: Thiol-Thione tautomeric equilibrium.
2.2. Physicochemical Data Summary
The fundamental properties of the synthesized compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₈H₅ClN₂OS | [11] |
| Molecular Weight | 212.66 g/mol | [12] |
| CAS Number | 41491-54-7 | [12][13] |
| Appearance | Off-white to pale yellow solid | General Observation |
| Melting Point | 167-169 °C | [13] |
2.3. Spectroscopic Characterization Data
The following table outlines the expected spectral data used to confirm the identity and purity of this compound.
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment & Rationale |
| FT-IR (KBr) | ~3150-3050 | N-H stretch of the thione tautomer.[9] Its presence, and the absence of a strong S-H band (~2550 cm⁻¹), confirms the predominance of the thione form. |
| ~1610 | C=N stretch of the oxadiazole ring. | |
| ~1550 | C=C stretch of the aromatic ring. | |
| ~1320 | C=S stretch (thione group), a key indicator of successful cyclization with CS₂.[10] | |
| ~1080 | C-O-C stretch characteristic of the oxadiazole heterocycle. | |
| ¹H NMR (DMSO-d₆) | ~14.5 (broad singlet, 1H) | N-H proton of the thione tautomer. The significant downfield shift is due to deshielding and hydrogen bonding. |
| ~7.6-8.0 (multiplet, 4H) | Aromatic protons of the 3-chlorophenyl ring. | |
| ¹³C NMR (DMSO-d₆) | ~178 | C=S carbon , highly deshielded and characteristic of the thione group.[14] |
| ~162 | C5 carbon of the oxadiazole ring, attached to the chlorophenyl group. | |
| ~125-135 | Aromatic carbons of the 3-chlorophenyl ring. | |
| Mass Spec. (EI) | m/z ~212 and ~214 | Molecular ion peaks [M]⁺ and [M+2]⁺ . The characteristic ~3:1 intensity ratio confirms the presence of one chlorine atom. |
Section 3: Scientific Significance and Applications
The importance of this compound extends beyond its synthesis, positioning it as a valuable building block in drug discovery programs.
-
Core Pharmacophore : The 1,3,4-oxadiazole ring system is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Its derivatives are investigated for a wide spectrum of therapeutic applications, including antimicrobial, anti-tubercular, anti-inflammatory, and anticancer activities.[15] The presence of the oxadiazole core in approved drugs like Raltegravir, an HIV integrase inhibitor, underscores its clinical relevance.[3]
-
Versatile Synthetic Intermediate : The true value for a medicinal chemist lies in the reactivity of the thiol group. It serves as a nucleophilic handle for a variety of subsequent reactions:
-
S-Alkylation/Acylation : Reaction with alkyl or acyl halides introduces diverse side chains, allowing for fine-tuning of steric and electronic properties to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Mannich Reactions : The acidic N-H proton of the thione tautomer can participate in Mannich reactions with formaldehyde and various amines to generate a wide array of derivatives with potential biological activity.[9]
-
Metal Complexation : The thiol group can act as a ligand to form coordination complexes with various transition metals, a strategy explored for developing novel therapeutic or diagnostic agents.[6][7]
-
Conclusion
This compound is a scientifically significant heterocyclic compound that can be synthesized reliably through a well-established cyclocondensation protocol. Its structure is readily confirmed by a standard suite of spectroscopic techniques, with careful consideration given to its predominant thione tautomer. The compound's primary value lies in its role as a versatile intermediate, providing a robust platform for the development of new 1,3,4-oxadiazole derivatives for evaluation in drug discovery and materials science. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and further explore the potential of this valuable chemical entity.
References
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Vertex AI Search. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. 1
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Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. 2
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
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Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. 5
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Oriental Journal of Chemistry. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals. 6
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. 4
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PubMed Central (PMC). (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. 15
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MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. 16
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ResearchGate. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals Ions. 17
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Bingol University. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. 18
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PubMed Central (PMC) - NIH. (n.d.). 5-Furan-2yl[1][3][5]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][5] triazole-3-thiol and Their Thiol-Thione Tautomerism. 9
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(n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. 14
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ACS Publications. (2021). Synthesis and Screening of New[1][3][5]Oxadiazole,[1][2][5]Triazole, and[1][2][5]Triazolo[4,3-b][1][2][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). 10
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ProQuest. (n.d.). Preparation Ligand this compound by New Method and Complexation with Transition Metals. 8
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ChemicalBook. (n.d.). This compound Product Description. 13
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Sinfoo Biotech. (n.d.). This compound. 12
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An In-depth Technical Guide to the Biological Activity of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives
Executive Summary
The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore. This guide focuses on a specific, highly promising subclass: derivatives of 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. The strategic incorporation of a 3-chlorophenyl ring at the C5 position and a reactive thiol group at the C2 position creates a scaffold with a broad and potent spectrum of biological activities. This document provides a comprehensive analysis of the synthesis, mechanisms of action, and structure-activity relationships of these compounds, highlighting their significant potential in antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting applications. Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge required to explore and expand upon this promising class of therapeutic agents.
Introduction: The Architectural Significance of the Scaffold
Heterocyclic compounds are fundamental to drug discovery, with the 1,3,4-oxadiazole ring being a particularly privileged structure.[1][2] Its appeal lies in its aromatic nature, metabolic stability, and its ability to act as a bioisostere for amide and ester groups, enhancing biological activity through hydrogen bonding interactions.[3]
The specific scaffold, this compound, is engineered with two key features that potentiate its bioactivity:
-
The 5-(3-Chlorophenyl) Group: The presence of a halogen, specifically chlorine, on the phenyl ring often enhances lipophilicity, which can improve membrane permeability and target engagement. The meta-position of the chlorine atom influences the electronic distribution and steric profile of the molecule, critically affecting its binding to biological targets.
-
The 2-Thiol Group: This functional group is of paramount importance. It exists in a tautomeric equilibrium with its thione form and serves as a highly reactive handle for synthetic modification, allowing for the creation of extensive derivative libraries (e.g., S-alkylation, Mannich bases).[4][5] Furthermore, the thiol/thione moiety is itself a key contributor to biological activity, often implicated in coordinating with metal ions in enzymes or participating in crucial hydrogen bonding.[4]
This unique combination gives rise to a diverse portfolio of biological activities, making these derivatives a focal point of contemporary pharmaceutical research.[2][6]
Synthetic Pathways: From Precursor to Bioactive Derivatives
The synthesis of the core scaffold and its subsequent derivatives follows a reliable and well-established chemical pathway. The choice of this multi-step synthesis is deliberate, ensuring high yields and purity of the final products.
Synthesis of the Core Scaffold
The foundational molecule, this compound, is typically synthesized via a three-step process starting from 3-chlorobenzoic acid.
This pathway is favored because each step involves robust, high-yielding reactions. The final cyclization with carbon disulfide in a basic medium is a classic and efficient method for forming the 1,3,4-oxadiazole-2-thiol ring system.[4][7]
Derivatization of the Thiol Group
The true versatility of the scaffold is unlocked through reactions at the 2-thiol position.
-
S-Substitution: The most common modification involves the reaction of the thiol with various electrophiles (e.g., alkyl or aralkyl halides) in a polar aprotic solvent like DMF, using a base such as sodium hydride (NaH) to activate the thiol.[8][9] This allows for the introduction of a wide array of side chains to probe structure-activity relationships.
-
Mannich Reaction: The active hydrogen of the N-H group in the thione tautomer can react with formaldehyde and various secondary amines to form N-Mannich bases, which have shown significant antibacterial and anti-inflammatory properties.[4][10]
A Spectrum of Biological Activities
Derivatives of this compound have been extensively evaluated and found to exhibit potent activity across several therapeutic areas.
Antimicrobial Activity
The search for new antimicrobial agents is critical in the face of growing resistance.[5] Oxadiazole derivatives have emerged as promising candidates.
Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include inhibition of essential enzymes, disruption of cell wall synthesis, and impairment of biofilm formation.[3] The lipophilic nature of the scaffold facilitates passage through microbial cell membranes.
Key Findings:
-
Antibacterial: Derivatives have shown significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria.[5][11] Some compounds demonstrate minimum inhibitory concentrations (MICs) in the range of 4 to 32 μg/mL and are effective against mature biofilms, a critical factor in persistent infections.[3]
-
Antifungal: Potent activity has been observed against various fungal strains, including Aspergillus flavus, Aspergillus niger, and Aspergillus fumigates.[4] In some cases, the activity of these synthetic compounds is comparable or superior to standard drugs like Terbinafine.[4][5]
Table 1: Representative Antimicrobial Activity
| Compound Type | Target Organism | Activity Metric | Result | Reference |
| S-substituted derivative | Staphylococcus aureus | MIC | 4 - 32 µg/mL | [3] |
| Core Scaffold Derivative | Aspergillus species | Zone of Inhibition | Significant (vs. Terbinafine) | [4] |
| S-substituted derivative | Salmonella typhi | Zone of Inhibition | Moderate to Strong | [11] |
Anticancer Activity
The 1,3,4-oxadiazole nucleus is present in numerous compounds investigated for their antiproliferative properties.[12][13][14]
Mechanism of Action: The anticancer effects are often multifactorial, involving the inhibition of key enzymes essential for cancer cell survival and proliferation, and the induction of programmed cell death (apoptosis).
Key Findings:
-
Enzyme Inhibition: Derivatives have been identified as potent inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer invasion and metastasis.[15] Other targets include telomerase, thymidine phosphorylase, and various kinases.[16]
-
Cytotoxicity: Excellent cytotoxic profiles have been observed against a range of human cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG2), and glioma (C6).[15][16]
-
Apoptosis Induction: Mechanistic studies confirm that potent derivatives induce apoptosis, evidenced by mitochondrial membrane depolarization and activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[15]
Table 2: Selected In Vitro Anticancer Activity (IC₅₀ Values)
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Acetamido mercapto | A549 (Lung) | < 0.14 | [15] |
| Acetamido mercapto | C6 (Glioma) | 8.16 | [15] |
| Quinoline conjugate | HepG2 (Liver) | 0.8 - 1.2 | [13] |
| Pyridine conjugate | MCF-7 (Breast) | Stronger than 5-FU | [16] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major therapeutic class. Oxadiazole derivatives have shown significant potential in this area, often with reduced side effects compared to traditional NSAIDs.[17][18]
Mechanism of Action: The primary mechanism involves the inhibition of inflammatory pathways. The carrageenan-induced rat paw edema model is the standard preclinical assay used to validate this activity, as it reliably simulates acute inflammation.
Key Findings:
-
Several S-substituted and Mannich base derivatives have demonstrated significant anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin.[10][17]
-
Activity is dose-dependent, with studies typically using a 100 mg/kg dose.[17][18] Importantly, many of these active compounds exhibit low ulcerogenic potential, a major drawback of many current NSAIDs.[10]
Table 3: In Vivo Anti-inflammatory Activity
| Compound Class | Model | Dose | % Inhibition of Edema | Reference |
| Mannich Bases | Carrageenan-induced paw edema | 100 mg/kg | 30.6% - 57.8% | [10] |
| Aroylmethyl thio-ethers | Carrageenan-induced paw edema | 100 mg/kg | Comparable to Indomethacin | [17][18] |
| N-benzamide derivatives | Carrageenan-induced paw edema | Not specified | Good response | [1][19] |
Enzyme Inhibition
Beyond cancer-related enzymes, these derivatives have been shown to selectively inhibit other enzymes of therapeutic importance.
Key Findings:
-
Urease Inhibition: Certain derivatives are exceptionally potent urease inhibitors, with IC₅₀ values in the low micromolar range—significantly stronger than the standard inhibitor, thiourea.[11] This is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.
-
Cholinesterase Inhibition: Compounds have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[8][9][11]
-
Other Enzymes: Moderate to strong inhibition has also been reported for α-glucosidase and lipoxygenase, indicating potential applications in diabetes and inflammation, respectively.[20]
Table 4: Enzyme Inhibitory Activity (IC₅₀ Values)
| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| S-substituted (benzyl) | Urease | 0.63 ± 0.001 | [11] |
| S-substituted (benzyl) | Acetylcholinesterase | 2.14 ± 0.003 | [11] |
| Acetamido mercapto | MMP-9 | 1.65 | [15] |
| S-substituted (benzyl) | α-Glucosidase | Potent Inhibition | [20] |
Experimental Protocols: A Methodological Framework
Reproducibility is the cornerstone of scientific integrity. The following are detailed, standardized protocols for key biological assays mentioned in this guide.
Protocol 1: General Synthesis of this compound
Causality: This multi-step synthesis is designed to build the heterocyclic core from a simple aromatic acid. Each step prepares the substrate for the next, culminating in a ring-forming cyclization.
-
Esterification: Reflux 3-chlorobenzoic acid with an excess of methanol and a catalytic amount of sulfuric acid for 4-6 hours. Monitor by TLC. After completion, neutralize the acid, extract the ester with an organic solvent, and purify.
-
Hydrazinolysis: Reflux the resulting methyl-3-chlorobenzoate with an equimolar amount of hydrazine hydrate in absolute ethanol for 8-12 hours. The product, 3-chlorobenzohydrazide, will precipitate upon cooling. Filter and wash the solid with cold ethanol.
-
Cyclization: Dissolve the 3-chlorobenzohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in ethanol.[11] Add carbon disulfide (2 equivalents) dropwise to the solution.[11] Reflux the mixture for 6-8 hours.[4] After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6 to precipitate the crude product.[11] Filter, wash with water, and recrystallize from ethanol to yield pure this compound.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Causality: This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The color intensity is directly proportional to the number of living cells.
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
Causality: This is a classic and highly validated model for evaluating acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.
-
Animal Acclimatization: Use adult Sprague-Dawley or Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the test but allow free access to water.
-
Grouping and Administration: Divide the rats into groups (n=6): a control group (vehicle), a standard group (Indomethacin, 10 mg/kg), and test groups (test compounds, e.g., 100 mg/kg).[17][18] Administer the compounds orally or intraperitoneally.
-
Edema Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.[10][18]
Conclusion and Future Perspectives
The derivatives of this compound represent a robust and highly adaptable chemical scaffold with a remarkable breadth of biological activities. The synthetic accessibility of the core and the reactive nature of the 2-thiol group provide a fertile ground for the generation of large, diverse chemical libraries. The potent activities demonstrated in antimicrobial, anticancer, and anti-inflammatory assays underscore the therapeutic potential of this compound class.
Future research should focus on:
-
Mechanism Deconvolution: Utilizing modern proteomic and genomic techniques to precisely identify the molecular targets and pathways modulated by the most active compounds.
-
Structure-Activity Relationship (SAR) Optimization: Systematically modifying both the 3-chlorophenyl ring (e.g., altering halogen position or type) and the S-substituent to maximize potency and selectivity for a specific biological target.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to assess their drug-likeness and suitability for in vivo development.
By leveraging the foundational knowledge presented in this guide, researchers are well-positioned to advance these promising molecules from laboratory curiosities to next-generation therapeutic agents.
References
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Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. (URL: [Link])
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (URL: [Link])
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Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. (URL: [Link])
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Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (URL: [Link])
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(PDF) Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. (URL: [Link])
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Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. (URL: [Link])
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (URL: [Link])
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Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (URL: [Link])
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Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (URL: [Link])
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View of Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. (URL: [Link])
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Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. (URL: [Link])
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (URL: [Link])
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A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (URL: [Link])
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (URL: [Link])
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (URL: [Link])
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Synthesis of some novel enzyme inhibitors and antibacterial agents derived from 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. (URL: [Link])
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3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (URL: [Link])
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (URL: [Link])
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (URL: [Link])
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (URL: [Link])
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])
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Preparation Ligand this compound by New Method and Complexation with Transition Metals Ions. (URL: [Link])
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Thiol-Thione Tautomerism in 5-Aryl-1,3,4-Oxadiazole-2-thiols: A Guide to Synthesis, Characterization, and Biological Significance
An In-Depth Technical Guide for Researchers
Abstract
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When this heterocycle is substituted at the 2-position with a mercapto group, it gives rise to 5-aryl-1,3,4-oxadiazole-2-thiols. These molecules are not static; they exist in a dynamic equilibrium between two tautomeric forms: a thiol and a thione. This tautomerism is a critical, yet often overlooked, feature that profoundly influences the molecule's physicochemical properties, structural interactions with biological targets, and ultimately, its therapeutic efficacy.[4][5] This guide provides an in-depth exploration of the thiol-thione tautomerism in this specific class of compounds, offering field-proven insights into their synthesis, the analytical techniques required for their characterization, and the crucial implications of this dynamic equilibrium in the context of drug discovery and development.
The Fundamental Equilibrium: Thiol vs. Thione
Prototropic tautomerism involves the migration of a proton, accompanied by a rearrangement of valence electrons. In 5-aryl-1,3,4-oxadiazole-2-thiols, this manifests as an equilibrium between the thiol form, characterized by an exocyclic sulfur-hydrogen (S-H) bond, and the thione form, which possesses a carbon-sulfur double bond (C=S) and an endocyclic nitrogen-hydrogen (N-H) bond.
Caption: The dynamic equilibrium between the thiol and thione tautomers.
While both forms can exist, experimental and computational studies consistently demonstrate that the thione tautomer is the more stable and predominant form in both solid and solution phases under most conditions.[6][7] The equilibrium is dynamic and can be influenced by several factors:
-
Solvent Polarity: Polar solvents, through hydrogen bonding and dipole-dipole interactions, preferentially solvate and stabilize the more polar thione form, shifting the equilibrium significantly in its favor.[8] In dilute solutions of nonpolar solvents, the contribution of the thiol form may increase.[8]
-
pH of the Medium: The state of ionization is critical. In basic media, deprotonation leads to a common resonance-stabilized anion, whereas in acidic media, protonation can occur on different heteroatoms, further complicating the equilibrium.[9]
-
Temperature and Concentration: These parameters can also modulate the position of the equilibrium, although their effects are often less pronounced than that of the solvent.[8]
Synthesis: A Reliable Pathway
A robust and widely adopted method for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols involves the cyclization of aroylhydrazides (also known as aromatic acid hydrazides).[10] The process is typically a one-pot reaction where the aroylhydrazide is treated with carbon disulfide (CS₂) in the presence of a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent.
The causality behind this experimental choice is straightforward: the basic medium facilitates the nucleophilic attack of the hydrazide onto the carbon disulfide, leading to the formation of a potassium dithiocarbazate intermediate. Subsequent heating promotes intramolecular cyclization via dehydration, yielding the desired heterocyclic ring.[10][11]
Caption: General workflow for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.
Experimental Protocol: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol
This protocol is adapted from established literature procedures and serves as a self-validating system for producing the target compound.[10]
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).
-
Addition of Starting Materials: To this basic solution, add benzoyl hydrazide (0.01 mol). Stir the mixture for 10-15 minutes until a clear solution is obtained. Subsequently, add carbon disulfide (0.012 mol) dropwise.
-
Expertise Note: The slight excess of carbon disulfide ensures the complete consumption of the limiting reactant, the aroyl hydrazide. The dropwise addition helps to control any initial exotherm.
-
-
Reaction: Heat the resulting mixture to reflux and maintain it for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, reduce the volume of the solvent to approximately half using a rotary evaporator. Pour the concentrated mixture into 100 mL of ice-cold water.
-
Precipitation: Acidify the aqueous solution by adding dilute hydrochloric acid (HCl) dropwise with constant stirring until the pH is approximately 2-3. A solid precipitate will form.
-
Trustworthiness Note: The acidification step is crucial. It protonates the potassium salt of the product, rendering it insoluble in water and allowing for its isolation.
-
-
Purification: Filter the crude solid using a Büchner funnel, wash thoroughly with cold distilled water to remove inorganic salts, and dry it in a vacuum desiccator. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the final compound using melting point determination, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Analytical Characterization of Tautomers
Distinguishing and quantifying the thiol and thione forms requires a multi-faceted analytical approach. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution, as the interconversion is often slow on the NMR timescale, allowing for the direct observation of both species.[12][13]
-
¹H NMR: The key diagnostic signals are those of the mobile proton. The thione form exhibits a broad singlet for the N-H proton, typically in the range of 14.0-15.0 ppm in DMSO-d₆.[7] The thiol form, if present in a detectable amount, would show a signal for the S-H proton, often appearing between 12.0-14.0 ppm .[10][14] The aromatic protons of the 5-aryl substituent will also be present, usually between 7.0-8.5 ppm.
-
¹³C NMR: The carbon at the 2-position of the oxadiazole ring is highly informative. In the thione tautomer, this carbon exists as a thiocarbonyl (C=S) and resonates significantly downfield, typically in the range of 175-180 ppm .[10] For the minor thiol tautomer, the C-S carbon would be expected at a much higher field.
Table 1: Representative NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Tautomer | Proton (¹H) | Carbon (¹³C) |
|---|---|---|
| Thione (Major) | NH : ~14.0-15.0 | C =S: ~175-180 |
| Thiol (Minor) | SH : ~12.0-14.0 | C -SH: (Typically not observed due to low concentration) |
Data compiled from sources[7][10].
Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve ~10-15 mg of the synthesized compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Expertise Note: The choice of solvent is critical as it directly influences the tautomeric equilibrium. Running spectra in solvents of varying polarity (e.g., CDCl₃ vs. DMSO-d₆) can provide direct evidence of the solvent's effect.
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Identify the characteristic N-H proton signal of the thione form and the C=S carbon signal. Integrate the signals if both tautomers are present to determine their relative ratio.
UV-Visible Spectroscopy
UV-Vis spectroscopy is highly sensitive to changes in electronic structure and can be used to study the equilibrium, particularly as a function of solvent polarity.[9] The two tautomers possess different chromophores.
-
Thione Form: The C=S group has a characteristic, low-intensity n→π* electronic transition that absorbs at a longer wavelength, typically in the 300-350 nm range.[5][15]
-
Thiol Form: This form lacks the C=S chromophore. Its absorption is dominated by π→π* transitions within the conjugated aromatic and heterocyclic system, occurring at shorter wavelengths, generally below 300 nm .[5]
By observing the absorption spectrum in different solvents, a shift in the equilibrium can be inferred. An increase in the intensity of the long-wavelength band in polar solvents provides strong evidence for the predominance of the thione form.[8]
Computational Modeling (DFT)
Density Functional Theory (DFT) has become an indispensable tool for corroborating experimental findings.[16] It allows for the in silico investigation of tautomeric stability.
Caption: Workflow for computational analysis of tautomer stability using DFT.
Calculations can accurately predict that the thione tautomer is energetically more stable (lower Gibbs free energy) than the thiol tautomer in both the gas phase and in various solvents.[16][17] Furthermore, these methods can simulate NMR chemical shifts and UV-Vis absorption spectra, providing theoretical data that can be directly compared with experimental results for structural validation.[18][19]
Significance in Drug Discovery and Development
The precise tautomeric form of a drug candidate is not an academic detail; it is fundamental to its mechanism of action and pharmacokinetic profile.
-
Target Binding: The thiol and thione forms are distinct chemical entities with different shapes, electronic distributions, and, most importantly, hydrogen bonding capabilities. The thione form has an N-H donor and a C=S acceptor, while the thiol has an S-H donor and an endocyclic nitrogen acceptor. This difference dictates how the molecule will fit into a binding pocket and interact with amino acid residues of a target protein (e.g., an enzyme or receptor). A drug designed to be a hydrogen bond donor via an S-H group will fail if the molecule exists exclusively in the thione form under physiological conditions.
-
Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Lipophilicity (LogP): The more polar thione form is generally less lipophilic than the thiol form. This affects the molecule's ability to cross biological membranes.
-
Aqueous Solubility: The greater polarity of the thione tautomer typically imparts higher aqueous solubility.
-
pKa: The acidity of the mobile proton is different in each tautomer (N-H vs. S-H), affecting the molecule's charge state at physiological pH.
-
The 5-aryl-1,3,4-oxadiazole-2-thione scaffold has been identified in compounds with potent biological activities, including anticancer (e.g., tubulin polymerization inhibitors)[20][21], antifungal [10], and anti-inflammatory [22] effects. A comprehensive understanding of the dominant thione tautomer is essential for rational drug design and for building accurate structure-activity relationships (SAR) to optimize these lead compounds.
Conclusion
The thiol-thione tautomerism of 5-aryl-1,3,4-oxadiazole-2-thiols is a defining characteristic of this important heterocyclic class. Overwhelming evidence from a combination of robust analytical techniques—primarily NMR, UV-Vis, and computational studies—confirms the predominance of the more stable thione form in most pharmaceutically relevant environments. For researchers in drug development, recognizing and characterizing this tautomeric equilibrium is not optional. It is a prerequisite for understanding molecular interactions at the target site, predicting pharmacokinetic behavior, and ultimately, designing safer and more effective medicines.
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CAS number for 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
An In-Depth Technical Guide to 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.
This compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are recognized as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities and favorable pharmacokinetic properties.[1][2] The presence of a thiol (-SH) group at the 2-position and a 3-chlorophenyl substituent at the 5-position confers specific chemical reactivity and biological activity to the molecule.
It is crucial to note that this compound exists in a tautomeric equilibrium between the thiol and thione forms, as illustrated below. While commonly named as a thiol, the thione form is significant in its chemical behavior and interactions.
Caption: Thiol-Thione Tautomerism of the title compound.
The core physicochemical properties are summarized in the table below for quick reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 41491-54-7 (primary), 203268-66-0 (alternative) | [4][5] |
| Molecular Formula | C₈H₅ClN₂OS | [3][5] |
| Molecular Weight | 212.65 g/mol | [3] |
| SMILES | C1=CC(=CC(=C1)C2=NN=C(S)O2)Cl | [3] |
| InChIKey | NGUFILSIVAEODZ-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The most common and reliable method involves the reaction of an acid hydrazide with carbon disulfide in a basic medium, followed by acidification.[6] This approach provides good yields and high purity.
Synthetic Workflow
The synthesis is a two-step process starting from a commercially available substituted benzoic acid. The workflow is designed for efficiency and scalability in a laboratory setting.
Caption: General Synthetic Workflow.
Detailed Experimental Protocol
This protocol describes the classic method for synthesizing the title compound.[7][8]
Step A: Synthesis of m-Chlorobenzoyl Hydrazide
-
Esterification: To a solution of m-chlorobenzoic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4-6 hours. The causality here is that the acid must be converted to a more reactive ester for efficient hydrazinolysis.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Hydrazinolysis: Dissolve the resulting crude ester in absolute ethanol. Add hydrazine hydrate (80-99%) and reflux for 8-12 hours. The nucleophilic hydrazine displaces the methoxy group to form the stable hydrazide.
-
Isolation: Cool the reaction mixture. The m-chlorobenzoyl hydrazide will precipitate. Filter the solid, wash with cold ethanol, and dry.
Step B: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve m-chlorobenzoyl hydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.
-
Addition of CS₂: Add carbon disulfide (1.5 equivalents) dropwise to the solution. The basic medium (KOH) is critical for deprotonating the hydrazide and activating the carbon disulfide for cyclization.
-
Reflux: Heat the mixture to reflux and maintain for 10-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, reduce the solvent volume in vacuo.
-
Acidification: Pour the concentrated residue into a beaker of crushed ice and water. Acidify the solution to pH 2-3 with dilute hydrochloric acid. This step protonates the potassium salt intermediate, causing the final product to precipitate.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with distilled water until the washings are neutral, and then dry. Recrystallization from ethanol can be performed to obtain a high-purity product.
Structural Characterization
The identity and purity of the synthesized compound must be validated using standard spectroscopic techniques.
-
¹H NMR: Expect aromatic protons in the region of 7.5-8.0 ppm. A broad singlet corresponding to the SH/NH proton will be observed at a downfield chemical shift (typically >12 ppm).[9]
-
¹³C NMR: Aromatic carbons will appear between 125-135 ppm. Two distinct signals for the oxadiazole ring carbons will be present, typically around 160 ppm (C-Cl) and >175 ppm (C=S).[9]
-
IR Spectroscopy: Key peaks include a C=N stretch (around 1530-1550 cm⁻¹), C-O-C stretch (around 1100-1200 cm⁻¹), and a characteristic S-H stretch if the thiol form is prominent (around 2550 cm⁻¹).[9]
Biological Activity and Therapeutic Potential
The 1,3,4-oxadiazole nucleus is a cornerstone in the development of new therapeutic agents.[10] Derivatives have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[2][6]
Mechanism of Action Insights
The biological activity of this compound and related compounds can be attributed to several factors:
-
Enzyme Inhibition: The heterocyclic ring and its substituents can fit into the active sites of various enzymes. S-substituted derivatives of the analogous 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11]
-
Metal Chelation: The thiol group and adjacent nitrogen atoms can act as chelation sites for essential metal ions in microbial enzymes, disrupting their function.[7][9]
-
Antioxidant Activity: The thiol group (-SH) has reducing potential and can act as a radical scavenger, which may contribute to cytoprotective and anti-inflammatory effects.[1]
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Physical and chemical properties of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
An In-Depth Technical Guide to 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Properties, Synthesis, and Applications
Introduction
The 1,3,4-oxadiazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable pharmacokinetic properties and its role as a bioisostere for amide and ester functionalities.[1] This five-membered heterocyclic ring is a constituent of numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This guide focuses on a specific, highly functionalized derivative: This compound .
The introduction of a 3-chlorophenyl group at the 5-position and a thiol group at the 2-position creates a molecule with significant potential as both a biologically active agent and a versatile synthetic intermediate. The thiol group, in particular, offers a reactive handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the molecule's structural features, physicochemical properties, synthesis, and reactivity, grounded in established scientific literature.
Molecular Structure and Tautomerism
A critical feature of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms.[1][2][4] This equilibrium is fundamental to its chemical reactivity and biological interactions. The thiol form possesses an exocyclic sulfur-hydrogen bond, while the thione form features a carbon-sulfur double bond with the proton residing on a ring nitrogen. While both forms may exist, the thione tautomer often predominates in the solid state.
Caption: Thiol-Thione Tautomeric Equilibrium.
Physicochemical Properties
The physical and chemical properties of this compound determine its behavior in experimental and biological systems. The following table summarizes its key characteristics based on available data.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂OS | [5][6] |
| Molecular Weight | 212.65 g/mol | [6] |
| CAS Number | 41491-54-7 | [7][8] |
| Appearance | Solid / Powder | [9] |
| Melting Point | 167-169 °C | [7] |
| Boiling Point (Predicted) | 289.2 ± 42.0 °C | [7] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [7] |
| pKa (Predicted) | 4.15 ± 0.70 | [7] |
Synthesis and Characterization
The predominant synthetic pathway to 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established, two-step process starting from a corresponding carboxylic acid derivative.[1][10][11] This method is reliable and provides good yields of the target compound.
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A Technical Guide to the Microwave-Assisted Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
This guide provides an in-depth exploration of the microwave-assisted synthesis of 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the rationale behind the synthetic strategy, the advantages of microwave irradiation, a detailed experimental protocol, and the characterization of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage modern synthetic techniques for efficient compound preparation.
Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical and pharmacokinetic properties.[1] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, serves as a versatile building block in the design of novel therapeutic agents.[2][3] The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 5-position further enhances its potential for biological activity.
Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][4] The 1,3,4-oxadiazole moiety can act as a bioisostere for carboxylic acids and amides, improving metabolic stability and oral bioavailability.[5][6] The specific target of this guide, this compound, incorporates a chlorine atom on the phenyl ring, a common strategy to modulate lipophilicity and electronic properties, potentially influencing its interaction with biological targets.
The Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is efficiently achieved through a two-step reaction sequence starting from a readily available substituted benzoic acid.
Step 1: Synthesis of 3-Chlorobenzohydrazide
The initial step involves the conversion of 3-chlorobenzoic acid to its corresponding hydrazide. This is typically accomplished by first esterifying the carboxylic acid, followed by reaction with hydrazine hydrate.[7] A common method involves refluxing the corresponding ethyl ester, ethyl-3-chlorobenzoate, with hydrazine hydrate in an alcoholic solvent.[8]
Step 2: Cyclization to form the 1,3,4-Oxadiazole-2-thiol Ring
The key ring-forming reaction involves the cyclization of 3-chlorobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide.[7][9] This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired 1,3,4-oxadiazole-2-thiol.
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating methods in organic synthesis often suffer from long reaction times, high energy consumption, and the potential for side product formation.[10] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, offering significant advantages.[11][12][13]
Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, which involves the interaction of the microwave energy with polar molecules.[12][14] This leads to rapid and uniform heating, resulting in:
-
Dramatically Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[11][12]
-
Increased Reaction Yields and Purity: The rapid and controlled heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[10][11]
-
Enhanced Reaction Rates: Microwaves can accelerate reaction rates beyond what is achievable with conventional heating at the same temperature, a phenomenon sometimes referred to as a "non-thermal microwave effect."[15]
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is more energy-efficient than conventional methods that heat the entire apparatus.[14]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[11][14]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the microwave-assisted synthesis of this compound.
Materials and Instrumentation
-
Reagents: 3-Chlorobenzoic acid, thionyl chloride, methanol, hydrazine hydrate, carbon disulfide, potassium hydroxide, ethanol, hydrochloric acid. All reagents should be of analytical grade.
-
Instrumentation: Microwave reactor, magnetic stirrer, reflux condenser, rotary evaporator, melting point apparatus, FT-IR spectrometer, ¹H NMR spectrometer.
Synthesis of 3-Chlorobenzohydrazide (Intermediate)
-
Esterification of 3-Chlorobenzoic Acid: In a round-bottom flask, dissolve 3-chlorobenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the excess acid with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 3-chlorobenzoate.
-
Hydrazinolysis: To the obtained methyl 3-chlorobenzoate, add an excess of hydrazine hydrate in ethanol.[7] Reflux the mixture for 5 hours.[8] Upon cooling, a solid precipitate of 3-chlorobenzohydrazide will form. Filter the solid, wash with cold ethanol, and dry to obtain the pure intermediate.
Microwave-Assisted Synthesis of this compound (Target Molecule)
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve 3-chlorobenzohydrazide (1 equivalent) and potassium hydroxide (1.2 equivalents) in absolute ethanol.
-
Addition of Carbon Disulfide: To this stirred solution, add carbon disulfide (1.5 equivalents) dropwise.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the reaction mixture at a constant power (e.g., 150-300 W) for a short duration (e.g., 3-5 minutes). The temperature should be monitored and controlled (e.g., 80-100 °C).
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Data Presentation and Characterization
The successful synthesis of the target compound should be confirmed by various analytical techniques.
Reaction Parameters and Yield
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 8-12 hours | 3-5 minutes |
| Temperature | Reflux | 80-100 °C |
| Yield | Moderate | High |
| Solvent | Ethanol | Ethanol |
Physicochemical and Spectroscopic Data
-
Melting Point: The melting point of the purified product should be determined and compared with literature values.
-
FT-IR (KBr, cm⁻¹): The IR spectrum should show characteristic absorption bands for the N-H, C=N, C-O-C, and C=S functional groups.
-
¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum will show signals corresponding to the aromatic protons of the 3-chlorophenyl ring and a characteristic signal for the SH proton, which may be exchangeable with D₂O.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the target compound.
Mechanistic Insights and Causality
The efficiency of the microwave-assisted synthesis can be attributed to the rapid and uniform heating of the polar reactants and solvent. The reaction proceeds through the formation of a potassium dithiocarbazate salt from the reaction of the hydrazide with carbon disulfide and potassium hydroxide. This intermediate is highly polar and strongly absorbs microwave irradiation, facilitating its rapid conversion to the final product. The microwave energy effectively overcomes the activation energy barrier for the intramolecular cyclization and subsequent dehydration, leading to a significant rate enhancement compared to conventional heating.
Visualizing the Synthesis
Synthetic Workflow
Caption: Overall workflow for the synthesis of the target molecule.
Reaction Mechanism
Caption: Simplified reaction mechanism for the cyclization step.
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally benign alternative to conventional synthetic methods. This technical guide has provided a comprehensive overview of the synthetic strategy, the underlying principles of microwave chemistry, a detailed experimental protocol, and methods for product characterization. By adopting this modern approach, researchers in drug discovery and development can significantly accelerate the synthesis of novel heterocyclic compounds with therapeutic potential, ultimately contributing to the advancement of medicinal chemistry.
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An In-Depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Starting Materials and Core Methodology
This guide provides a comprehensive overview of the synthetic pathway for 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a privileged structure, known to impart favorable pharmacokinetic properties and metabolic stability to drug candidates.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the requisite starting materials, reaction mechanisms, and a field-proven experimental protocol.
Foundational Principles: The Strategic Importance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, enhancing hydrolytic stability and offering a rigid scaffold for the precise spatial orientation of substituents.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The thiol substituent at the 2-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex bioactive molecules.
The Synthetic Blueprint: A Two-Step Approach to the Target Molecule
The most common and efficient synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols proceeds through a well-established two-step reaction sequence.[3][5] This strategy involves the initial formation of an acylhydrazide, which is subsequently cyclized with carbon disulfide in a basic medium.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of the Key Intermediate, 3-Chlorobenzohydrazide
The cornerstone of this synthesis is the formation of 3-chlorobenzohydrazide. This intermediate is typically prepared via the hydrazinolysis of a 3-chlorobenzoic acid derivative, most commonly an ester such as methyl 3-chlorobenzoate.[6][7] The reaction with hydrazine hydrate effectively displaces the alkoxy group of the ester to form the desired hydrazide.
Starting Materials for Step 1:
-
Methyl 3-chlorobenzoate (or 3-chlorobenzoic acid, which would first require esterification)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Absolute Ethanol (as solvent)
Step 2: Cyclization to Form the 1,3,4-Oxadiazole Ring
The second and final step involves the reaction of 3-chlorobenzohydrazide with carbon disulfide in a basic alcoholic solution.[3][5] This reaction proceeds through the formation of a potassium dithiocarbazinate salt intermediate.[8] Subsequent acidification of the reaction mixture neutralizes the base and catalyzes the intramolecular cyclization via dehydration to yield the final product, this compound.[6][7]
Starting Materials for Step 2:
-
3-Chlorobenzohydrazide
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Absolute Ethanol (as solvent)
-
An acid for workup (e.g., dilute Hydrochloric Acid)
Detailed Experimental Protocol
The following protocol is a synthesis of established methodologies and provides a robust and reproducible procedure for the preparation of this compound.
Synthesis of 3-Chlorobenzohydrazide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-chlorobenzoate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (typically 1.5-2 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-chlorobenzohydrazide as a white solid.[9]
Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask, dissolve 3-chlorobenzohydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.[4]
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.[8]
-
Reflux: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to reflux for 6-8 hours.[6][7] The reaction mixture will typically turn yellow, indicating the formation of the potassium dithiocarbazinate intermediate.
-
Workup and Cyclization: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Dissolve the residue in water and filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid until the pH is acidic.[10]
-
Isolation and Purification: A precipitate will form upon acidification. Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol-water mixture) to obtain pure this compound.[10]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for this synthesis. Yields are indicative and can vary based on the scale of the reaction and purification efficiency.
| Parameter | Step 1: Hydrazide Formation | Step 2: Oxadiazole Formation |
| Key Reagents | Methyl 3-chlorobenzoate, Hydrazine Hydrate | 3-Chlorobenzohydrazide, CS₂, KOH |
| Molar Ratio (Reactant:Reagent) | 1 : 1.5-2 (Ester:Hydrazine) | 1 : 1.2 : 1.1 (Hydrazide:CS₂:KOH) |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Reaction Temperature | Reflux (~78 °C) | 0-10 °C (addition), Reflux (~78 °C) |
| Reaction Time | 4-6 hours | 8-10 hours |
| Typical Yield | > 85% | 70-85% |
Mechanistic Insights and Rationale for Experimental Choices
-
Choice of Base: Potassium hydroxide is commonly used as it is readily soluble in ethanol and effectively deprotonates the hydrazide, facilitating the nucleophilic attack on carbon disulfide.[11]
-
Role of Carbon Disulfide: Carbon disulfide serves as the source of the C=S group in the final thiol/thione tautomer of the oxadiazole ring.
-
Acidification Step: The final acidification is crucial for both the cyclization and the precipitation of the product. The acidic environment protonates the intermediate, leading to the elimination of a water molecule and the formation of the stable 1,3,4-oxadiazole ring.[3]
Conclusion
The synthesis of this compound is a well-established and high-yielding process that relies on readily available starting materials. The two-step procedure, involving the formation of a key 3-chlorobenzohydrazide intermediate followed by cyclization with carbon disulfide, provides a reliable route to this valuable heterocyclic building block. Understanding the underlying mechanisms and the rationale for the chosen reagents and conditions is paramount for the successful and efficient execution of this synthesis in a research and development setting.
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Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
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Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]
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Al-Janabi, A. S. M., Al-Soumadaiy, G. A., & Khear-Allah, B. A. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry, 27(4). [Link]
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The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). Bingol University. [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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ResearchGate. (2020). Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. [Link]
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The Emerging Therapeutic Landscape of Chlorophenyl Oxadiazole Thiols: A Technical Guide for Drug Discovery Professionals
Foreword: The Versatility of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1][2] This five-membered heterocyclic core, featuring one oxygen and two nitrogen atoms, serves as a versatile scaffold for developing novel therapeutic agents with a wide spectrum of pharmacological activities.[1][3][4] Its derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents.[3][5][6][7] The incorporation of a chlorophenyl moiety and a thiol group further enhances the pharmacological profile, creating a class of compounds with significant promise for addressing unmet medical needs. This guide provides an in-depth exploration of the synthesis, mechanisms, and therapeutic applications of chlorophenyl oxadiazole thiols, offering a technical resource for researchers and drug development professionals.
Part 1: Synthesis of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol: A Foundational Pathway
The synthesis of the core structure, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol, is a well-established multi-step process that begins with a readily available starting material, 4-chlorobenzoic acid. This synthetic route is reliable and scalable, making it suitable for medicinal chemistry programs.
Synthetic Workflow
The overall synthetic pathway can be visualized as a three-step process: esterification, hydrazinolysis, and cyclization with carbon disulfide.
Caption: Synthetic pathway for 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol.
Detailed Experimental Protocol
This protocol outlines a self-validating system for the synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol, with in-process checks to ensure reaction completion and purity.
Step 1: Synthesis of Ethyl 4-Chlorobenzoate [8]
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzoic acid in absolute ethanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-chlorobenzoate.
Step 2: Synthesis of 4-Chlorobenzohydrazide [8]
-
Reaction Setup: Dissolve the crude ethyl 4-chlorobenzoate in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Hydrazinolysis: Add hydrazine hydrate to the solution.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete, as indicated by TLC.
-
Isolation: Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry to yield 4-chlorobenzohydrazide.
Step 3: Synthesis of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-thiol [8][9]
-
Reaction Setup: Dissolve 4-chlorobenzohydrazide in ethanol, followed by the addition of potassium hydroxide.
-
Cyclization: Add carbon disulfide dropwise to the stirred solution.
-
Reflux: Reflux the reaction mixture for several hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidification: Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol.
Part 2: Therapeutic Applications and Mechanisms of Action
The chlorophenyl oxadiazole thiol scaffold has been extensively investigated for a range of therapeutic applications. The following sections detail the key findings in major therapeutic areas.
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole are well-documented for their broad-spectrum antimicrobial properties.[10] The presence of the thiol group offers a reactive site for further derivatization, leading to compounds with enhanced potency.
Mechanism of Action: While the exact mechanisms can vary, it is hypothesized that these compounds may interfere with microbial growth through several pathways, including the inhibition of essential enzymes or disruption of cell wall synthesis. The lipophilic nature of the chlorophenyl group may facilitate passage through the microbial cell membrane.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Controls: Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Table 1: Reported Antimicrobial Activity of Chlorophenyl Oxadiazole Thiol Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol | S. aureus | Not specified, but showed activity | [9] |
| 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol | B. subtilis | Good MIC value reported | [9] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than ampicillin | [10] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | Stronger than ampicillin | [10] |
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a prominent scaffold in the design of anticancer agents.[1][2][5][11][12] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, growth factors, and enzymes crucial for tumor cell proliferation and survival.[1][5]
Mechanism of Action: One of the key mechanisms of action for some oxadiazole derivatives is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[2][13] Aberrant NF-κB activation is implicated in the progression of various cancers.[2] By inhibiting NF-κB, these compounds can suppress the expression of downstream genes involved in cell proliferation, survival, and angiogenesis, ultimately leading to apoptosis of cancer cells.[13]
Caption: Inhibition of the NF-κB pathway by chlorophenyl oxadiazole thiols.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.
Table 2: Reported Anticancer Activity of Chlorophenyl Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs | Various | Growth percent of 95.37% for compound 4c | [14] |
| Quinoline incorporated 1,3,4-oxadiazole-2(3H)-thione | Not specified | Telomerase inhibition | [1] |
| 2-thioxo-1,3,4-oxadiazole analogues | HeLa, Panc-1, MCF-7, U-87 | PARP inhibition | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. The 1,3,4-oxadiazole scaffold has been explored for the development of novel anti-inflammatory agents.[3][6][15]
Mechanism of Action: A primary mechanism for the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[16] Some oxadiazole derivatives have been shown to act as selective inhibitors of the COX enzyme.[11]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Table 3: Reported Anti-inflammatory Activity of Chlorophenyl Oxadiazole Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| 3-Chloro-N-[5-(3-Chloro-phenyl)-[11][12][17] oxadiazole-2yl] benzamide | Carrageenan-induced rat paw edema | Good anti-inflammatory response | [3] |
| 4-Nitro-N-[5-(4-Nitro-phenyl)-[11][12][17] oxadiazole-2yl] benzamide | Carrageenan-induced rat paw edema | Good anti-inflammatory response | [3] |
| Oxadiazole derivative (Ox-6f) with p-chlorophenyl substitution | Heat-induced albumin denaturation | 74.16% inhibition at 200 µg/mL | [16] |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures.[17][18] There is a continuous search for new anticonvulsant drugs with improved efficacy and fewer side effects.[18][19] Oxadiazole derivatives have emerged as a promising class of compounds in this area.[17][20]
Mechanism of Action: The anticonvulsant activity of some drugs is mediated through their interaction with voltage-gated sodium channels or by enhancing the function of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[21] While the precise mechanism for many oxadiazole derivatives is still under investigation, it is plausible that they modulate these neuronal targets to suppress excessive neuronal firing.[18]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [17][19]
-
Animal Preparation: Use adult mice of a specific strain and weight range.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a predetermined time, induce seizures by applying an electrical stimulus through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. Calculate the percentage of protection at each dose.
Table 4: Reported Anticonvulsant Activity of Chlorophenyl Oxadiazole Derivatives
| Compound/Derivative | Animal Model | Activity | Reference |
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | MES method | Showed activity in the range of 33-100% | [17][21] |
| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids | MES-induced seizure | Up to 75% protection | [19] |
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Not specified | Found to be a promising compound | [20] |
Part 3: Future Directions and Conclusion
The chlorophenyl oxadiazole thiol scaffold represents a highly promising platform for the development of new therapeutic agents. The synthetic accessibility and the wide range of biological activities make these compounds attractive candidates for further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chlorophenyl and thiol moieties to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying the observed pharmacological effects.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
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- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). Source not specified.
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- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Deriv
- Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. (2013). World Journal of Pharmaceutical Sciences.
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- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv
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- Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. (2023). PMC - NIH.
- View of Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. (Year not specified). Source not specified.
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- Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. (2013). Semantic Scholar.
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A Technical Guide to the Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols
Abstract: The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2] The 2-thiol substituted derivatives, in particular, serve as crucial intermediates and bioactive molecules. This guide provides an in-depth review of the predominant synthetic strategies for 5-substituted-1,3,4-oxadiazole-2-thiols, focusing on mechanistic rationale, detailed experimental protocols, and practical insights for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the 1,3,4-Oxadiazole-2-thiol Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[3] Its derivatives are cornerstone moieties in numerous therapeutic agents, exhibiting activities that span antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][4] The introduction of a thiol group at the 2-position not only enhances the biological profile but also provides a versatile chemical handle for further structural modifications.[5]
A key feature of these compounds is the existence of thiol-thione tautomerism, where the proton can reside on either the sulfur atom (thiol form) or a ring nitrogen atom (thione form).[6][7] While one form typically predominates in a given environment, this equilibrium is crucial for both its reactivity and biological interactions. This guide will focus on the most reliable and widely adopted method for constructing this valuable heterocyclic system.
The Principal Synthetic Pathway: Cyclization of Acid Hydrazides with Carbon Disulfide
The most robust and frequently employed method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is the reaction of an aromatic or aliphatic acid hydrazide with carbon disulfide (CS₂) in a basic medium.[6][8] This method is valued for its operational simplicity, broad substrate scope, and generally good to excellent yields.[9]
Mechanistic Insights
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting unforeseen outcomes. The process is a classic example of nucleophilic addition followed by intramolecular cyclization and dehydration.
Step 1: Formation of the Dithiocarbazinate Intermediate The reaction commences with the nucleophilic attack of the terminal nitrogen of the acid hydrazide onto the electrophilic carbon of carbon disulfide. This step is facilitated by a base (e.g., potassium hydroxide), which generates the highly nucleophilic potassium dithiocarbazinate salt.
Step 2: Intramolecular Cyclization and Dehydration The dithiocarbazinate intermediate then undergoes a rate-determining intramolecular cyclization. The oxygen of the carbonyl group attacks the thione carbon, leading to a five-membered heterocyclic intermediate.
Step 3: Ring Closure and Tautomerization This is followed by the elimination of a molecule of water, a process driven by the formation of the stable aromatic oxadiazole ring. Subsequent acidification of the reaction mixture protonates the thiol, yielding the final product.[7] The evolution of hydrogen sulfide gas is often observed during the reaction.[5]
Below is a diagram illustrating the general synthetic workflow and the core reaction mechanism.
Caption: High-level workflow for oxadiazole-2-thiol synthesis.
Caption: Mechanism of oxadiazole-2-thiol formation.
Causality Behind Experimental Choices
-
Base: An alkali hydroxide like KOH is essential. It serves two purposes: first, to deprotonate the hydrazide, increasing its nucleophilicity towards the weakly electrophilic CS₂, and second, to form the intermediate potassium salt, which facilitates the subsequent cyclization.[10]
-
Solvent: Absolute ethanol or methanol is the solvent of choice. They are effective at dissolving the acid hydrazide and the KOH, providing a homogenous reaction medium.
-
Temperature: The reaction is typically performed under reflux.[5] The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps, significantly accelerating the reaction rate.
-
Acidification: After the cyclization is complete, the reaction mixture is cooled and acidified, usually with hydrochloric acid.[5] This step is critical to protonate the potassium thiolate salt formed in the basic medium, precipitating the final neutral product.
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, adapted from established literature procedures.[5]
Materials:
-
4-Nitrobenzoic hydrazide
-
Absolute Ethanol
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), 4N
-
Distilled Water
-
Diethyl Ether
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzoic hydrazide (7.0 g, 0.038 mol) in absolute ethanol.
-
Reagent Addition: To this solution, add carbon disulfide (2.0 mL, 0.034 mol), followed by a solution of potassium hydroxide (1.2 g, 0.019 mol) in 20 mL of water.
-
Reflux: Stir the reaction mixture thoroughly and heat it to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:petroleum ether (1:2) solvent system. The color of the mixture typically changes from yellow to green and back to light yellow upon completion. Evolution of hydrogen sulfide gas will be observed.[5]
-
Work-up: After completion (typically a few hours), cool the flask to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Precipitation: Dilute the remaining mixture with approximately 200 mL of cold distilled water. Acidify carefully to pH 2-3 with 4N hydrochloric acid. A solid precipitate will form.
-
Isolation and Purification: Filter the precipitate using a Büchner funnel. Wash the solid with diethyl ether to remove any unreacted carbon disulfide and other organic impurities. Recrystallize the crude product from ethanol to obtain the purified 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.
Characterization and Data
The identity and purity of the synthesized compounds must be confirmed through spectroscopic analysis.
-
Infrared (IR) Spectroscopy: Key vibrational bands include a peak for the S-H stretch (around 2570 cm⁻¹), C=N stretching (around 1538 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1009 cm⁻¹).[5]
-
¹H NMR Spectroscopy: The most characteristic signal is a singlet for the acidic thiol proton (SH), which appears far downfield (e.g., ~15.0 ppm in DMSO-d₆) due to its acidic nature and potential for hydrogen bonding.[5] Aromatic protons will appear in their expected regions.
-
¹³C NMR Spectroscopy: Two characteristic signals for the oxadiazole ring carbons will be observed, typically in the range of 159-179 ppm.[5]
Table 1: Representative Yields for 5-Substituted-1,3,4-oxadiazole-2-thiols
| 5-Substituent (R-group) | Starting Acid Hydrazide | Typical Yield (%) | Reference |
| Phenyl | Benzoyl hydrazide | ~85% | [11][12] |
| 4-Nitrophenyl | 4-Nitrobenzoic hydrazide | 65-80% | [5] |
| 4-Aminophenyl | 4-Aminobenzoyl hydrazide | ~75% | [13] |
| 4-Pyridyl | Isonicotinic acid hydrazide | ~78% | [7] |
| Methyl | Acetic hydrazide | 65-75% | [7] |
Note: Yields are highly dependent on reaction scale and purification methods.
Conclusion
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols via the cyclization of acid hydrazides with carbon disulfide remains the most efficient and versatile method available to synthetic chemists. Its reliability, straightforward execution, and the value of the resulting products make it an indispensable reaction for drug discovery and medicinal chemistry programs. By understanding the underlying mechanism and the critical role of each experimental parameter, researchers can confidently and reproducibly access this important class of heterocyclic compounds.
References
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Jahani, M., Gholamzadeh, Z., & Ramazani, A. (2015). One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides and... Asian Journal of Chemistry, 27(10), 3651-3654. [Link]
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Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
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Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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Koparir, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]
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Charris, J., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 11319-11353. [Link]
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Singh, R., et al. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1477-1497. [Link]
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Pathak, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. [Link]
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ResearchGate. (n.d.). Synthesis of 5-phenyl-1,3,4-oxadiazol-2-thiol. Retrieved from [Link]
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Kumar, A., et al. (2021). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthetic route for the preparation of 1,3,4-oxadiazole derivatives (3a–p). Retrieved from [Link]
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Bansal, R., & Kumar, A. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(29), e202301292. [Link]
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Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. International Journal of Pharmaceutical and Educational Research, 53(2s), 44-58. [Link]
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Sharma, S., et al. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 26(19), 5945. [Link]
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ResearchGate. (n.d.). 1,3,4-oxadiazole: a biologically active scaffold. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
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Sharma, Dr. V. K., & Kumar, Dr. P. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 22(11), 503-519. [Link]
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Al-Obaidi, A. H. A., & Al-Janabi, A. S. (2018). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. Journal of Global Pharma Technology, 10(1), 221-229. [Link]
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Luxembourg Bio Technologies Ltd. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(46), 9491-9496. [Link]
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Patel, K. D., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2956-2966. [Link]
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Yale, H. L., & Piala, J. J. (1966). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry, 9(1), 42-46. [Link]
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Methodological & Application
Experimental protocol for the synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Application Note & Protocol: Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Abstract
This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound. The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-thiol functional group, in particular, serves as a versatile synthetic handle for further molecular elaboration and exhibits thione-thiol tautomerism, which can be crucial for biological interactions.[3][4] This protocol is designed for researchers in synthetic chemistry and drug development, detailing a reliable two-stage process: (1) the synthesis of the 3-chlorobenzohydrazide intermediate, and (2) the subsequent cyclization with carbon disulfide to yield the target compound. We emphasize the mechanistic rationale behind procedural steps, rigorous safety measures, and detailed characterization methods to ensure reproducibility and validation of the final product.
Reaction Principle and Mechanism
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a classic and robust method in heterocyclic chemistry.[5] The overall process proceeds in two distinct stages:
-
Hydrazinolysis: The synthesis begins with the formation of an acid hydrazide intermediate. In this protocol, methyl 3-chlorobenzoate is reacted with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of 3-chlorobenzohydrazide. This reaction is typically performed under reflux in an alcoholic solvent.[6]
-
Cyclization: The key ring-forming step involves the reaction of the synthesized 3-chlorobenzohydrazide with carbon disulfide (CS₂) in a basic medium, such as ethanolic potassium hydroxide (KOH).[7][8] The mechanism proceeds as follows:
-
The base (KOH) deprotonates the terminal nitrogen of the hydrazide, enhancing its nucleophilicity.
-
The resulting anion attacks the electrophilic carbon of CS₂ to form a potassium dithiocarbazate salt.
-
Under thermal conditions (reflux), this intermediate undergoes intramolecular cyclization. The oxygen of the hydrazide attacks the thiocarbonyl carbon, followed by the elimination of a water molecule and potassium sulfide, to form the stable 1,3,4-oxadiazole ring.
-
Finally, acidification of the reaction mixture protonates the thiol group, causing the desired product to precipitate out of the aqueous solution.[1]
-
The final product, this compound, exists in a tautomeric equilibrium with its thione form, 5-(3-chlorophenyl)-1,3,4-oxadiazol-2(3H)-thione.[3][4] Spectroscopic analysis is often required to determine the predominant form in a given state or solvent.
Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Materials and Equipment
Reagents
-
Methyl 3-chlorobenzoate (≥98%)
-
Hydrazine hydrate (80% or higher)
-
Absolute Ethanol
-
Potassium Hydroxide (KOH) pellets (≥85%)
-
Carbon Disulfide (CS₂) (≥99%)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., Ethyl acetate/Hexane mixture)
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
-
pH paper or pH meter
-
Melting point apparatus
-
Standard laboratory glassware
Critical Safety Precautions
This protocol involves hazardous materials. Perform all steps in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Carbon Disulfide (CS₂): Extremely flammable (autoignition temperature ~90°C), volatile, and highly toxic.[9] It can be absorbed through the skin and is harmful if inhaled or swallowed.[10] All equipment must be grounded to prevent static discharge, which can ignite CS₂ vapors.[11] Do not use near hot surfaces, sparks, or open flames. Keep the container tightly closed and store in a cool, well-ventilated area.[12]
-
Potassium Hydroxide (KOH): Corrosive and can cause severe skin and eye burns. Handle with care and avoid generating dust.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Avoid contact with skin and inhalation of vapors.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns. Handle only in a fume hood.
Experimental Protocol
Stage 1: Synthesis of 3-Chlorobenzohydrazide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-chlorobenzoate (e.g., 10.0 g, 58.6 mmol) in 100 mL of absolute ethanol.
-
Addition of Hydrazine: To this stirring solution, add hydrazine hydrate (e.g., 8.8 mL, ~5 eq.) portion-wise. The addition of excess hydrazine ensures the complete conversion of the ester.[6]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Work-up and Isolation: After the reaction is complete, reduce the volume of the solvent to approximately one-third using a rotary evaporator. Cool the concentrated mixture in an ice bath. A white solid precipitate of 3-chlorobenzohydrazide will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold deionized water to remove any remaining hydrazine hydrate, followed by a wash with cold ethanol.
-
Drying: Dry the product under vacuum or in a desiccator. The resulting white crystalline solid can be used in the next step without further purification if it shows high purity by TLC.
Stage 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of potassium hydroxide (e.g., 2.6 g, ~46 mmol, ~1.2 eq.) in 80 mL of absolute ethanol. Add the 3-chlorobenzohydrazide (e.g., 6.6 g, 38.7 mmol) synthesized in Stage 1 to this solution and stir until it dissolves completely.[7][8]
-
Addition of Carbon Disulfide: Cool the flask in an ice bath. Add carbon disulfide (CS₂) (e.g., 2.9 mL, ~48 mmol, ~1.25 eq.) dropwise to the stirring solution using a dropping funnel over 15-20 minutes. The reaction is exothermic; maintaining a low temperature during addition is crucial. The solution will typically turn yellow.[6]
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 10-12 hours. Monitor the reaction by TLC until the starting hydrazide is consumed.
-
Work-up: After reflux, cool the reaction mixture to room temperature and pour it into a beaker containing approximately 200 mL of crushed ice/cold water. Stir for 10 minutes.
-
Acidification and Precipitation: Slowly acidify the aqueous solution by adding concentrated HCl dropwise while stirring. The target compound is insoluble in acidic aqueous media and will precipitate out. Check the pH with pH paper to ensure it is in the range of 2-3.[5]
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pure crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C.
Data Summary and Characterization
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Moles (Example) | Molar Ratio | Key Role |
| 3-Chlorobenzohydrazide | 170.59 | 38.7 mmol | 1.0 | Starting Material |
| Potassium Hydroxide | 56.11 | ~46 mmol | ~1.2 | Base/Catalyst |
| Carbon Disulfide | 76.14 | ~48 mmol | ~1.25 | Ring Formation Reagent |
| Product | 212.66 | - | - | Target Compound |
Expected Characterization Results
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Check against literature values.
-
TLC: A single spot should be observed after purification. (Typical mobile phase: 30-50% Ethyl Acetate in Hexane).
-
FTIR (KBr, cm⁻¹): Look for characteristic peaks corresponding to:
-
~3150-3050 (Aromatic C-H stretch)
-
~2600-2550 (S-H stretch, indicative of thiol tautomer)[6]
-
~1610 (C=N stretch of the oxadiazole ring)
-
~1300 (C=S stretch, indicative of thione tautomer)
-
~1100 (C-O-C stretch of the ring)
-
-
¹H NMR (DMSO-d₆, δ ppm):
-
Aromatic protons (4H) will appear as multiplets in the ~7.5-8.0 ppm region.
-
A broad singlet for the SH/NH proton, typically downfield (>14 ppm), which is D₂O exchangeable.[6]
-
-
¹³C NMR (DMSO-d₆, δ ppm):
-
Signals for the aromatic carbons (~125-135 ppm).
-
Two signals for the oxadiazole ring carbons, with the C=S carbon appearing significantly downfield (~178 ppm).[6]
-
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ (213.0) and [M-H]⁻ (211.0) and compare with experimental data.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Stage 1 | Incomplete reaction. | Increase reflux time. Ensure sufficient excess of hydrazine hydrate was used. |
| Product lost during work-up. | Ensure the mixture is sufficiently concentrated and cooled before filtration. | |
| No precipitation after acidification in Stage 2 | Insufficient acidification. | Add more HCl until the pH is confirmed to be 2-3. |
| Product is soluble in the work-up solvent. | If the product is unexpectedly soluble, attempt to extract it with an organic solvent like ethyl acetate. | |
| Oily/Gummy product | Impurities present. | Ensure thorough washing of the crude product. Attempt recrystallization from a different solvent system. |
| Incomplete reaction in Stage 2 | Insufficient base or CS₂. | Ensure correct stoichiometry. Use freshly opened, high-purity reagents. |
| Deactivated catalyst (old KOH). | Use fresh potassium hydroxide pellets. |
References
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-274.
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Al-Janabi A. S. M, Al-Soumadaiy G. A, Khear-Allah B. A. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry, 27(4).
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El-Sayed, W. A., et al. (2021). Synthesis and Screening of New[3][5][13]Oxadiazole,[5][7][13]Triazole, and[5][7][13]Triazolo[3,4-b][5][7][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1485–1496.
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Kerimov, K. K., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 27(21), 7575.
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El-Sayed, W. A., et al. (2021). Synthesis and Screening of New[3][5][13]Oxadiazole,[5][7][13]Triazole, and[5][7][13]Triazolo[3,4-b][5][7][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Center for Biotechnology Information.
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Al-Janabi, A. S. M., et al. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals Ions. ResearchGate.
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Kerimov, K. K., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules.
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Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. ResearchGate.
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Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry.
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
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CAMEO Chemicals. (n.d.). CARBON DISULFIDE. NOAA.
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Sigma-Aldrich. (2024). Safety Data Sheet: Carbon disulfide.
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI.
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New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Carbon Disulfide.
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Airgas. (2022). Safety Data Sheet: Carbon Disulfide.
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ChemicalBook. (2023). Carbon disulfide - Safety Data Sheet.
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Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Salama, M. A. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30.
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PubChem. (n.d.). 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information.
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PubChemLite. (n.d.). 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
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Bondock, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 11186–11237.
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Gaba, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413.
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Zhang, L. J. (2011). 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1148.
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Galge, S. S., et al. (2014). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry, 51(S1), E237-E243.
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The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2-thion Ring as Potential Antimicrobial Agents. Bingol University.
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Safaei, H. R., & Nouri, S. (2014). An Unexpected Role of Carbon Disulfide: A New and Efficient Method for the Synthesis of 2-Substituted Benzimidazoles. Helvetica Chimica Acta, 97(11), 1539–1545.
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Application Note: In Vitro Antimicrobial Assay Protocol for 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Abstract
The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents.[1][2] The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus known for a wide spectrum of pharmacological activities, including potent antimicrobial effects.[3][4][5] This document provides a detailed, field-proven guide for conducting in vitro antimicrobial susceptibility testing (AST) of a specific derivative, 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. We present two complementary, standardized protocols: the Agar Disk Diffusion (Kirby-Bauer) test for preliminary screening and the Broth Microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC). This guide is designed to ensure reproducible and reliable data generation for drug discovery and development programs.
Scientific Principles of Antimicrobial Susceptibility Testing
Evaluating a novel compound's antimicrobial efficacy hinges on standardized methods that measure its ability to inhibit microbial growth. The choice of assay depends on the desired output: qualitative screening or quantitative assessment.
-
Diffusion Methods (e.g., Kirby-Bauer): These methods rely on the diffusion of an antimicrobial agent from a carrier (like a paper disk) into an agar medium inoculated with the test microorganism.[6] The agent's diffusion creates a concentration gradient. If the organism is susceptible, a clear zone of no growth—the "zone of inhibition"—will form around the disk.[7] The size of this zone is influenced by factors like the drug's diffusion rate and the organism's susceptibility, providing a semi-quantitative measure of activity.[8] This method is invaluable for initial screening due to its simplicity and flexibility in drug selection.[7]
-
Dilution Methods (e.g., Broth Microdilution): These are the gold standard for determining a compound's potency quantitatively.[9] The method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium within a multi-well microplate.[10] Each well is then inoculated with a standardized concentration of the test microorganism. Following incubation, the wells are visually inspected for turbidity (growth). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[10] MIC values are crucial for comparing the potency of different compounds and guiding further development.[11]
General Workflow for Antimicrobial Susceptibility Testing
The overall process, from culture preparation to final data interpretation, follows a systematic and controlled sequence to ensure the validity of the results.
Caption: General experimental workflow for in vitro antimicrobial testing.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains: e.g., Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922)
-
Growth Media:
-
Reagents:
-
Sterile 0.85% saline solution
-
0.5 McFarland turbidity standard
-
-
Consumables:
-
Sterile petri dishes (100 mm or 150 mm)
-
Sterile blank paper disks (6 mm diameter)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
-
Equipment:
-
Biosafety cabinet
-
Incubator (35°C ± 2°C)
-
Autoclave
-
Vortex mixer
-
Spectrophotometer or nephelometer (for McFarland standard verification)
-
Calipers or ruler (mm)
-
Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)
This protocol provides a qualitative assessment of antimicrobial activity and is ideal for initial screening.
4.1. Preparation of Test Disks
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Disk Impregnation: Aseptically apply 10 µL of the stock solution onto sterile blank paper disks to achieve a final concentration of 100 µ g/disk . Allow the solvent to evaporate completely in a biosafety cabinet before use.
-
Control Disks: Prepare a positive control disk (e.g., Ciprofloxacin, 5 µg) and a negative control disk impregnated with 10 µL of DMSO only.
4.2. Inoculum Preparation and Plating
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline. Vortex thoroughly to create a smooth suspension.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[6] This corresponds to approximately 1.5 x 10⁸ CFU/mL. This step is critical for reproducibility.
-
Plating: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube.[12] Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[12]
-
Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4.3. Disk Application and Incubation
-
Placement: Using sterile forceps, place the prepared test and control disks onto the inoculated agar surface. Ensure disks are spaced at least 24 mm apart and away from the edge of the plate.[12]
-
Adhesion: Gently press each disk down to ensure complete contact with the agar.[7] Do not move a disk once it has been placed.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
4.4. Data Collection and Interpretation
-
Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using calipers or a ruler.
-
Interpretation: The zone diameter correlates with the susceptibility of the organism to the compound. The negative control (DMSO) should show no zone of inhibition. Compare the zone size of the test compound to the positive control.
| Compound | Concentration per Disk | Example Zone of Inhibition (mm) |
| Test Compound | 100 µg | 18 |
| Ciprofloxacin (Positive Control) | 5 µg | 25 |
| DMSO (Negative Control) | 10 µL | 0 |
Protocol 2: Broth Microdilution for MIC Determination
This protocol provides a quantitative MIC value, representing the compound's potency. The procedure follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][13]
Caption: Visual guide for preparing a 96-well plate for MIC determination.
5.1. Preparation
-
Compound Dilutions: Prepare an initial working solution of the test compound in CAMHB at 4x the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, prepare a 512 µg/mL solution).
-
Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the 4x compound solution to the first column of wells.
-
Mix thoroughly and transfer 100 µL from the first column to the second, creating a 2-fold serial dilution.
-
Repeat this process across the desired number of columns (typically 10). Discard the final 100 µL from the last dilution column.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no compound, no inoculum).
-
5.2. Inoculum Preparation and Inoculation
-
Standardization: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 4.2.
-
Working Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:100 dilution of the standardized suspension.
-
Inoculation: Add 100 µL of the working inoculum to all wells except for the sterility control column (Column 12). The final volume in each well (1-11) will be 200 µL.
5.3. Incubation and MIC Reading
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
Reading the MIC:
| Well | Compound Conc. (µg/mL) | Visual Result (Example) |
| 1 | 128 | Clear |
| 2 | 64 | Clear |
| 3 | 32 | Clear |
| 4 | 16 | Clear |
| 5 | 8 | Turbid |
| 6 | 4 | Turbid |
| 7 | 2 | Turbid |
| 8 | 1 | Turbid |
| 9 | 0.5 | Turbid |
| 10 | 0.25 | Turbid |
| 11 | Growth Control | Turbid |
| 12 | Sterility Control | Clear |
| Result: In this example, the MIC is 16 µg/mL . |
Expert Insights & Troubleshooting
-
Solvent Effects: DMSO can have intrinsic antimicrobial activity at higher concentrations. It is crucial to ensure the final concentration of DMSO in all wells (especially the growth control) is consistent and non-inhibitory (typically ≤1%).
-
Inoculum Density: An inoculum that is too light or too heavy can lead to erroneously low or high MIC values, respectively. Strict adherence to the 0.5 McFarland standard is paramount for accurate and reproducible results.[6]
-
Compound Solubility: If the test compound precipitates in the aqueous broth, the results may be invalid. Visually inspect the wells for precipitation before and after inoculation. If solubility is an issue, consider alternative solvents or formulation strategies.
-
Skipped Wells: Occasionally, growth may be observed in a well at a higher concentration while a well at a lower concentration remains clear. This can indicate contamination or experimental error, and the test should be repeated.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of this compound. The Kirby-Bauer method offers a rapid and efficient primary screen, while the broth microdilution assay delivers the precise MIC value necessary for quantitative structure-activity relationship (SAR) studies and further drug development.[1] Adherence to these standardized procedures, including careful inoculum preparation and the use of appropriate controls, is essential for generating high-quality, reliable data in the search for new antimicrobial agents.
References
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link][3][14]
-
Mishra, A., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Journal of Molecular Structure. [Link][1]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link][7]
-
Gontijo, A. V. L., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology. [Link][15]
-
May, M., & Mobashery, S. (2016). The Oxadiazole Antibacterials. Expert Opinion on Drug Discovery. [Link][11]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link][6]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link][8]
-
Journal of Chemical and Pharmaceutical Research. (2011). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. JOCPR. [Link][4]
-
Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link][9]
-
OUCI. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Open Ukrainian Citation Index. [Link][2]
-
Auctores Publishing. (2018). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals. [Link][16]
-
MI - Microbiology. Broth Microdilution. MI - Microbiology. [Link][10]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link][12]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link][18]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link][13]
-
Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Regulations.gov. [Link][19]
-
Rauf, A., et al. (2020). Synthesis, characterization, antibacterial, hemolytic and thrombolytic activity evaluation of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link][20]
-
Journal of Chemical and Pharmaceutical Research. (2011). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. JOCPR. [Link][5]
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Application Notes & Protocols: Screening the Anticancer Activity of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol on MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as anticancer agents, exhibiting a variety of mechanisms of action.[3][4][5] These mechanisms include the inhibition of crucial enzymes like histone deacetylases (HDACs), thymidylate synthase, and various kinases, all of which are pivotal in cancer cell proliferation and survival.[3][4] The MCF-7 cell line, a well-characterized human breast adenocarcinoma cell line, serves as an excellent initial model for screening potential anticancer compounds due to its extensive use in cancer research and drug discovery.[6][7]
This application note focuses on 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, a specific derivative poised for anticancer evaluation. The inclusion of a chlorophenyl group can enhance the lipophilicity and potential binding interactions of the molecule with its biological targets. The thiol group on the oxadiazole ring offers a reactive site for potential covalent interactions or can influence the compound's electronic properties.
Experimental Rationale & Design
The primary objective of this protocol is to determine the cytotoxic effect of this compound on MCF-7 cells and to gain preliminary insights into its mechanism of action. The experimental workflow is designed to progress from a general assessment of cytotoxicity to more specific assays for apoptosis and cell cycle arrest.
Figure 1: A high-level overview of the experimental workflow.
Detailed Protocols
Protocol 1: MCF-7 Cell Culture and Maintenance
Rationale: Establishing and maintaining a healthy, consistent culture of MCF-7 cells is fundamental to obtaining reproducible and reliable experimental results.
Materials:
-
MCF-7 cell line (ATCC® HTB-22™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Seeding: Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Passaging: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed medium.
Protocol 2: MTT Assay for Cytotoxicity Screening
Rationale: The MTT assay is a colorimetric method used to assess cell viability.[8] It measures the metabolic activity of cells, which is proportional to the number of viable cells. This assay will be used to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Materials:
-
MCF-7 cells
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (vehicle control) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[9]
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 89.5 ± 6.3 |
| 10 | 65.7 ± 4.9 |
| 50 | 42.1 ± 3.8 |
| 100 | 15.3 ± 2.5 |
| Doxorubicin (1 µM) | 25.6 ± 3.1 |
Note: The data presented is hypothetical and for illustrative purposes only.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/PI assay is performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
Figure 2: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
MCF-7 cells
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M phase). This assay quantifies the DNA content of cells to determine their distribution throughout the different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
MCF-7 cells
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat MCF-7 cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Interpretation of Results and Further Steps
A potent anticancer compound will exhibit a low IC₅₀ value in the MTT assay. Subsequent analysis by flow cytometry will reveal if the compound induces apoptosis and/or causes cell cycle arrest at a specific phase. For instance, an accumulation of cells in the sub-G1 phase is indicative of apoptosis.[11] An increase in the percentage of cells in the G2/M phase would suggest that the compound interferes with mitosis.
Positive results from this initial screening warrant further investigation into the specific molecular targets and signaling pathways affected by this compound. This could involve Western blot analysis of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).[12]
Conclusion
This application note provides a robust and scientifically sound framework for the initial in vitro screening of this compound for its anticancer activity against MCF-7 cells. By following these detailed protocols, researchers can obtain reliable data on the compound's cytotoxicity and preliminary mechanistic insights, which are crucial for its further development as a potential therapeutic agent.
References
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Glomb, T., Szymankiewicz, K., & Świątek, P. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3346. Retrieved from [Link]
-
Glomb, T., Szymankiewicz, K., & Świątek, P. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12). Retrieved from [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2023). RSC Advances, 13(40), 28181–28211. Retrieved from [Link]
-
Oxadiazole Derivatives As Promising Anti Breast Cancer Agents: A Computational Study Of Molecular Docking And Pharmacokinetic Pa. (2024). ResearchGate. Retrieved from [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2023). RSC Publishing. Retrieved from [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2022). International Journal of Novel Research and Development. Retrieved from [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry, 12(4), 5727-5744. Retrieved from [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. Retrieved from [Link]
-
Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (2017). Frontiers in Oncology, 7, 109. Retrieved from [Link]
-
Synthesis of ɑ,β-Unsaturated Benzotriazolyl-1,3,4-Oxadiazole Derivatives: Anticancer Activity, Cytotoxicity, and Cell Imaging. (2022). IEEE Transactions on NanoBioscience, 21(1), 125-134. Retrieved from [Link]
-
Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. (2024). IntechOpen. Retrieved from [Link]
-
1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. (2021). Current Medicinal Chemistry, 28(38), 7878-7901. Retrieved from [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2020). Journal of Applied Pharmaceutical Science, 10(12), 143-151. Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). Pharmaceuticals, 14(11), 1169. Retrieved from [Link]
-
Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. (2012). European Journal of Medicinal Chemistry, 58, 455-463. Retrieved from [Link]
-
Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. (2022). Molecules, 27(19), 6667. Retrieved from [Link]
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- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole | MDPI [mdpi.com]
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- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Purity Isolation of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol via Optimized Recrystallization
Abstract
This application note provides a comprehensive, in-depth guide to the purification of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein is centered on the classical yet powerful technique of recrystallization, optimized for this specific molecule. We will delve into the scientific rationale behind solvent selection, provide a detailed step-by-step procedure, and outline a suite of analytical methods for the rigorous assessment of final purity. This document is intended for researchers, scientists, and drug development professionals seeking to obtain this compound in a highly pure form, suitable for downstream applications such as biological screening and structural analysis.
Introduction: The Rationale for Purity in Drug Discovery
The biological activity of a candidate molecule is intrinsically linked to its purity. In the context of this compound, which belongs to a class of compounds known for a wide spectrum of pharmacological activities, even minor impurities can lead to erroneous biological data or unforeseen toxicity. The synthesis of this compound, typically involving the cyclization of a hydrazide with carbon disulfide, can yield by-products and retain starting materials.[1] Therefore, a robust purification strategy is not merely a procedural step but a critical component of ensuring data integrity and the safety of subsequent studies.
Recrystallization remains a cornerstone of purification for solid organic compounds due to its efficiency, scalability, and cost-effectiveness. The principle underpinning this technique is the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice that excludes impurities. This guide will walk you through a validated recrystallization protocol for this compound, designed to maximize both yield and purity.
Materials and Methods
Reagents and Solvents
-
Crude this compound
-
Ethanol (95% and absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing grade)
-
TLC analysis solvents (e.g., Chloroform, Methanol)
-
HPLC grade solvents (e.g., Acetonitrile, Water)
Equipment
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Melting point apparatus
-
TLC chambers and plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
HPLC system with a C18 column and UV detector
-
FTIR and NMR spectrometers
The Recrystallization Protocol: A Step-by-Step Guide
This protocol is optimized for the purification of approximately 5 grams of crude this compound. Adjustments to solvent volumes may be necessary for different scales.
Solvent System Selection: The Key to Success
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Based on the polar nature of the oxadiazole-thiol moiety and the aromatic ring, polar protic solvents are excellent candidates. For many 5-aryl-1,3,4-oxadiazole-2-thiols, ethanol or aqueous ethanol mixtures have proven effective.[1][3]
Table 1: Solvent Selection Rationale
| Solvent System | Rationale | Expected Outcome |
| Ethanol (95%) | The hydroxyl group and the overall polarity of ethanol are well-suited to dissolve the polar this compound at elevated temperatures. Its moderate boiling point allows for easy handling and removal. | Good dissolution when hot, with significant crystal formation upon cooling. This is our primary recommended solvent. |
| Ethanol/Water | For instances where the compound is slightly too soluble in pure hot ethanol, the addition of water as an anti-solvent can decrease solubility and improve crystal yield. | May require careful titration to find the optimal ratio. Can be a powerful tool for maximizing recovery. |
| Methanol | Similar to ethanol but with a lower boiling point. Can be a suitable alternative. | High solubility may lead to lower yields compared to ethanol. |
| Acetone | A polar aprotic solvent that can also be effective. Its high volatility can sometimes lead to premature crystallization. | A viable option if ethanol-based systems are unsuccessful. |
For this protocol, we will proceed with 95% ethanol as the primary recrystallization solvent.
Experimental Procedure
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 50 mL of 95% ethanol.
-
Heating to Dissolution: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Continue to add small portions of hot 95% ethanol until the solid has completely dissolved. Causality Note: It is crucial to use the minimum amount of hot solvent necessary for complete dissolution to ensure the solution is saturated upon cooling, thereby maximizing crystal yield.
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal to the solution. Swirl the flask and gently reheat to boiling for a few minutes. Expertise Insight: Activated charcoal has a high surface area that adsorbs colored impurities. Use sparingly, as excessive amounts can adsorb the target compound and reduce the yield.
-
Hot Filtration (if charcoal was used): If activated charcoal was added, it must be removed while the solution is still hot to prevent premature crystallization. Pre-warm a Büchner funnel and flask with a small amount of hot solvent. Quickly filter the hot solution under vacuum. Wash the filter paper with a small amount of hot solvent to recover any adsorbed product.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling is paramount for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities. Self-Validating System: Using ice-cold solvent for washing is critical, as it will not significantly redissolve the purified crystals.
-
Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.
dot graph TD { A[Crude Solid] --> B{Dissolve in Minimal Hot Ethanol}; B --> C{Decolorize with Activated Charcoal (Optional)}; C --> D{Hot Filtration (if charcoal used)}; D --> E{Slow Cooling to Room Temperature}; E --> F{Ice Bath Cooling}; F --> G{Vacuum Filtration}; G --> H[Wash with Cold Ethanol]; H --> I[Dry Crystals]; I --> J[Pure this compound]; }
Caption: Recrystallization workflow for this compound.
Purity Assessment: A Multi-faceted Approach
Verifying the purity of the recrystallized product is a critical final step. A combination of analytical techniques should be employed to provide a comprehensive assessment.
Melting Point Determination
A sharp melting point range is a classic indicator of purity. The melting point of this compound has been reported to be in the range of 167-169 °C. A broad melting range (greater than 2 °C) suggests the presence of impurities.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively assessing purity and monitoring the progress of the purification.
-
Stationary Phase: Silica gel 60 F254 plates
-
Mobile Phase: A starting point for the mobile phase is a mixture of chloroform and methanol (e.g., 9:1 v/v). The polarity can be adjusted to achieve an optimal Rf value (typically 0.3-0.5).
-
Visualization: The aromatic nature of the compound allows for easy visualization under a UV lamp at 254 nm, where it will appear as a dark spot.[4][5] Additionally, the thiol group can be visualized with specific stains like potassium permanganate.[6] A single spot on the TLC plate is indicative of high purity.
dot graph LR { subgraph TLC Analysis A[Spot Crude and Purified Samples] --> B[Develop Plate in Solvent Chamber]; B --> C[Dry Plate]; C --> D{Visualize under UV Light}; end D --> E[Single Spot for Purified Sample]; E --> F[Purity Indicated]; }
Caption: Workflow for TLC-based purity assessment.
High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, reverse-phase HPLC is the method of choice.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Purity Assessment: A single, sharp peak in the chromatogram indicates high purity. The purity can be quantified by calculating the area percentage of the main peak. For some oxadiazole derivatives, HPLC methods have been developed and validated, providing a strong basis for method development for this specific compound.[5]
Spectroscopic Confirmation
The identity and purity of the final product should be confirmed by spectroscopic methods. The obtained spectra should be compared with literature data. For this compound, characteristic spectral data has been reported.[1]
-
FTIR Spectroscopy: Look for characteristic peaks corresponding to N-H, C=N, C-O-C, and C-S bonds.
-
¹H NMR Spectroscopy: The aromatic proton signals and the thiol proton signal will be characteristic.
-
¹³C NMR Spectroscopy: The number of signals should correspond to the number of unique carbon atoms in the molecule.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound is precipitating from the solution above its melting point. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly. |
| No Crystal Formation | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Poor Crystal Yield | Too much solvent was used, or the cooling was not sufficient. | Concentrate the mother liquor and re-cool to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of an appropriate amount of activated charcoal. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] The recrystallization procedure should be performed in a well-ventilated fume hood. The solvents used are flammable and should be handled with care, away from open flames or sparks. Consult the Safety Data Sheet (SDS) for the compound and all solvents before commencing work.
Conclusion
This application note provides a detailed and scientifically-grounded protocol for the purification of this compound by recrystallization. By following the outlined steps for solvent selection, execution of the procedure, and comprehensive purity assessment, researchers can confidently obtain this valuable compound in a highly pure form. The emphasis on the rationale behind each step is intended to empower scientists to not only replicate this protocol but also to adapt and troubleshoot purification challenges for other novel compounds in their research endeavors.
References
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TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
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Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
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Ali, M. A. (2005). Optimization of the HPLC separation of aromatic groups in petroleum fractions. ResearchGate. Retrieved from [Link]
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University of California, Irvine. (n.d.). Crystallization. Retrieved from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
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Nour El Dien, H. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. Longdom Publishing. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Shehzadi, N., Hussain, K., Islam, M., Bukhari, N. I., Khan, M. T., & Salman, M. (2018). Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Acta Pharmaceutica, 68(3), 265–278.
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Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
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Molbase. (n.d.). This compound | CAS 203268-66-0. Retrieved from [Link]
- Asif, M. (2020). Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. Molecular Diversity, 25(4), 2367–2378.
- Bhati, S. K., & Kumar, A. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 20(1), 2-24.
- Kumar, A., & Singh, P. (2016). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of ChemTech Research, 9(5), 69-76.
- Głowacka, I. E., & Wujec, M. (2022).
- Hasan, A., Sheikh, M. R., & Gapil, S. (2012). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Asian Journal of Chemistry, 24(6), 2573-2578.
- Reddy, T. S., & Kumar, M. S. (2019). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. BMC Chemistry, 13(1), 1-10.
- Al-Omar, M. A. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 53(4), 1184-1191.
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Molecular docking procedure for 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol with EGFR tyrosine kinase
Topic: Molecular Docking Procedure for 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol with EGFR Tyrosine Kinase
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its tyrosine kinase domain being a focal point for the development of small molecule inhibitors.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[3][4] This has led to the successful development of several FDA-approved tyrosine kinase inhibitors (TKIs).[5] This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking analysis of a novel compound, this compound, with the ATP-binding site of the EGFR tyrosine kinase. The 1,3,4-oxadiazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[6] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand to a receptor, offering critical insights for structure-based drug design.[7][8][9] This guide details the entire workflow, from protein and ligand preparation to docking execution and in-depth analysis of the results, enabling researchers to effectively evaluate potential EGFR inhibitors.
Introduction: The Rationale for Targeting EGFR
The EGFR is a member of the ErbB family of receptor tyrosine kinases (RTKs).[4] These transmembrane proteins are crucial for regulating key cellular processes like proliferation, survival, and differentiation.[10][11] The binding of a ligand, such as an epidermal growth factor (EGF), induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.[12] This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Ras/MAPK and PI3K/Akt pathways, which ultimately drive cell growth and survival.[13]
In many cancers, aberrant EGFR activity leads to uncontrolled cell proliferation.[2] Small molecule TKIs are designed to compete with ATP at its binding pocket within the kinase domain, thereby preventing autophosphorylation and blocking these downstream signals. This guide focuses on assessing the potential of this compound as one such inhibitor.
EGFR Signaling Pathway Overview
The following diagram illustrates the canonical signaling pathways activated by EGFR. The inhibition of the tyrosine kinase domain, the target of our docking study, is the critical step in halting these pro-survival signals.
Caption: EGFR signaling pathways leading to cell proliferation and survival.
Prerequisites: Software and Materials
This protocol utilizes freely available and widely used software in the field of computational drug design.
| Software | Purpose | Recommended Source |
| AutoDock Tools (ADT) | Receptor and ligand preparation, grid box setup. | The Scripps Research Institute |
| AutoDock Vina | Core molecular docking engine. | The Scripps Research Institute |
| PyMOL or UCSF Chimera | Visualization and analysis of protein structures and docked poses. | Schrödinger, LLC / UCSF |
| Open Babel | Interconversion of chemical file formats, 3D structure generation. | openbabel.org |
| Protein Data Bank (PDB) | Source for the 3D crystal structure of the EGFR Kinase Domain. | rcsb.org |
| PubChem | Source for the 2D/3D structure of the ligand. | pubchem.ncbi.nlm.nih.gov |
Detailed Docking Protocol
This protocol is divided into four main stages: Receptor Preparation, Ligand Preparation, Docking Execution, and Results Analysis.
Part A: Receptor (EGFR) Preparation
The goal of this stage is to prepare the EGFR protein structure for docking by removing non-essential molecules and adding necessary parameters for the docking algorithm. We will use the crystal structure of EGFR kinase domain in complex with erlotinib (PDB ID: 1M17) as our receptor model.[14]
-
Download the PDB File : Navigate to the RCSB Protein Data Bank and download the structure with PDB ID 1M17.
-
Isolate the Protein : Open the 1M17.pdb file in a molecular viewer like PyMOL. The file contains the protein, the co-crystallized inhibitor (erlotinib), and water molecules.
-
Causality: Water molecules are typically removed because their positions are not conserved and they can interfere with the ligand's ability to find the most favorable binding pose in the active site.
-
-
Clean the PDB File :
-
Remove all water molecules (usually designated as HOH).
-
Remove the original ligand (erlotinib, designated as AQ4 in this PDB file). We remove it to make the binding site available for our new ligand.
-
Save the cleaned protein structure as receptor.pdb.
-
-
Prepare the Receptor in AutoDock Tools (ADT) :
-
Launch ADT and open the receptor.pdb file.
-
Add Polar Hydrogens : Go to Edit -> Hydrogens -> Add. Select Polar Only.
-
Causality: Hydrogens are not resolved in most X-ray crystal structures but are critical for calculating proper electrostatic interactions and identifying potential hydrogen bonds.
-
-
Assign Kollman Charges : Go to Edit -> Charges -> Add Kollman Charges.
-
Causality: Charges are assigned to each atom to calculate the electrostatic potential, a key component of the docking scoring function.
-
-
Save as PDBQT : Go to Grid -> Macromolecule -> Choose. Select the receptor and save it as receptor.pdbqt. This format includes charge and atom type information required by AutoDock Vina.
-
Part B: Ligand Preparation
Here, we will generate a 3D structure for this compound and prepare it for docking.
-
Obtain Ligand Structure : Search for "this compound" on PubChem (CID 2055733).[15] Download the structure in 2D SDF format.
-
Convert to 3D and Optimize :
-
Use Open Babel to convert the 2D SDF file to a 3D PDB file and perform energy minimization.
-
Command: obabel -isdf ligand_2D.sdf -O ligand_3D.pdb --gen3d -ff MMFF94 --best
-
Causality: Energy minimization finds a low-energy, stable 3D conformation of the ligand, which is a better starting point for the docking simulation.
-
-
-
Prepare Ligand in AutoDock Tools (ADT) :
-
Launch ADT and open the ligand_3D.pdb file (File -> Read Molecule).
-
Detect Rotatable Bonds : Go to Ligand -> Torsion Tree -> Detect Root.
-
Causality: This step defines the rigid and rotatable parts of the ligand, allowing for flexible docking where the ligand can change its conformation to fit the binding site.[16]
-
-
Save as PDBQT : Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Part C: Molecular Docking Workflow & Execution
This stage involves defining the search space for the docking simulation and running AutoDock Vina.
Caption: The complete molecular docking workflow from preparation to analysis.
-
Grid Box Generation : The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.
-
In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box.
-
Center the grid box on the active site. A reliable method is to use the coordinates of the original co-crystallized ligand (erlotinib). For PDB 1M17, the center coordinates are approximately:
-
center_x = 14.5
-
center_y = -1.0
-
center_z = 27.5
-
-
Set the dimensions of the box to encompass the entire active site, typically around 25 x 25 x 25 angstroms.
-
Record these coordinates and dimensions.
-
-
Create Configuration File : Create a text file named conf.txt with the following content:
-
Expert Insight: exhaustiveness controls the thoroughness of the search. A value of 8 is standard for a good balance between speed and accuracy. num_modes specifies how many binding poses to generate.
-
-
Run AutoDock Vina : Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
Analysis and Interpretation of Results
This final stage is crucial for extracting meaningful biological insights from the docking simulation.
Binding Affinity and Pose Analysis
-
Review the Log File : Open log.txt. It will contain a table of the top binding poses, ranked by binding affinity (in kcal/mol).
-
Interpret Binding Affinity : The binding affinity is an estimate of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. This score is the primary metric for ranking potential inhibitors.
-
Visualize Docked Poses :
-
Open PyMOL (or another viewer).
-
Load the receptor.pdbqt file.
-
Load the output.pdbqt file. This will display all the generated binding poses of your ligand within the active site. You can view them one by one to analyze their conformations.
-
Quantitative Docking Results (Example)
The following table summarizes hypothetical results for the docking simulation.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | 0.000 | Met793, Leu718, Gly796 | H-Bond, Hydrophobic |
| 2 | -8.2 | 1.251 | Val726, Ala743, Leu844 | Hydrophobic |
| 3 | -8.1 | 1.876 | Met793, Cys797 | H-Bond, Pi-Sulfur |
| 4 | -7.9 | 2.103 | Leu718, Thr790 | Hydrophobic |
Detailed Interaction Analysis
The true value of docking lies in understanding how the ligand interacts with the protein.
-
Identify Key Interactions : Using your visualization software, focus on the best-scoring pose (Pose 1). Identify amino acid residues within 4 Å of the ligand.
-
Analyze Interaction Types :
-
Hydrogen Bonds : Look for interactions between donor atoms (e.g., N-H, O-H) on the ligand and acceptor atoms (e.g., O, N) on the protein backbone or side chains. The hinge region residue Met793 is a critical H-bond partner for many EGFR inhibitors.
-
Hydrophobic Interactions : Identify non-polar parts of the ligand interacting with hydrophobic residues like Leucine, Valine, and Alanine.
-
Pi-Interactions : Look for stacking interactions between aromatic rings on the ligand and residues like Phenylalanine or Tyrosine.
-
Caption: Key molecular interactions between the ligand and EGFR residues.
Protocol Validation: Ensuring Trustworthiness
A critical step in any docking study is to validate the protocol. This ensures that the chosen parameters can accurately reproduce a known binding mode.
-
Re-docking : Perform a docking simulation using the original co-crystallized ligand (erlotinib, AQ4 from 1M17) with the exact same grid box and docking parameters.
-
RMSD Calculation : Superimpose the top-ranked docked pose of erlotinib with its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Success Criterion : An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this biological system.
References
-
Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]
-
American Association for Cancer Research. (2025). New EGFR Inhibitor Approved for Lung Cancer. AACR. [Link]
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Open-i. (n.d.). 3D structure of EGFR tyrosine kinase from PDB. Open-i. [Link]
-
Rosell, R., et al. (2017). FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer. PubMed Central. [Link]
-
El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PubMed Central. [Link]
-
Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. [Link]
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Siththranjan, K., et al. (2022). Role of Tyrosine Kinase Receptors in Growth Factor Mediated Signal Transduction. SciRP.org. [Link]
-
Wikipedia. (n.d.). Tyrosine kinase. Wikipedia. [Link]
-
RCSB PDB. (2002). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB. [Link]
-
Du, Z., & Lovly, C. M. (2018). Rethink of EGFR in Cancer With Its Kinase Independent Function on Board. PubMed Central. [Link]
-
Patsnap Synapse. (2025). What is receptor tyrosine kinase signaling?. Patsnap Synapse. [Link]
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Sigismund, S., et al. (2018). Emerging functions of the EGFR in cancer. PubMed Central. [Link]
-
RCSB PDB. (2016). 5JEB: Crystal structure of EGFR tyrosine kinase domain with novel inhibitor of active state of HER2. RCSB PDB. [Link]
-
Bafico, A., & Aaronson, S. A. (2002). Signaling Pathways of Tyrosine Kinase Receptors. NCBI Bookshelf. [Link]
-
Al-Janabi, A. S. M., et al. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Protein–Ligand Docking in the Machine-Learning Era. PubMed Central. [Link]
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Leach, A. R., & Gillet, V. J. (n.d.). Protein-Ligand Docking. University of Sheffield. [Link]
-
Wikipedia. (n.d.). Protein–ligand docking. Wikipedia. [Link]
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Liu, Z., et al. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. [Link]
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]
-
Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
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Determining the Potency of a Novel Oxadiazole Compound Against Staphylococcus aureus: An Application and Protocol Guide
Abstract
The escalating threat of antimicrobial resistance, particularly from pathogens like Staphylococcus aureus, necessitates the discovery and evaluation of novel therapeutic agents. This document provides a detailed application note and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of a promising heterocyclic compound, 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, against S. aureus. The methodology adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution, ensuring data accuracy, reproducibility, and integrity. This guide is intended for researchers, microbiologists, and drug development professionals engaged in the preclinical assessment of new antimicrobial candidates.
Introduction: The Scientific Imperative
Staphylococcus aureus is a formidable human pathogen, responsible for a wide spectrum of infections ranging from minor skin ailments to life-threatening conditions like sepsis, pneumonia, and endocarditis. Its clinical challenge is significantly amplified by the emergence of multidrug-resistant strains, most notably methicillin-resistant S. aureus (MRSA). The dwindling efficacy of existing antibiotics underscores the urgent need for new chemical entities with novel mechanisms of action.
The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial properties.[1][2] Compounds featuring this heterocyclic ring have been reported to exhibit potent activity against a range of pathogens.[3][4] The proposed mechanism for some oxadiazole antibacterials involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[4] This mode of action makes them an attractive class for development, potentially circumventing existing resistance mechanisms.
This application note focuses on this compound, a specific derivative whose antimicrobial potential against S. aureus warrants rigorous investigation. The primary method for quantifying the in vitro potency of an antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] We will employ the broth microdilution method, a standardized, high-throughput technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for its reliability and reproducibility.[6]
Foundational Principles & Experimental Design
The determination of an accurate MIC value is predicated on the meticulous control of experimental variables. The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The causality behind our protocol choices is grounded in established microbiological principles to ensure a self-validating system.
-
Standardized Inoculum: The final concentration of bacteria in each well must be approximately 5 x 10⁵ colony-forming units per milliliter (CFU/mL).[7] A lower density could lead to an underestimation of the MIC, while a higher density could result in an overestimation.
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria like S. aureus.[8] The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are critical as they can influence the activity of certain antimicrobial agents.
-
Quality Control (QC): The inclusion of a reference strain, S. aureus ATCC® 29213™, is mandatory.[7][9][10] Testing this strain in parallel allows for the verification of the experimental conditions and the potency of the reference antibiotic, ensuring the validity of the results obtained for the investigational compound.
-
Solvent Selection: The test compound, this compound, is not readily soluble in aqueous media. Dimethyl sulfoxide (DMSO) is a commonly used solvent for such compounds.[3] However, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed 1-2%, as higher concentrations can inhibit bacterial growth and confound the results.[3][8]
The logical flow of the experimental procedure is designed to move from preparation to execution and final analysis, as illustrated in the workflow diagram below.
Detailed Protocols and Methodologies
Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus ATCC® 29213™ (Quality Control Strain)
-
Clinical isolate of S. aureus
-
Tryptic Soy Agar (TSA) or Blood Agar plates
-
Sterile 0.85% saline
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Incubator (35°C ± 2°C)
-
Vancomycin or other appropriate reference antibiotic powder
Step-by-Step Protocol: Broth Microdilution
Part A: Preparation of Compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of the test compound from which working dilutions can be made.
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in 100% DMSO to achieve a final concentration of 1280 µg/mL. Causality Note: This concentration is 10 times the highest concentration to be tested (128 µg/mL), which simplifies the serial dilution process and ensures the final DMSO concentration remains low.
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary. This is the Compound Stock Solution .
-
Prepare a stock solution of the reference antibiotic (e.g., Vancomycin) according to CLSI guidelines.
Part B: Preparation of Bacterial Inoculum
-
Objective: To prepare a standardized bacterial suspension that will yield a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
From a fresh (18-24 hour) culture of S. aureus on a TSA plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. This is the Standardized Suspension .
-
Within 15 minutes of standardization, dilute the Standardized Suspension by transferring 0.1 mL into 9.9 mL of CAMHB. This results in a 1:100 dilution, yielding the Final Inoculum with a concentration of approximately 1-2 x 10⁶ CFU/mL. Causality Note: Each well will be inoculated with 50 µL of this suspension into 50 µL of broth containing the drug, resulting in a final 1:2 dilution and achieving the target bacterial density of ~5 x 10⁵ CFU/mL.
Part C: Assay Plate Preparation and Inoculation
-
Objective: To create a twofold serial dilution of the test compound across the microtiter plate and inoculate with the standardized bacteria.
-
Label a 96-well plate appropriately.
-
Add 50 µL of CAMHB to wells 2 through 12 in the desired rows. Well 1 will contain a higher drug concentration, and well 11 is typically the growth control.
-
Prepare an intermediate dilution of the Compound Stock Solution (1280 µg/mL) by adding 20 µL to 980 µL of CAMHB. This creates a 25.6 µg/mL working solution.
-
Add 100 µL of the 25.6 µg/mL working solution to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This will create a concentration range from 12.8 µg/mL down to 0.025 µg/mL. Note: The concentrations will be halved upon addition of the inoculum.
-
Well 11 will serve as the growth control (no drug). Add an extra 50 µL of CAMHB to this well.
-
Well 12 will serve as the sterility control (no drug, no bacteria).
-
Using a multichannel pipette, add 50 µL of the Final Inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 is now 100 µL. The final test concentrations of the compound range from 64 µg/mL to 0.0125 µg/mL.
Part D: Incubation and Result Interpretation
-
Objective: To allow for bacterial growth and to determine the MIC.
-
Cover the plate with a lid and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
After incubation, examine the plate from the bottom using a reading mirror or by placing it on a dark, non-reflecting surface.
-
The sterility control (well 12) should show no growth.
-
The growth control (well 11) should show distinct turbidity (a pellet at the bottom of the U-bottom well).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).
Data Presentation and Interpretation
The results of an MIC assay are typically presented in a tabular format. The experiment should be performed in triplicate to ensure the reproducibility of the findings.
Table 1: Example MIC Data for this compound
| Microorganism | Strain | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Modal MIC (µg/mL) |
| S. aureus | Clinical Isolate 1 | 2 | 4 | 2 | 2 |
| S. aureus | ATCC® 29213™ | 4 | 4 | 2 | 4 |
| Reference Control | |||||
| Vancomycin vs. S. aureus ATCC® 29213™ | ATCC® 29213™ | 1 | 1 | 1 | 1 |
Interpretation:
-
In this hypothetical example, this compound demonstrates a modal MIC of 2 µg/mL against the clinical S. aureus isolate.
-
The MIC for the quality control strain, S. aureus ATCC® 29213™, is 4 µg/mL.
-
The Vancomycin control MIC of 1 µg/mL falls within the acceptable CLSI quality control range (e.g., 0.5 - 2 µg/mL), validating the assay's accuracy.
Conclusion and Future Directions
This application note provides a robust and standardized protocol for determining the MIC of this compound against S. aureus. Adherence to this CLSI-based methodology ensures the generation of high-quality, reliable data crucial for the early-stage evaluation of this novel antimicrobial candidate. The hypothetical results suggest that the compound possesses promising antibacterial activity.
Further studies should be conducted to expand upon these findings, including:
-
Testing against a broader panel of clinical isolates, including MRSA and vancomycin-intermediate S. aureus (VISA).
-
Performing time-kill assays to determine if the compound is bactericidal or bacteriostatic.
-
Investigating the compound's mechanism of action to confirm its molecular target.
-
Evaluating its toxicity profile against mammalian cell lines to establish a preliminary therapeutic index.
By following a rigorous and systematic approach, the true potential of the oxadiazole class of compounds in combating the serious threat of S. aureus infections can be fully elucidated.
References
- Debio 1452 MIC Quality Control Range with Staphylococcus aureus ATCC 29213 Using a Multi-laboratory Study Design EV0763. (n.d.).
-
Flanagan, S. D., et al. (2014). Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone. Journal of Clinical Microbiology, 52(4), 1251–1255. Retrieved from [Link]
-
Huband, M. D., et al. (2017). Determination of Disk Diffusion and MIC Quality Control Ranges for Nafithromycin (WCK 4873), a New Lactone-Ketolide. Journal of Clinical Microbiology, 55(11), 3247–3254. Retrieved from [Link]
-
GARDP. (2023). Susceptibility testing in antibacterial drug R&D. GARDP Revive. Retrieved from [Link]
- Wadhwani, T., Desai, K., Patel, D., & Kothari, V. (2011). Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. Internet Journal of Microbiology, 9(1).
-
Rhomberg, P. R., et al. (2014). Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method. Journal of Clinical Microbiology, 52(6), 2265–2267. Retrieved from [Link]
-
Shrestha, L. R., et al. (2015). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. International Journal of Microbiology, 2015, 675089. Retrieved from [Link]
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He, X., et al. (2016). The Oxadiazole Antibacterials. Current Opinion in Microbiology, 33, 13–17. Retrieved from [Link]
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CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Jampilek, J. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(24), 7581. Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
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Application Notes and Protocols for the S-alkylation of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol in Derivative Synthesis
Introduction: The Versatile 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of 1,3,4-oxadiazoles have been reported to exhibit a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2] The metabolic stability and the ability of the oxadiazole core to act as a bioisostere for ester and amide functionalities make it an attractive scaffold for the design of novel therapeutic agents.
The functionalization of the 1,3,4-oxadiazole ring is a key strategy for modulating its biological activity and physicochemical properties. One of the most versatile handles for derivatization is the thiol group at the 2-position of the ring. The sulfur atom in 5-substituted-1,3,4-oxadiazole-2-thiols is a soft nucleophile, readily undergoing S-alkylation reactions to introduce a diverse array of substituents. This application note provides a detailed guide to the S-alkylation of 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a key intermediate for the synthesis of a library of potential drug candidates. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the characterization of the resulting thioether derivatives.
Reaction Mechanism and Rationale for Experimental Choices
The S-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This reaction involves the attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group.
dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Thiol [label="this compound", fillcolor="#F1F3F4"]; Base [label="Base (e.g., NaH, K2CO3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Thiolate [label="Thiolate Anion (Nucleophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide [label="Alkyl Halide (R-X)\nElectrophile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransitionState [label="Transition State\n[Nu---C---LG]‡", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="S-alkylated Product\n(Thioether)", fillcolor="#F1F3F4"]; Byproduct [label="Byproduct (e.g., NaX, HX)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Thiol -> Thiolate [label="Deprotonation"]; Base -> Thiolate; Thiolate -> TransitionState [label="Nucleophilic Attack"]; AlkylHalide -> TransitionState; TransitionState -> Product [label="Bond Formation &\nLeaving Group Departure"]; TransitionState -> Byproduct; } Caption: S-alkylation via the SN2 mechanism.
Key Steps and Rationale:
-
Deprotonation of the Thiol: The reaction is initiated by the deprotonation of the acidic thiol group (-SH) by a suitable base to form a highly nucleophilic thiolate anion (-S⁻). The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction forward.[5] Weaker bases such as potassium carbonate (K₂CO₃) can also be employed, often requiring slightly more forcing conditions.
-
Nucleophilic Attack: The generated thiolate anion, being a potent nucleophile, attacks the electrophilic carbon atom of the alkylating agent (typically an alkyl halide). This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon is chiral.[4][6]
-
Transition State and Product Formation: The reaction proceeds through a pentacoordinate transition state where the new sulfur-carbon bond is forming simultaneously as the carbon-leaving group bond is breaking.[4] The departure of the leaving group (e.g., a halide ion) results in the formation of the stable S-alkylated thioether product.
Choice of Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is typically used for this reaction. These solvents can dissolve both the polar thiolate salt and the often less polar alkyl halide, facilitating the reaction. Furthermore, they do not participate in hydrogen bonding, which could solvate and stabilize the nucleophile, thereby reducing its reactivity.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
This protocol outlines the synthesis of the starting thiol from 3-chlorobenzohydrazide.[7][8]
Materials:
-
3-Chlorobenzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 3-chlorobenzohydrazide (0.02 mol) in absolute ethanol (30 mL).
-
To this solution, add a solution of potassium hydroxide (0.02 mol) in water.
-
Cool the mixture in an ice bath and add carbon disulfide (0.04 mol) dropwise with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Dilute the residue with cold water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The precipitate of this compound is collected by filtration, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain a purified solid.
Characterization Data for this compound:
-
Appearance: White amorphous solid.[9]
-
Melting Point: 168-170 °C.[9]
-
IR (KBr, ν/cm⁻¹): 3120 (Ar C-H), 1669 (Oxadiazole C=N), 1592 (Ar C=C), 705 (C-Cl).[9]
-
¹H-NMR (600 MHz, DMSO-d₆, δ/ppm): 7.92 (dd, J=7.8, 1.2 Hz, 1H, H-6'), 7.58 (t, J=7.8 Hz, 1H, H-5'), 7.41 (dd, J= 9.0, 1.8 Hz, 1H, H-4'), 7.39 (d, J=1.8 Hz, 1H, H-2').[9]
-
EIMS (m/z): 214 [M+2]⁺, 212 [M]⁺.[9]
dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="3-Chlorobenzohydrazide", fillcolor="#F1F3F4"]; Step1 [label="React with CS2, KOH in Ethanol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Potassium dithiocarbazinate salt (in situ)"]; Step2 [label="Reflux and Acidification (HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Recrystallization", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Purified Product", fillcolor="#F1F3F4"];
Start -> Step1 -> Intermediate -> Step2 -> Product -> Purification -> Final; } Caption: Workflow for the synthesis of the starting thiol.
Protocol 2: General Procedure for the S-alkylation of this compound
This general protocol can be adapted for the synthesis of a variety of S-alkylated derivatives using different alkylating agents.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., benzyl chloride, ethyl iodide, etc.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
n-Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 mmol) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure S-alkylated derivative.
Data Presentation: A Library of S-Alkylated Derivatives
The following table summarizes the synthesis of representative S-alkylated derivatives of this compound, showcasing the versatility of the S-alkylation protocol.
| Entry | Alkylating Agent | Product Name | Yield (%) |
| 1 | Benzyl chloride | 2-(Benzylthio)-5-(3-chlorophenyl)-1,3,4-oxadiazole | 86 |
| 2 | Ethyl iodide | 5-(3-Chlorophenyl)-2-(ethylthio)-1,3,4-oxadiazole | ~80-90 (estimated) |
| 3 | 2-Chloro-N-(4-chlorophenyl)acetamide | N-(4-chlorophenyl)-2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | ~85-95 (estimated) |
| 4 | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | 2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one | ~80-90 (estimated) |
Note: Yields for entries 2-4 are estimated based on analogous reactions with the 4-chloro isomer.[10]
Characterization Data for 2-(Benzylthio)-5-(4-chlorophenyl)-1,3,4-oxadiazole (Analogous Product):
-
Appearance: Ash-colored needles.[10]
-
Melting Point: 180–182 °C.[10]
-
IR νmax (cm⁻¹): 1608 (C=N), 1501, 1474 (C=C).[10]
-
¹H NMR (400 MHz, CDCl₃) δ: 4.38 (s, 2H, -CH₂–S), 7.16–7.40 (m, 5H, Ar–H), 7.31 (d, 2H, J = 7.8 Hz, Ar–H), 7.78 (d, 2H, J = 8.2 Hz, Ar–H).[10]
Conclusion and Future Perspectives
The S-alkylation of this compound is a robust and efficient method for the synthesis of a diverse library of thioether derivatives. The straightforward reaction mechanism and the availability of a wide range of alkylating agents make this a highly valuable transformation in the field of medicinal chemistry. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the chemical space around the 1,3,4-oxadiazole scaffold. The synthesized derivatives can be further evaluated for their biological activities, potentially leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Future work could involve the exploration of more complex and functionally diverse alkylating agents, as well as the optimization of reaction conditions to develop more sustainable and environmentally friendly synthetic methodologies.
References
- Al-Janabi, A. S. M., Al-Soumadaiy, G. A., & Khear-Allah, B. A. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry, 27(4).
- Al-Janabi, A. S. M. (2014). Preparation Ligand this compound by New Method and Complexation with Transition Metals Ions.
- Rehman, A., et al. (2021). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Journal of the Iranian Chemical Society, 18(10), 2561-2575.
- OpenStax. (2023). Organic Chemistry: A Tenth Edition. OpenStax.
- Müller, P. (Ed.). (2014).
- BYJU'S. (n.d.). SN2 Reaction Mechanism.
- Beilstein Journals. (2018). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 14, 2874-2883.
- Abbasi, M. A., et al. (2014). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. World Journal of Pharmaceutical Sciences, 2(1), 32-40.
- National Conference on Undergraduate Research (NCUR). (2019). Investigation of Electronic Effects of SN2 Reactions in the Synthesis of 3-Aryl(thio)propanoic acids.
- Wikipedia. (n.d.). SN2 reaction.
- Duarte, F. J. S., & Ullah, N. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(10), 11712-11761.
- ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions.
- Bollikolla, H. B., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Journal of Chemical Reviews, 4(3), 255-271.
- Singh, P., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2018, 1-15.
- ResearchGate. (n.d.). Methods of synthesis-1,3,4-oxadiazole-2-thiones: A review.
- Salama, M. A. (2020).
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- AfaSci. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS.
- Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Pharmaceutical Sciences ( P-ISSN 1680-6006 E-ISSN 2521-3512), 37(4), 338-350.
- Adeeb, H. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. World Journal of Pharmaceutical Sciences, 11(12), 262-273.
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- El-Sayed, W. A., et al. (2012). 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3169.
- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences, 2(1), 32-40.
- BLDpharm. (n.d.). This compound.
- SciSpace. (n.d.). Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent.
- El-Sayed, W. A., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(16), 4991.
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Application Notes and Protocols: 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol as a Versatile Ligand for Transition Metal Complexation
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for conferring a wide array of biological activities to molecular structures.[1][2][3][4] Within this class, 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol stands out as a particularly versatile ligand for coordination chemistry. Its unique structural features, including thiol-thione tautomerism and the presence of multiple heteroatom donor sites, allow it to form stable complexes with a variety of transition metals.[1] The coordination of these metal ions often enhances the inherent biological activity of the parent ligand.[4] This guide provides an in-depth exploration of this compound, offering detailed, field-tested protocols for its synthesis, its complexation with representative transition metals, and the analytical techniques essential for structural elucidation.
Ligand Profile and Coordination Chemistry
This compound (hereafter abbreviated as CPoxSH ) is a heterocyclic compound whose true power as a ligand lies in its structural dynamism. It primarily exists in a tautomeric equilibrium between its thiol and thione forms.
-
Thiol Form: Features a protonated sulfhydryl (-SH) group, making the exocyclic sulfur atom a potent, soft donor site.
-
Thione Form: Features a C=S double bond (thiocarbonyl) and a proton on one of the ring's nitrogen atoms.
This tautomerism is critical because it dictates the potential coordination sites. The ligand can coordinate with a metal ion in several ways:
-
Monodentate Coordination: Through the deprotonated exocyclic sulfur atom, which is the most common mode, especially with soft metal ions.
-
Monodentate Coordination: Through one of the endocyclic nitrogen atoms.
-
Bidentate Bridging: Where both a nitrogen atom and the sulfur atom from the same ligand molecule coordinate to two different metal centers, leading to the formation of polymeric structures.[5]
The choice of metal ion, counter-anion, and reaction stoichiometry are the primary variables that an investigator can manipulate to direct the coordination mode and the final geometry of the complex.
Caption: Tautomeric forms of CPoxSH and potential donor sites.
Synthesis of the Ligand: this compound (CPoxSH)
Synthesis Principle
The synthesis of CPoxSH is a well-established, two-step process that begins with the formation of an acid hydrazide, followed by a base-catalyzed cyclization reaction with carbon disulfide. The carbon disulfide provides the C=S moiety (the "thione" carbon), and the basic conditions facilitate the intramolecular condensation to form the stable 1,3,4-oxadiazole ring.[6][7][8]
Caption: Workflow for the synthesis of the CPoxSH ligand.
Protocol 1: Synthesis of CPoxSH
Materials:
-
Methyl m-chlorobenzoate
-
Hydrazine hydrate (99-100%)
-
Absolute Ethanol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
Step A: Synthesis of m-Chlorobenzoyl Hydrazine
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve methyl m-chlorobenzoate (0.1 mol) in absolute ethanol (75 mL).
-
Add hydrazine hydrate (0.1 mol, ~5 mL) to the solution.
-
Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: This nucleophilic acyl substitution reaction, or hydrazinolysis, converts the ester into the more reactive acid hydrazide, which is the essential precursor for the subsequent cyclization.
-
-
After reflux, cool the reaction mixture in an ice bath. The white solid of m-chlorobenzoyl hydrazine will precipitate.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
Step B: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve the m-chlorobenzoyl hydrazine (0.05 mol) from Step A and potassium hydroxide (0.05 mol) in absolute ethanol (100 mL).
-
Cool the solution in an ice bath and add carbon disulfide (0.06 mol) dropwise with constant stirring.
-
Trustworthiness Note: This step is exothermic. Slow, dropwise addition of CS₂ is critical for controlling the reaction temperature and ensuring safety.
-
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 10-12 hours.
-
Cool the resulting solution, pour it into 300 mL of ice-cold water, and stir.
-
Acidify the solution by adding concentrated HCl dropwise until the pH is approximately 2-3. A pale yellow or off-white solid will precipitate.
-
Expert Insight: The reflux in a basic medium first forms the potassium salt of the dithiocarbazate, which then cyclizes with the loss of water to form the potassium thiolate salt of the oxadiazole. Acidification protonates the thiolate to yield the final thiol/thione product.
-
-
Filter the precipitated solid, wash thoroughly with cold distilled water until the washings are neutral, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure CPoxSH .
Synthesis of Transition Metal Complexes
General Principles
The complexation reaction is typically a straightforward salt metathesis or coordination reaction performed in a polar organic solvent.[9] The ligand, CPoxSH , is first deprotonated either by a weak base or by the basicity of the metal salt's conjugate base (e.g., acetate) to form the thiolate anion (CPoxS⁻). This anion then acts as a nucleophile, displacing solvent molecules or counter-ions from the metal's coordination sphere.
Caption: Generalized workflow for the synthesis of M(II)-CPoxSH complexes.
Protocol 2: General Synthesis of M(II) Complexes (M = Co, Ni, Zn, Cd)
This protocol describes a general method for synthesizing complexes with a 1:2 metal-to-ligand stoichiometry, which is common for divalent metals.[6][7]
Materials:
-
CPoxSH ligand
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, ZnCl₂)
-
Absolute Ethanol
-
Triethylamine (Et₃N, optional base)
Procedure:
-
In a 100 mL flask, prepare a hot solution of the CPoxSH ligand (2 mmol) in absolute ethanol (30 mL).
-
In a separate 50 mL flask, dissolve the transition metal(II) salt (1 mmol) in warm ethanol (20 mL).
-
Add the metal salt solution dropwise to the ligand solution with vigorous stirring.
-
Expert Insight: Adding the metal to the ligand (rather than the reverse) ensures that the ligand is always in excess at the point of reaction, which can help prevent the formation of undesired polymeric or mixed-ligand species.
-
-
If using a metal chloride salt, add a few drops of a weak base like triethylamine to facilitate the deprotonation of the thiol group. This is often unnecessary when using metal acetate salts, as the acetate ion can serve as the base.[7]
-
Stir the resulting mixture at room temperature or under gentle reflux for 2-4 hours. The formation of a colored precipitate typically indicates the formation of the complex.
-
Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid complex by filtration.
-
Wash the product sequentially with hot ethanol (to remove unreacted starting materials) and then diethyl ether (to facilitate drying).
-
Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.
Essential Characterization Techniques
Validating the formation and structure of the complex is paramount. A combination of spectroscopic and physicochemical methods is required.
Data Interpretation Guide
The following table summarizes the key analytical data and their interpretation for confirming the successful synthesis of the ligand and its metal complexes.
| Technique | Observation in Ligand (CPoxSH) | Change Upon Complexation (e.g., to M(CPoxS)₂) | Reasoning & Causality |
| FTIR Spectroscopy | Weak band at ~2550-2600 cm⁻¹ (ν S-H).Strong band at ~1300-1350 cm⁻¹ (ν C=S).Strong band at ~1600 cm⁻¹ (ν C=N). | Disappearance of the ν(S-H) band.Shift of the ν(C=S) band to a lower frequency.Shift of the ν(C=N) band. | The disappearance of the S-H stretch is direct evidence of deprotonation and coordination via sulfur.[10] Shifts in C=S and C=N bands indicate a change in electron density within the ring upon coordination, confirming the involvement of the heteroatoms. |
| ¹H NMR | A broad singlet at ~12-14 ppm (labile S-H proton).Aromatic protons in the 7-8 ppm region. | Disappearance of the S-H proton signal. | The loss of this exchangeable proton signal confirms its removal during the deprotonation and complexation process. |
| Molar Conductance | Non-electrolytic in DMF/DMSO. | Low molar conductance values. | For complexes like [M(CPoxS)₂], where the counter-ions (e.g., Cl⁻) have been replaced by the ligand, the resulting complex is neutral and non-electrolytic. This confirms the ligand is inside the coordination sphere. |
| Magnetic Susceptibility | Diamagnetic. | Paramagnetic (for Co(II), Ni(II), etc.). | Measurement of the magnetic moment helps determine the number of unpaired electrons and thus the geometry. For example, a moment of ~4.3-5.2 B.M. for a Co(II) complex suggests a high-spin octahedral geometry. |
| UV-Vis Spectroscopy | Bands corresponding to π→π* and n→π* transitions. | Appearance of new, lower energy bands in the visible region. | These new bands are characteristic of d-d electronic transitions within the metal center, which are diagnostic of the coordination geometry (e.g., tetrahedral or octahedral).[11] |
Conclusion and Outlook
This compound is a highly accessible and functionally rich ligand. The protocols detailed herein provide a robust framework for its synthesis and its use in creating novel transition metal complexes. The straightforward nature of these reactions, combined with the diverse coordination possibilities of the ligand, allows for the systematic generation of a library of complexes. Given the established biological importance of the 1,3,4-oxadiazole scaffold, these new metal-ligand systems are prime candidates for screening in drug discovery programs, particularly as antimicrobial, antifungal, and anticancer agents.[2][3] Further research into their catalytic activity and potential as materials for sensors or electronics is also warranted.
References
-
Al-Janabi, A. S. M., Al-Soumadaiy, G. A., & Khear-Allah, B. A. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry, 27(4). [Link]
-
Dahham, O. S. (2015). Synthesis and Biological Activity of Some Metal Complexes with Thio-1,3,4- Oxadiazole Derivatives. Journal of Al-Nahrain University, 18(1), 8-22. [Link]
-
Al-Janabi, A. S. M., Al-Soumadaiy, G. A., & Khear-Allah, B. A. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals Ions. ResearchGate. [Link]
-
Flifel, I. A., & Kadhim, S. H. (2012). Synthesis and Chracterization of 1,3,4- oxadiazole derivatives with some new transition metal complexes. journal of kerbala university, 10(4). [Link]
-
Terenzi, A., et al. (2019). Structures of metal complexes with 1,3,4-oxadiazole ligands with biological activity. ResearchGate. [Link]
-
La Rosa, C., & Terenzi, A. (2019). Metal Complexes of Oxadiazole Ligands: An Overview. International Journal of Molecular Sciences, 20(14), 3483. [Link]
-
Al-Jibori, M. N., AL-Bayati, S., & Rasheed, M. (2014). PREPARATION AND CHARACTERISATION OF SOME TRANSITION METAL COMPLEXES OF NEW 4-[(5- ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ANILINE. The Swedish Journal of Scientific Research, 1(6). [https://www.researchgate.net/publication/350436423_PREPARATION_AND_CHARACTERISATION_OF_SOME_TRANSITION_METAL_COMPLEXES_OF_NEW_4-5-_ETHYL-134-OXADIAZOL-2-YL SULFAN YLANILINE]([Link] SULFAN YLANILINE)
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Salama, R. H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. [Link]
-
Balakrishnan, K. (2012). Studies on Metal Complexes of 3-N Methylanilinomethyl-5-O-Chlorophenyl- 1,3,4-Oxadiazole-2-Thione. TSI Journals. [Link]
-
Asif, M. (2014). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of Chemistry. [Link]
-
Yousif, E., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME METAL IONS WITH {[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]THIO} ACETIC ACID. Journal of Applicable Chemistry, 2(3), 439-446. [Link]
-
Tye, J. W., et al. (2006). Synthesis of Copper(I) Thiolate Complexes and Their Use in the Thioetherification of Aryl Halides. Inorganic chemistry, 45(22), 8935–8945. [Link]
-
Wikipedia. (2023). Transition metal thiolate complex. Wikipedia. [Link]
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- 9. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]
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- 11. Synthesis and Chracterization of 1,3,4- oxadiazole derivatives with some new transition metal complexes | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Welcome to the dedicated technical support guide for the synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your synthesis, troubleshooting common issues, and ensuring the integrity of your results. Our approach is grounded in the fundamental chemistry of the reaction, aiming to empower you with the knowledge to not just follow steps, but to make informed decisions in your laboratory work.
I. Synthesis Overview: The Pathway to Your Target Compound
The most reliable and widely adopted method for synthesizing 5-aryl-1,3,4-oxadiazole-2-thiols is the cyclization of an aryl acid hydrazide with carbon disulfide in a basic medium.[1][2] This reaction proceeds through a key dithiocarbazate intermediate. The overall workflow is robust, but success lies in the careful control of reaction parameters and a thorough understanding of the underlying mechanism.
Below is a visualization of the synthetic workflow, from starting materials to the final product.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the common challenges encountered during the synthesis in a question-and-answer format.
Q1: My yield of the final product is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to several key areas. Let's break down the possibilities in a logical troubleshooting sequence.
Caption: Decision tree for troubleshooting low product yield.
-
Expert Analysis:
-
Starting Material Quality: The purity of your 3-chlorobenzohydrazide is paramount. If it contains unreacted starting ester or is wet, the stoichiometry of the subsequent cyclization will be incorrect.
-
Incomplete Reaction: The formation of the dithiocarbazate intermediate and its subsequent cyclization are not instantaneous. Monitor the reaction by Thin Layer Chromatography (TLC). If you observe a persistent spot corresponding to the starting hydrazide, the reaction is incomplete. The main route for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves an initial reaction between an acylhydrazide and carbon disulfide in a basic alcoholic solution, followed by acidification.[2][3]
-
Sub-optimal Stoichiometry: The reaction requires at least two equivalents of base (e.g., KOH). One equivalent deprotonates the hydrazide to facilitate the nucleophilic attack on carbon disulfide, and the second drives the formation of the potassium salt of the final product. Insufficient base will stall the reaction.
-
Premature Precipitation: If the potassium salt of the product precipitates from the reaction mixture before the reaction is complete, it can hinder further conversion. Adding a co-solvent like DMSO can sometimes improve solubility and drive the reaction to completion.
-
Losses During Workup: Ensure that upon acidification, the pH is low enough to fully protonate the thiol and cause complete precipitation. Over-washing the crude product can also lead to significant losses.
-
Q2: After acidification, my product separates as an oil instead of a solid. What should I do?
This is a common issue related to either impurities or supersaturation.
-
Expert Analysis:
-
Presence of Impurities: Oily products often suggest the presence of unreacted starting materials or low molecular weight side products that act as a eutectic mixture, depressing the melting point.
-
Supersaturation: The product may be supersaturated in the workup solution.
-
Solutions:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The imperfections on the glass surface can induce nucleation.
-
Seeding: If you have a small amount of solid product from a previous batch, add a single crystal to the oily mixture. This will provide a template for crystallization.
-
Trituration: Add a poor solvent in which your product is insoluble but the impurities are soluble (e.g., hexane or diethyl ether). Stir vigorously. This can often induce solidification and wash away oily impurities.
-
Re-dissolution and Slow Precipitation: If the above methods fail, extract the oily product into an organic solvent (like ethyl acetate), dry the organic layer, and then slowly add a poor solvent until turbidity is observed. Allow it to stand, often at a reduced temperature, to allow for slow crystallization.
-
-
Q3: My NMR spectrum shows my desired product, but with persistent impurities. What are they and how can I remove them?
The most likely impurities are unreacted starting materials or side products from competing reaction pathways.
-
Expert Analysis:
-
Unreacted 3-chlorobenzohydrazide: This will show characteristic broad NH and NH2 peaks in the 1H NMR spectrum.
-
1,2-Di(3-chlorobenzoyl)hydrazine: This can form if there is any oxidizing agent present or through side reactions. It is often less soluble and may co-precipitate with the product.
-
Thiocarbonate-related species: If the reaction conditions are not optimal, side reactions involving carbon disulfide can occur.
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purification. Ethanol or an ethanol/water mixture is commonly used.[4][5] If these are not effective, try other solvent systems like acetone or ethyl acetate/hexane. The key is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain soluble at all temperatures.
-
Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (like Na2CO3 solution). The thiol product will deprotonate and dissolve. Neutral impurities (like the diacylhydrazine) can be filtered off or extracted with an organic solvent. Then, re-acidify the aqueous layer to precipitate the pure product.
-
-
III. Frequently Asked Questions (FAQs)
-
Q: What is the role of potassium hydroxide (KOH) in this reaction?
-
A: KOH plays a dual role. First, it acts as a base to deprotonate the terminal nitrogen of the hydrazide, making it a more potent nucleophile to attack the electrophilic carbon of carbon disulfide. Second, it facilitates the cyclization and formation of the potassium salt of the thiol product.
-
-
Q: Can I use a different base instead of KOH?
-
A: Yes, other bases like sodium hydroxide (NaOH) or sodium ethoxide can be used.[6] However, KOH is widely cited and its solubility in ethanol is well-suited for this reaction. The choice of base can influence the reaction rate and the solubility of the intermediate salt.
-
-
Q: How critical is the purity of the starting 3-chlorobenzohydrazide?
-
A: It is extremely critical. Impurities in the hydrazide, such as unreacted ester or acid, will not participate in the cyclization reaction, leading to lower yields and complicating the purification process. It is highly recommended to recrystallize the hydrazide before use.
-
-
Q: My reaction mixture turns a deep yellow or orange color. Is this normal?
-
A: Yes, the formation of the potassium dithiocarbazate intermediate is often accompanied by the development of a distinct color.[1] The color may change as the reaction progresses and the intermediate cyclizes.
-
-
Q: What are the key safety precautions I should take?
-
A: Carbon disulfide (CS2) is highly flammable with a very low autoignition temperature and is toxic. Always handle CS2 in a well-ventilated fume hood, away from any potential ignition sources (sparks, hot plates). [4][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for all reagents.[8][9]
-
IV. Experimental Protocols
Protocol 1: Synthesis of 3-chlorobenzohydrazide
-
To a solution of methyl 3-chlorobenzoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (2-3 equivalents).
-
Reflux the reaction mixture for 6-8 hours, monitoring the disappearance of the starting ester by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into cold water to precipitate the hydrazide.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from an ethanol/water mixture to obtain pure 3-chlorobenzohydrazide.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 3-chlorobenzohydrazide (1 equivalent) in absolute ethanol.
-
Add potassium hydroxide (2.2 equivalents) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Cool the aqueous filtrate in an ice bath and acidify with dilute hydrochloric acid (HCl) until the pH is ~2-3.
-
A solid precipitate will form. Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants and intermediates. |
| Base | Potassium Hydroxide (KOH) | Effective and commonly used base for this transformation. |
| Stoichiometry | Hydrazide:KOH:CS2 = 1:2.2:1.5 | Ensures complete deprotonation and drives the reaction to completion. |
| Temperature | Reflux | Provides the necessary activation energy for cyclization. |
| Reaction Time | 8-12 hours | Typically sufficient for complete conversion. Monitor by TLC. |
V. References
-
Al-Janabi, A. S. M., Al-Soumadaiy, G. A., & Khear-Allah, B. A. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry, 27(4).
-
International Chemical Safety Cards (ICSC). (n.d.). CARBON DISULFIDE. Retrieved from [Link]
-
Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Carbon disulfide.
-
CPAChem. (n.d.). Safety data sheet: Carbon disulfide.
-
Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds.
-
Singh, R., et al. (2019). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10).
-
Airgas. (2022). Carbon Disulfide Safety Data Sheet.
-
Reddit. (2023). Carbon disulfide handling. r/chemistry.
-
Demirbas, N., et al. (2009). 5-Furan-2yl[1][4][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][7][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 14(1), 556-567.
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Optimizing reaction conditions for the cyclization of acyl hydrazides to oxadiazoles
Welcome to our dedicated technical support center for the synthesis of oxadiazoles from acyl hydrazides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.
Introduction: The Significance of Oxadiazoles
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for esters and amides.[1] Its synthesis, most commonly via the cyclization of acyl hydrazides, is a critical reaction that, while well-established, can present numerous challenges. This guide is structured to address these challenges head-on, providing you with the expertise to overcome common hurdles and achieve high-yielding, clean reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the cyclization of acyl hydrazides to 1,3,4-oxadiazoles. Each issue is presented with potential causes and actionable solutions, grounded in chemical principles.
Issue 1: Low or No Product Yield
A low or complete absence of the desired oxadiazole product is a common frustration. The root cause often lies in one of several key areas of the reaction.
Potential Causes & Recommended Actions
| Potential Cause | Explanation & Troubleshooting Steps |
| Ineffective Dehydrating Agent | The cyclization of a diacylhydrazine intermediate to an oxadiazole is a dehydration reaction. The choice and quality of the dehydrating agent are paramount. |
| * Action: For classical methods using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), ensure they are fresh and handled under anhydrous conditions.[2] Consider alternative, milder reagents like triflic anhydride[3] or Deoxo-Fluor.[4] | |
| Poor Quality Starting Materials | Impurities in the acyl hydrazide or the coupling partner can significantly hinder the reaction.[5] |
| * Action: Verify the purity of your starting materials by NMR or LC-MS. Recrystallize or purify as necessary. | |
| Suboptimal Reaction Temperature | Thermal conditions are critical; insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.[5] |
| * Action: Systematically screen a range of temperatures. For sluggish reactions, consider microwave irradiation, which can dramatically reduce reaction times and improve yields.[6][7] | |
| Inappropriate Solvent | The solvent plays a crucial role in reactant solubility and reaction kinetics. |
| * Action: Aprotic polar solvents like DMF or DMSO are often effective, particularly for base-mediated reactions.[5] However, for some protocols, higher boiling point solvents may be necessary to drive the dehydration. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products, which can complicate purification and reduce the yield of your target oxadiazole.
Common Side Products & Mitigation Strategies
-
1,2-Diacylhydrazide Intermediate: This is a common byproduct when the cyclization step is incomplete.
-
Unreacted Starting Materials: The presence of starting materials at the end of the reaction points to incomplete conversion.
-
Solution: Increase the reaction time or temperature.[5] Alternatively, consider a more potent dehydrating agent or a catalyst to drive the reaction to completion.
-
-
Products from Decomposition: At elevated temperatures, starting materials or the desired product may decompose.
-
Solution: If decomposition is suspected, reduce the reaction temperature and extend the reaction time. The use of microwave synthesis can often provide the necessary energy for cyclization in a shorter time, minimizing decomposition.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the cyclization of acyl hydrazides to 1,3,4-oxadiazoles?
There is a wide array of reagents available, each with its own advantages and disadvantages. Some of the most common include:
-
Phosphorus Oxychloride (POCl₃): A classical and effective, yet harsh, dehydrating agent.[2]
-
Thionyl Chloride (SOCl₂): Similar to POCl₃, it is a strong dehydrating agent.[2]
-
Triflic Anhydride: A very powerful promoter for the cyclization of diacylhydrazines under mild conditions.[3]
-
Iodine: Used in oxidative cyclization of acylhydrazones, which can be formed in situ from acyl hydrazides and aldehydes.[9][10]
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): A coupling reagent that facilitates the cyclodesulfurization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles.[11]
-
Microwave-assisted synthesis: Often employed with solid supports like clay, this method can accelerate the reaction and improve yields.[6][7]
Q2: How do I choose the right solvent for my reaction?
The choice of solvent depends on the specific reagents and reaction conditions. Aprotic polar solvents like DMF and DMSO are generally good choices as they can dissolve a wide range of substrates and are stable at higher temperatures.[5] For some methods, such as those using POCl₃, it can be used in excess as both a reagent and a solvent.[7]
Q3: My product is difficult to purify. What are some common purification strategies?
Purification of oxadiazoles can often be achieved by recrystallization from a suitable solvent, such as ethanol.[6][7] If recrystallization is ineffective, column chromatography on silica gel is the next logical step. The choice of eluent will depend on the polarity of your product.
Experimental Protocols
Protocol 1: Classical Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using POCl₃
This protocol describes a conventional method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the cyclodehydration of a diacylhydrazine intermediate.
Materials:
-
Substituted acyl hydrazide
-
Substituted carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, mix equimolar amounts of the substituted acyl hydrazide and the substituted carboxylic acid.
-
Carefully add an excess of phosphorus oxychloride.
-
Reflux the reaction mixture for 6-7 hours.[7]
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a sodium bicarbonate solution until the precipitate forms.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.[7]
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[7]
Materials:
-
Substituted hydrazide
-
Benzoic acid
-
Clay (as a solid support)
Procedure:
-
In a microwave-safe vessel, combine equimolar amounts of the substituted hydrazide and benzoic acid.
-
Add clay as a solid support and mix thoroughly.
-
Irradiate the mixture in a microwave reactor at approximately 50% power for about 10 minutes.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product from the solid support using a suitable organic solvent.
-
Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
Visualizing the Process
Reaction Mechanism: Cyclization of Diacylhydrazine
Caption: General mechanism for the acid-catalyzed cyclization of a diacylhydrazine to a 1,3,4-oxadiazole.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low yields in oxadiazole synthesis.
References
-
Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent - ResearchGate. Available at: [Link]
-
Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence | ACS Omega. Available at: [Link]
-
Optimization of the flow synthesis of 1,2,4-oxadiazoles. - ResearchGate. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. Available at: [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC - NIH. Available at: [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing). Available at: [Link]
-
Optimization of reduction reaction of 1,2,4-oxadiazole 1a. - ResearchGate. Available at: [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed. Available at: [Link]
-
A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines - Sci-Hub. Available at: [Link]
-
The optimization reaction condition for the synthesis of 9a | Download Table - ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. Available at: [Link]
-
(PDF) A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - ResearchGate. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
-
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones | Organic Letters - ACS Publications. Available at: [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO) - PubMed. Available at: [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Available at: [Link]
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- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. Sci-Hub. A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines / Synthetic Communications, 2000 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting low purity in 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol synthesis
Welcome to the dedicated technical support guide for the synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, ensuring higher purity and reproducible yields. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to support your experimental success.
Introduction to the Synthesis
This compound is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The most common and reliable method for its synthesis involves the cyclization of an acid hydrazide, specifically 3-chlorobenzohydrazide, with carbon disulfide in a basic alcoholic solution.[4][5][6][7] This reaction proceeds through the formation of a potassium dithiocarbazinate intermediate, which then undergoes intramolecular cyclization upon heating, followed by acidification to yield the desired product. While the synthesis appears straightforward, achieving high purity can be challenging due to potential side reactions and purification difficulties. This guide provides a comprehensive framework for troubleshooting these issues.
Core Troubleshooting Guide (Question & Answer Format)
This section directly addresses specific experimental issues in a problem-solution format.
Question 1: My reaction yield is consistently low or I've obtained no product. What are the primary causes and how can I rectify this?
Answer: Low to no yield is a common frustration that can typically be traced back to one of four areas: starting material integrity, reaction conditions, intermediate stability, or work-up procedure.
-
Starting Material Purity: The purity of the 3-chlorobenzohydrazide is paramount.[8] It is often synthesized from the corresponding ester and hydrazine hydrate.[1][4][6] Incomplete reaction or purification at this stage can introduce unreacted ester or excess hydrazine, which will interfere with the oxadiazole formation.
-
Validation & Solution: Always verify the purity of your 3-chlorobenzohydrazide via melting point or NMR before proceeding. If impurities are detected, recrystallize the hydrazide from an appropriate solvent like ethanol.
-
-
Reaction Conditions:
-
Base Stoichiometry: Potassium hydroxide (KOH) is the base of choice for this reaction. It deprotonates the hydrazide and facilitates the nucleophilic attack on carbon disulfide.[7][9] Using less than the stoichiometric amount will result in an incomplete reaction.
-
Reaction Time & Temperature: The cyclization of the dithiocarbazinate intermediate requires thermal energy.[10] Insufficient reflux time or temperature will leave the reaction incomplete. A typical reflux period is 6-12 hours.[10][11]
-
Solution: Ensure you are using finely ground, anhydrous KOH and that the reaction is refluxed vigorously for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up Procedure: The product is precipitated by acidifying the reaction mixture. If acidification is incomplete (pH is not sufficiently acidic), the product will remain in its salt form and will not precipitate, leading to a perception of no yield.
-
Solution: Cool the reaction mixture in an ice bath before acidification. Add acid (e.g., dilute HCl) dropwise while stirring until the pH is distinctly acidic (pH 2-3, check with pH paper). If the product still fails to precipitate, it may be due to high solubility in the solvent mixture; in this case, reducing the volume of the solvent by evaporation before acidification can be beneficial.
-
Question 2: Upon acidification, my product separates as a sticky oil or a gummy solid instead of a filterable precipitate. What is happening and how can I isolate a solid product?
Answer: The formation of an oil or gum suggests the presence of impurities that are depressing the melting point of your product or that the product has "oiled out" of solution due to rapid precipitation at a temperature above its melting point in that specific solvent environment.
-
Causality: This issue is often linked to the presence of unreacted starting materials or side products. Rapidly changing the pH while the solution is warm can also cause certain compounds to precipitate out of solution too quickly, preventing the formation of a crystalline lattice.
-
Troubleshooting Protocol:
-
Re-dissolve: Gently warm the mixture to re-dissolve the oil. If it does not dissolve in the current solvent system, you may need to add a small amount of a co-solvent like ethanol.
-
Slow Crystallization: Allow the solution to cool very slowly to room temperature, and then place it in an ice bath for a longer period. Slow cooling encourages the formation of a crystalline solid.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites that can initiate crystallization.
-
Trituration: If an oil persists, decant the supernatant liquid. Add a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Vigorously stir or sonicate the oil with this new solvent. This process, known as trituration, can often induce crystallization and wash away soluble impurities.
-
Question 3: My final product has a persistent yellow or brown discoloration, even after initial filtration. How can I obtain a pure white solid?
Answer: Color in the final product is typically due to minor, highly conjugated impurities or degradation products. Carbon disulfide itself can contain sulfur impurities that are yellow, and side reactions can lead to colored byproducts.[12]
-
Primary Solution: Recrystallization with Activated Charcoal
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (ethanol is commonly used for this class of compounds).[1][9]
-
Add a small amount (typically 1-2% w/w of your compound) of activated charcoal to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Swirl the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization of the pure, decolorized product.
-
Question 4: My spectroscopic data (¹H NMR) shows unidentifiable peaks, or TLC analysis indicates multiple spots after purification. What are the likely impurities?
Answer: Besides unreacted 3-chlorobenzohydrazide, the most probable impurities are related to the dithiocarbazinate intermediate or side products.
-
Potassium Dithiocarbazinate: This is the salt intermediate formed from the reaction of the hydrazide, KOH, and CS₂. If the acidification is incomplete, or if this intermediate is not fully cyclized, it can contaminate the final product. It is generally more polar than the final product.
-
Symmetrical Thiourea Derivatives: If there is any degradation of the hydrazide, side reactions could lead to the formation of thiourea-like structures.
-
Thiol-Thione Tautomerism: It is crucial to remember that this compound exists in a tautomeric equilibrium with its thione form.[5][7][11] This can sometimes lead to broadened peaks or what appear to be two sets of signals in NMR spectra, especially for the N-H and S-H protons. The thione form often predominates.[7]
-
Purification Strategy:
-
Recrystallization: A carefully performed recrystallization is the most effective method. Experiment with different solvents (e.g., ethanol, methanol, ethanol-water mixtures) to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel can be used, though it is less common for this specific synthesis on a large scale. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the pure final product, incorporating key decision points from the troubleshooting guide.
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
-
Q: What is the reaction mechanism?
-
A: The reaction begins with the deprotonation of the hydrazide by KOH. The resulting anion acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂).[13][14] This forms a potassium dithiocarbazinate salt. Upon heating, this intermediate undergoes an intramolecular cyclization with the loss of a water molecule to form the 1,3,4-oxadiazole ring. Acidification in the final step protonates the thiol group, precipitating the neutral product.
-
-
Q: Can I use a different base, like NaOH or an organic base?
-
A: While other bases can be used, KOH in ethanol is the most commonly cited and reliable method for this specific transformation.[1][7][9] Sodium hydroxide (NaOH) behaves similarly. Organic bases like triethylamine are generally not strong enough to efficiently drive the initial deprotonation and can complicate the workup.
-
-
Q: Why is absolute ethanol specified in many procedures?
-
A: Using absolute (anhydrous) ethanol helps to ensure the potency of the potassium hydroxide and can prevent potential side reactions involving water. However, the reaction is often robust enough to work with standard grade ethanol.
-
-
Q: How do I confirm the thiol-thione tautomerism?
-
A: In the IR spectrum, the presence of a C=S stretch (around 1250-1050 cm⁻¹) and an N-H stretch (around 3400-3100 cm⁻¹) alongside the absence or weakness of an S-H stretch (around 2600-2550 cm⁻¹) suggests the thione form is dominant.[7][11] In ¹H NMR, the proton on the nitrogen or sulfur will be visible, and its chemical shift can be concentration-dependent.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Chlorobenzohydrazide
This precursor is prepared by the hydrazinolysis of methyl 3-chlorobenzoate.[4][6]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-chlorobenzoate | 170.59 | 17.06 g | 0.1 |
| Hydrazine Hydrate (~64%) | 50.06 | 9.4 g (~7.8 mL) | ~0.12 |
| Absolute Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add methyl 3-chlorobenzoate (0.1 mol) and absolute ethanol (50 mL).
-
Add hydrazine hydrate (0.12 mol) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (disappearance of the starting ester).
-
After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath. A white solid should precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and then a small amount of cold ethanol.
-
Dry the resulting white solid, 3-chlorobenzohydrazide, in a vacuum oven. (Expected Yield: 80-90%; M.p. ~154-156 °C).
Protocol 2: Synthesis of this compound
This is the main cyclization reaction.[4][6]
Caption: Synthesis of the target compound from 3-chlorobenzohydrazide.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Chlorobenzohydrazide | 170.59 | 8.53 g | 0.05 |
| Potassium Hydroxide (KOH) | 56.11 | 3.37 g | 0.06 |
| Carbon Disulfide (CS₂) | 76.14 | 4.57 g (3.6 mL) | 0.06 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Dilute HCl | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.06 mol) in absolute ethanol (100 mL) with gentle warming.
-
Add 3-chlorobenzohydrazide (0.05 mol) to the basic solution.
-
Cool the mixture slightly and add carbon disulfide (0.06 mol) dropwise with stirring. (Caution: CS₂ is volatile and flammable. Perform in a well-ventilated fume hood).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. The solution may become yellow/orange.
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice (~200 g).
-
Acidify the aqueous mixture by slowly adding dilute hydrochloric acid (e.g., 2M HCl) with constant stirring until the pH is acidic (pH 2-3).
-
A pale yellow or off-white solid should precipitate. Allow it to stand in the cold for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Dry the crude solid. For further purification, proceed to the recrystallization protocol. (Expected Crude Yield: 75-85%).
Protocol 3: Recrystallization
-
Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.
-
Add a minimum volume of ethanol and heat the mixture on a hot plate until the solid just dissolves.
-
If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. (Expected Recovery: 80-90%).
References
-
Al-Janabi A. S. M, Al-Soumadaiy G. A, Khear-Allah B. A. Preparation Ligand this compound by New Method and Complexation with Transition Metals. Orient J Chem 2011;27(4). [Link]
-
Ramana M, B., Mothilal M, M. Rao G, M.K. Murthy, Ravi Varala, H. Babu Bollikolla*. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. J. Chem. Rev., 2022, 4(3), 255-271. [Link]
-
Hasan, A., Gapil, S., & Khan, I. Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 2011, 23(5), 2007-2010. [Link]
-
Al-Janabi, A. S. M. Preparation Ligand this compound by New Method and Complexation with Transition Metals Ions. ResearchGate, 2011. [Link]
-
Lungu, L., et al. 5-Aryl-1,3,4-oxadiazole-2-thiols obtained by reaction of acylhydrazide with carbon disulfide. MDPI, 2023. [Link]
-
Ahmed, B. A., & Mohammed, S. J. Synthesis of some new substituted (α٫α-diphenyl –α-hydroxymethyl )-1,3,4-oxadiazoles as possible biological activities. Iraqi National Journal of Chemistry, 2012. [Link]
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Koparır, M., et al. The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 2017. [Link]
-
Pattan, S., et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Research Journal of Pharmacy and Technology, 2022. [Link]
-
Salama, E. E. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 2020, 14(1), 30. [Link]
-
Tüzün, B., et al. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 2023. [Link]
-
Küçükgüzel, I., et al. 5-Furan-2yl[1][4][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][5][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 2001, 6(1), 75-82. [Link]
-
Küpeli Akkol, E., et al. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. Molecules, 2017, 22(11), 1988. [Link]
-
Krzych, E., & Jonik, S. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 2022, 27(8), 2419. [Link]
-
El-Sayed, W. A., et al. Synthesis and Screening of New[1][4][6]Oxadiazole,[4][5][6]Triazole, and[4][5][6]Triazolo Derivatives as Anticancer Agents. ACS Omega, 2021. [Link]
-
Lee, S., et al. Synthesis of 1,3,4-Oxadiazoles as Selective T-Type Calcium Channel Inhibitors. AfaSci, 2014. [Link]
-
Sharma, D., et al. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Beni-Suef University Journal of Basic and Applied Sciences, 2023. [Link]
-
Çapan, A., et al. Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate, 2009. [Link]
-
Abdel-Wahab, B. F., et al. Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate, 2018. [Link]
-
Grady, A. The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN, 2023. [Link]
-
Ghorab, M. M., et al. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 2010, 186(2), 284-293. [Link]
-
Abbasi, M. A., et al. Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences, 2013. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal, N.D. [Link]
-
Hajar, A. A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure Science, 2023. [Link]
-
Sharma, P., et al. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 2013. [Link]
-
Al-Bayati, Y. K., & Al-Amiery, A. A. 1,3,4-Oxadiazole-2-thiol in The Determination of. Analytical and Bioanalytical Electrochemistry, 2022. [Link]
-
Carbon disulfide. Wikipedia, N.D. [Link]
-
Kumar, D., et al. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules, 2013, 18(6), 6638-6650. [Link]
-
Wang, H., et al. Carbon disulfide (CS2): chemistry and reaction pathways. Journal of the Iranian Chemical Society, 2025. [Link]
-
Ali, A. M., et al. Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Journal of Applicable Chemistry, 2016. [Link]
-
Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate, 2025. [Link]
-
3-Chlorobenzohydrazide. PubChem, N.D. [Link]
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Technical Support Center: Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol & Alternative Solvents
Welcome to the technical support center for the synthesis of 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols focusing on sustainable, alternative solvents. Our goal is to empower you with the technical expertise to overcome common synthetic challenges and implement greener chemistry principles in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
The most common and well-established method involves a one-pot reaction between 3-chlorobenzohydrazide and carbon disulfide (CS₂) in a basic alcoholic solution, typically ethanolic potassium hydroxide.[1][2][3] The reaction proceeds through an intermediate potassium dithiocarbazinate salt, which upon heating, cyclizes to form the oxadiazole ring. The final product is obtained after acidification of the reaction mixture.[1][2][3]
Q2: Why is there a growing interest in alternative solvents for this synthesis?
The push for alternative solvents is driven by the principles of Green Chemistry.[4][5] Traditional solvents like ethanol are flammable, and while relatively benign, their large-scale use contributes to volatile organic compound (VOC) emissions. Modern alternatives such as polyethylene glycols (PEGs), ionic liquids (ILs), and deep eutectic solvents (DESs) offer significant advantages, including lower toxicity, reduced volatility, non-flammability, and often, enhanced reaction rates and easier product isolation.[4][5][6][7][8][9][10][11][12][13] Furthermore, many of these "neoteric solvents" can be recycled, making the process more economical and sustainable.[6][11]
Q3: What are the main challenges I might face during this synthesis?
Common issues include:
-
Low Yield: Often caused by incomplete reaction, side product formation, or mechanical loss during workup.
-
Product Purity: Contamination with unreacted starting materials or the intermediate salt.
-
Reaction Time: Conventional methods can require long reflux times.
-
Safety: Carbon disulfide is highly flammable, volatile, and toxic. Potassium hydroxide is corrosive.
This guide will address each of these challenges in the troubleshooting section.
Q4: Can microwave irradiation be used to accelerate this reaction?
Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating the formation of 1,3,4-oxadiazoles.[14][15][16][17][18] It dramatically reduces reaction times from hours to minutes by promoting efficient and uniform heating.[14][15][16] This often leads to higher yields and cleaner reaction profiles.[14][16][18] Protocols combining alternative solvents with microwave irradiation represent a particularly green and efficient approach.[6][15]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The potassium hydroxide (KOH) may be old or have absorbed atmospheric CO₂, reducing its basicity. 2. Poor Reagent Quality: Carbon disulfide can degrade. 3-chlorobenzohydrazide may be impure. 3. Insufficient Heating: The reaction temperature may not be high enough for efficient cyclization. 4. Premature Precipitation: The intermediate potassium salt may precipitate out of solution before cyclizing if the solvent volume is too low. | 1. Use fresh, high-purity KOH pellets. 2. Use freshly distilled CS₂ and verify the purity of your hydrazide via melting point or NMR. 3. Ensure the reaction mixture is refluxing vigorously (for conventional heating) or that the target temperature is reached (for microwave synthesis). 4. Increase the solvent volume to ensure all intermediates remain dissolved until cyclization is complete. |
| Product is an Oily Substance, Not a Solid | 1. Incomplete Acidification: The pH of the solution is not low enough to fully protonate the thiol and precipitate the product. 2. Presence of Impurities: Residual solvent (e.g., DMF, PEG) or side products can lower the melting point. | 1. Add acid (e.g., dilute HCl) dropwise while vigorously stirring until the pH is strongly acidic (pH 1-2). Test with pH paper. 2. After filtration, wash the crude product thoroughly with cold water to remove water-soluble impurities. Consider recrystallization from a suitable solvent like ethanol. |
| Reaction Mixture Turns Dark Brown/Black | 1. Decomposition: Overheating or prolonged reaction times can lead to the decomposition of reagents or the product. 2. Side Reactions: Carbon disulfide can undergo side reactions under harsh basic conditions. | 1. Carefully monitor the reaction temperature and time. Use an oil bath for uniform heating. 2. Consider using a milder base or a lower reaction temperature with a longer reaction time. Microwave synthesis can often mitigate this by providing rapid, controlled heating.[14][16] |
| Difficulty Filtering the Precipitated Product | 1. Very Fine Particles: The product may have precipitated too quickly, forming very fine particles that clog the filter paper. | 1. Cool the reaction mixture slowly in an ice bath before filtering. This promotes the formation of larger crystals. 2. Use a Buchner funnel with a suitable grade of filter paper. If clogging persists, try using a pad of Celite. |
Experimental Workflow & Protocols
The synthesis of this compound involves the reaction of a hydrazide with carbon disulfide, followed by cyclization and acidification.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Traditional Synthesis using Ethanol
This protocol is based on the classical and widely cited method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols.[1][3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chlorobenzohydrazide (0.01 mol) and potassium hydroxide (0.015 mol) in absolute ethanol (50 mL).
-
Addition of CS₂: To the stirring solution, add carbon disulfide (0.015 mol) dropwise over 10 minutes. The mixture may turn yellow and a precipitate might form.
-
Cyclization: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, reduce the solvent volume to about one-third using a rotary evaporator. Pour the concentrated mixture into a beaker of crushed ice (approx. 200 g).
-
Acidification: Vigorously stir the aqueous mixture and acidify by adding dilute hydrochloric acid (10% v/v) dropwise until the pH is ~2.
-
Purification: Filter the resulting solid precipitate using a Buchner funnel, wash thoroughly with cold water, and dry. The crude product can be recrystallized from ethanol to yield the pure compound.
Protocol 2: Green Synthesis using Polyethylene Glycol (PEG-400)
This protocol utilizes PEG as a recyclable, non-toxic, and efficient reaction medium.[11][19] PEG can also act as a phase-transfer catalyst, potentially accelerating the reaction.[6]
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-chlorobenzohydrazide (0.01 mol), powdered potassium hydroxide (0.015 mol), and PEG-400 (30 mL).
-
Addition of CS₂: Add carbon disulfide (0.015 mol) to the mixture and stir at room temperature for 20 minutes.
-
Cyclization: Heat the mixture in an oil bath at 80-90 °C for 4-6 hours, monitoring by TLC.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Add diethyl ether (100 mL) to the flask and stir vigorously for 15 minutes. The product is insoluble in ether, while PEG remains in the liquid phase.
-
Filtration: Filter the solid product. Wash the precipitate with additional diethyl ether (2 x 30 mL) to remove residual PEG.
-
Acidification and Purification: Suspend the filtered solid (the intermediate salt) in water (100 mL) and acidify to pH ~2 with dilute HCl. Filter the final product, wash with water, and dry.
-
Solvent Recovery: The PEG/ether filtrate can be separated, and the PEG phase can be recovered and reused for subsequent reactions after removing residual ether under vacuum.[11]
Protocol 3: Microwave-Assisted Synthesis (Low-Solvent)
This method leverages the efficiency of microwave heating for a rapid, high-yield synthesis with minimal solvent use.[20]
-
Reaction Setup: In a 10 mL microwave reaction vessel, place 3-chlorobenzohydrazide (1 mmol) and carbon disulfide (1.1 mmol). Add a few drops (approx. 0.5 mL) of N,N-Dimethylformamide (DMF) to create a slurry.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-15 minutes. (Note: Power and time settings may need optimization depending on the specific microwave unit).
-
Workup and Isolation: After the vessel has cooled, pour the contents into ice-cold water (50 mL).
-
Purification: The precipitated solid is the final product. Filter, wash with water, and dry. Recrystallization from ethanol may be performed if higher purity is required. This method is advantageous as it often proceeds without the need for a strong base or subsequent acidification.[20]
Comparative Data of Solvent Systems
| Solvent System | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages | Disadvantages | Reference(s) |
| Ethanol/KOH | 8-12 hours | ~78 °C (Reflux) | 60-80% | Well-established, inexpensive reagents. | Long reaction time, flammable solvent. | [1][2][3] |
| PEG-400/KOH | 4-6 hours | 80-90 °C | 80-90% | Recyclable solvent, non-toxic, non-flammable, higher yield. | Higher initial cost, more viscous. | [11][19] |
| Ionic Liquids | 2-5 hours | 90-110 °C | >85% | Recyclable, high thermal stability, tunable properties. | High cost, potential toxicity concerns with some ILs. | [5][7] |
| Deep Eutectic Solvents (DES) | 3-6 hours | 80-100 °C | >85% | Biodegradable, easy to prepare, low cost, non-toxic. | Can be viscous, recovery may require specific procedures. | [5][8][9][12] |
| Microwave (Low-Solvent DMF) | 10-20 minutes | 100-120 °C | >90% | Extremely fast, high yield, minimal solvent waste. | Requires specialized microwave equipment. | [14][16][20] |
References
- Green solvents for eco-friendly synthesis of bioactive heterocyclic compounds. Green Synthetic Approaches for Biologically Relevant Heterocycles.
- Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. PMC, NIH.
- A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent.
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. Available from: [Link]
- Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. Journal of Young Pharmacists.
- Polyethylene glycol (PEG) mediated green synthesis of 2,5-disubstituted 1,3,4-oxadiazoles catalyzed by ceric ammonium nitrate (C.
-
Microwave assisted synthesis of some novel 1,3,4-oxadiazole analogues as potent anti-inflammatory agents. IDAAM Publications. Available from: [Link]
-
N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. MDPI. Available from: [Link]
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds-A Review.
- Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. PubMed Central.
-
Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. Available from: [Link]
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Editorial: Green Synthesis of Heterocycles. Frontiers. Available from: [Link]
- N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Semantic Scholar.
-
N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. OUCI. Available from: [Link]
-
Full article: Polyethylene glycol (PEG) mediated green synthesis of 2,5-disubstituted 1,3,4-oxadiazoles catalyzed by ceric ammonium nitrate (CAN). Taylor & Francis. Available from: [Link]
-
(PDF) N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. ResearchGate. Available from: [Link]
-
N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. PubMed. Available from: [Link]
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
-
Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents. PubMed. Available from: [Link]
-
Preparation Ligand this compound by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry. Available from: [Link]
-
Preparation Ligand this compound by New Method and Complexation with Transition Metals Ions. ResearchGate. Available from: [Link]
-
Revisiting the Formation Mechanism of 1,3,4-Oxadiazole-2(3 H)-ones from Hydrazonyl Chloride and Carbon Dioxide. PubMed. Available from: [Link]
-
various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. ResearchGate. Available from: [Link]
-
Synthesis and Screening of New[6][7][15]Oxadiazole,[6][7][14]Triazole, and[6][7][14]Triazolo[4,3-b][6][7][14]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). NIH. Available from: [Link]
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Available from: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]
-
Poly(ethylene glycol) (PEG) as an efficient and recyclable reaction medium for the synthesis of dibenz[ b, f]-1,4-oxazepine. ResearchGate. Available from: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available from: [Link]
- The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents.
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available from: [Link]
- Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [No Source] Available from: [Link]
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- 9. [PDF] N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents | Semantic Scholar [semanticscholar.org]
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- 20. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Overview: The Pathway to 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
An essential component in medicinal chemistry, 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol serves as a key building block for various pharmaceutical compounds. As research and development progress, the demand for larger quantities of this intermediate necessitates a seamless transition from laboratory-scale synthesis to pilot or industrial-scale production. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scale-up synthesis of this important molecule.
The most common and efficient method for synthesizing this compound involves the reaction of 3-chlorobenzohydrazide with carbon disulfide in a basic medium.[1][2][3] This reaction proceeds through the formation of a potassium dithiocarbazinate intermediate, which then undergoes cyclization to yield the desired 1,3,4-oxadiazole ring.[4]
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and scale-up of this compound.
Low Product Yield
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from incomplete reactions to product loss during workup. Consider the following:
-
Purity of Starting Materials: Ensure the 3-chlorobenzohydrazide is pure. Impurities can lead to side reactions. The synthesis of the hydrazide itself, typically from the corresponding ester (methyl 3-chlorobenzoate) and hydrazine hydrate, should be optimized for purity.[1][2]
-
Reaction Conditions:
-
Base Stoichiometry: The amount of potassium hydroxide (KOH) is critical. An insufficient amount may lead to incomplete formation of the potassium dithiocarbazinate intermediate.[4][5]
-
Reaction Time and Temperature: The reaction is typically carried out under reflux.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reflux time. Premature termination will result in unreacted starting materials, while prolonged heating could lead to degradation.
-
-
Inefficient Cyclization: The conversion of the dithiocarbazinate intermediate to the oxadiazole is crucial. Acidification of the reaction mixture after reflux is necessary to induce cyclization and precipitation of the product.[3] Ensure the pH is sufficiently acidic.
-
Product Loss During Workup:
-
Precipitation: Ensure complete precipitation of the product after acidification. Cooling the mixture in an ice bath can improve recovery.
-
Washing: While washing the crude product is necessary to remove impurities, excessive washing, especially with a solvent in which the product has some solubility, can lead to significant loss.
-
Recrystallization: Choose an appropriate solvent system for recrystallization to maximize recovery of the pure product. Aqueous ethanol is often a suitable choice.[5]
-
Caption: Troubleshooting logic for low product yield.
Impurity Profile
Q2: I am observing significant impurities in my final product. What are they and how can I minimize them?
Common impurities include unreacted starting materials and side products.
-
Unreacted 3-Chlorobenzohydrazide: This can be identified by its characteristic spectroscopic signals. Its presence suggests an incomplete reaction.
-
Solution: Increase the reaction time or ensure the stoichiometry of carbon disulfide and KOH is correct.
-
-
Potassium Dithiocarbazinate Salt: If the acidification step is incomplete, the intermediate salt may precipitate with the product.
-
Solution: Ensure the pH is sufficiently acidic during workup to fully convert the salt to the thiol.
-
-
Side Products from Carbon Disulfide: Carbon disulfide can react with the hydroxide base, especially at higher temperatures, leading to byproducts.
-
Solution: Add the carbon disulfide slowly to the reaction mixture, possibly at a lower temperature, before initiating reflux.
-
Scale-Up Challenges
Q3: What specific challenges should I anticipate when scaling up this synthesis from grams to kilograms?
Scaling up introduces new variables that must be carefully managed.
-
Exothermicity: The initial reaction between the hydrazide, carbon disulfide, and KOH can be exothermic. On a large scale, this can lead to a rapid temperature increase.
-
Solution: Use a reactor with efficient cooling and add reagents portion-wise or via a controlled addition funnel to manage the exotherm.
-
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a large reactor is crucial for consistent reaction progress.
-
Solution: Use appropriate agitation (e.g., overhead stirrer with a suitable impeller design). Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
-
Product Isolation and Drying: Filtering and drying large quantities of product can be challenging.
-
Solution: Use appropriate large-scale filtration equipment (e.g., Nutsche filter). Ensure the product is thoroughly dried under vacuum to remove residual solvents, as this can affect the quality and stability of the final product.
-
| Parameter | Laboratory Scale (Grams) | Pilot/Industrial Scale (Kilograms) | Considerations for Scale-Up |
| Reagent Addition | Manual addition | Controlled addition via pumps/funnels | Manage exotherms and ensure homogeneity. |
| Temperature Control | Heating mantle/oil bath | Jacketed reactor with heating/cooling fluid | Precise temperature control is critical for safety and reproducibility. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensure efficient mixing to avoid concentration gradients. |
| Workup | Beakers, filter funnels | Large vessels, Nutsche filters | Handling large volumes of solvents and solids safely and efficiently. |
| Drying | Vacuum oven | Large-scale vacuum dryer | Ensure complete removal of solvents to meet purity specifications. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of potassium hydroxide in this reaction?
Potassium hydroxide acts as a base to deprotonate the hydrazide, making it a more potent nucleophile to attack the carbon of carbon disulfide. It also facilitates the formation of the potassium dithiocarbazinate salt intermediate.[4][5]
Q2: Can other bases or solvents be used?
While KOH in an alcoholic solvent like ethanol is common, other base-solvent systems could be explored for optimization.[1][2][5] However, any changes would require re-optimization of the reaction conditions.
Q3: Is microwave-assisted synthesis a viable option for this reaction?
Microwave irradiation has been shown to accelerate the synthesis of some 1,3,4-oxadiazole derivatives, often leading to shorter reaction times and improved yields.[2] This could be a valuable strategy for rapid, small-scale synthesis but may present challenges for large-scale production.
Q4: What are the primary safety concerns with this synthesis?
-
Carbon Disulfide (CS₂): Highly flammable and toxic. It should be handled in a well-ventilated fume hood, away from ignition sources.
-
Hydrazine Hydrate (used in precursor synthesis): Corrosive and a suspected carcinogen. Appropriate personal protective equipment (PPE) is essential.
-
Potassium Hydroxide (KOH): Caustic. Avoid contact with skin and eyes.
Q5: How can I confirm the structure and purity of the final product?
Standard analytical techniques should be employed:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FTIR Spectroscopy: To identify key functional groups, such as the S-H and C=N bonds.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
Detailed Experimental Protocol (Illustrative)
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 3-Chlorobenzohydrazide This is the precursor for the main reaction. It is typically synthesized from methyl 3-chlorobenzoate and hydrazine hydrate in ethanol.[1][2]
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobenzohydrazide (1 equivalent) in absolute ethanol.
-
Add a solution of potassium hydroxide (1 equivalent) in water to the flask and stir.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise over 15-20 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid until the product precipitates completely.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain pure this compound.[5]
References
- Al-Janabi, A. S. M., Al-Soumadaiy, G. A., & Khear-Allah, B. A. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry, 27(4).
- Al-Janabi, A. S. M., Al-Soumadaiy, G. A., & Khear-Allah, B. A. (2011). Preparation Ligand this compound by New Method and Complexation with Transition Metals Ions.
- Hwang, J. Y., Choi, H.-S., Lee, D.-H., & Gong, Y.-D. (2005). Solid-phase synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via selective, reagent-based cyclization of acyldithiocarbazate resins.
- Kavitha, R., Sa'ad, M. A., Fuloria, S., Fuloria, N. K., & Lalitha, P. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Auctoritas.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Journal of Molecular Structure, 1301, 137326.
- Popiołek, Ł., et al. (2021). Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. Molecules, 26(16), 4945.
- The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (2018). International Journal of Advances in Engineering and Pure Sciences, 30(1), 163-170.
- Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. (2020). Avicenna Journal of Clinical Microbiology and Infection, 7(1), 15-21.
- Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2017). Synlett, 28(11), 1373-1377.
- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2017). Journal of the Serbian Chemical Society, 82(1), 1-10.
- Synthesis and transformations of potassium salts of hydrazine-1-carbodithioic acid 16 and hydrazine-1-carbothioamide 18.
- Reactions of the hydrazide 2 with carbon disulfide under different conditions.
- Singh, R., et al. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1478-1497.
- Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1 (Suppl)), S26-S40.
- Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. (2020).
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). Molecules, 26(16), 4945.
- 3-Chloro-N′-(2-chlorobenzylidene)benzohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139.
- Zarghi, A., & Tabatabai, S. A. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Scientia Pharmaceutica, 81(3), 571–609.
- Different Method for the Production of Oxadiazole Compounds. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 123-131.
- Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences, 2(1), 1-10.
- Mohammed, H., Beebany, S., & Ali, U. (2024). BINUCLEAR MALONOHYDRAZIDE DITHIOCARBAMATE COMPLEXES OF Ni (II), Pd (II) AND Pt (II): SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL. Chemistry & Chemical Technology, 18(3), 331-338.
- Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2013).
- Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (2015). Journal of the Korean Chemical Society, 59(3), 215-221.
-
5-Furan-2yl[1][2][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][6][7] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2001). Turkish Journal of Chemistry, 25(3), 335-340.
- Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). International Journal of Organic Chemistry, 6(3), 163-174.
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- 4. researchgate.net [researchgate.net]
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- 6. Solid-phase synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via selective, reagent-based cyclization of acyldithiocarbazate resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Effect of base concentration on the formation of 5-aryl-1,3,4-oxadiazole-2-thiols
Technical Support Center: Synthesis of 5-Aryl-1,3,4-Oxadiazole-2-thiols
A Guide for Researchers on the Critical Role of Base Concentration
Welcome to the technical support center for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the pivotal role of base concentration in this important chemical transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The most common and direct synthesis route involves the cyclization of an aromatic acylhydrazide with carbon disulfide in a basic alcoholic solution.[1][4][5] While seemingly straightforward, the success of this reaction is highly sensitive to several parameters, most notably the concentration of the base. This guide will help you navigate the nuances of this synthesis, troubleshoot common issues, and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing a solid foundation for understanding the experimental variables.
Q1: What is the general reaction mechanism for the formation of 5-aryl-1,3,4-oxadiazole-2-thiols?
The synthesis is a one-pot reaction that proceeds through two key steps. First, the aryl hydrazide reacts with carbon disulfide in the presence of a base to form a potassium dithiocarbazate salt intermediate. Second, this intermediate undergoes intramolecular cyclization with the elimination of water, followed by acidification, to yield the final 5-aryl-1,3,4-oxadiazole-2-thiol.[1][4] The product exists in a thiol-thione tautomeric equilibrium, though one form typically predominates.[1][5][6]
Q2: What is the specific role of the base in this reaction?
The base plays a crucial, multi-faceted role in the reaction mechanism:
-
Deprotonation of Hydrazide: The base deprotonates the terminal amine of the aryl hydrazide, increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of carbon disulfide.
-
Formation of the Dithiocarbazate Salt: The base neutralizes the acidic proton of the newly formed dithiocarbazic acid, forming a stable salt intermediate. This step is critical for preventing the decomposition of the intermediate.
-
Catalyzing Cyclization: The basic medium promotes the intramolecular cyclization by deprotonating the second nitrogen of the hydrazide moiety, which then attacks the thione carbon, leading to the formation of the oxadiazole ring.
Caption: Reaction pathway for oxadiazole-thiol synthesis.
Q3: What are the commonly used bases and how do I choose the right one?
Potassium hydroxide (KOH) is the most frequently cited base for this synthesis, typically used in an alcoholic solvent like ethanol or methanol.[1][7] Other bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can also be effective.[8]
Choice of Base Depends On:
-
Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogenous reaction mixture. KOH has excellent solubility in ethanol.
-
Strength: A strong base like KOH is generally required to efficiently deprotonate the hydrazide and drive the reaction forward. Weaker bases like K2CO3 may require higher temperatures or longer reaction times.[8]
-
Cost and Availability: For large-scale synthesis, the cost and availability of the base can be a deciding factor.
Q4: How does the concentration of the base critically affect the reaction?
Base concentration is arguably the most critical parameter to control for optimal results.
-
Insufficient Base: If the base is the limiting reagent, the deprotonation of the aryl hydrazide will be incomplete. This leads to a slow or stalled reaction, resulting in a low yield of the final product.
-
Optimal Base: At an optimal concentration (typically a slight molar excess relative to the hydrazide), the reaction proceeds efficiently, leading to high yields and purity.
-
Excess Base: An overly high concentration of base can lead to several undesirable side reactions. It can promote the decomposition of the dithiocarbazate intermediate or even the final product. Furthermore, it can make the final workup and purification more challenging due to the need for larger quantities of acid for neutralization.
Q5: What are the potential side reactions related to improper base concentration?
Excessive basicity can open pathways to unwanted byproducts. For instance, if the starting aryl hydrazide was synthesized from an ester and contains residual ester, a high base concentration can catalyze its hydrolysis back to the carboxylic acid. Additionally, the dithiocarbazate intermediate can be unstable under harsh basic conditions, potentially decomposing back to the hydrazide or forming other sulfur-containing impurities.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis, with a focus on the role of base concentration.
Issue 1: Low or No Yield of the Desired 5-Aryl-1,3,4-oxadiazole-2-thiol
-
Possible Cause A: Insufficient Base Concentration.
-
Diagnosis: The reaction appears sluggish, with a significant amount of starting hydrazide remaining even after prolonged reaction time (monitored by TLC).
-
Solution: Ensure the base is not the limiting reagent. A molar ratio of 1:1.1 to 1:1.5 (Hydrazide:Base) is a good starting point. Ensure the base is of high purity and anhydrous if the reaction is sensitive to water.
-
-
Possible Cause B: Excess Base Concentration.
-
Diagnosis: TLC analysis shows the formation of multiple unidentified spots, suggesting product or intermediate decomposition. The reaction mixture may darken significantly.
-
Solution: Reduce the molar equivalent of the base. A systematic approach is recommended. Set up parallel reactions with varying base concentrations (e.g., 1.0, 1.2, 1.5, and 2.0 molar equivalents) to identify the optimal level for your specific substrate.
-
Issue 2: Significant Formation of Side Products/Impurities
-
Possible Cause: Base-Catalyzed Hydrolysis.
-
Diagnosis: You detect the corresponding aromatic carboxylic acid in your crude product mixture (identifiable by LC-MS or by comparing with a standard on TLC). This is common if the starting hydrazide is impure.
-
Solution: Purify the starting aryl hydrazide before use. Alternatively, consider a weaker base like K2CO3, which is less likely to promote hydrolysis.[8]
-
-
Possible Cause: Decomposition of Dithiocarbazate Intermediate.
-
Diagnosis: The reaction produces a complex mixture of products, and the yield is low despite trying different base concentrations.
-
Solution: This intermediate's stability is dependent on both temperature and base strength. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. This can often suppress decomposition pathways while still allowing the desired cyclization to occur.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause: Incomplete Acidification.
-
Diagnosis: The product does not precipitate out of the solution upon adding acid, or the yield is very low after filtration.
-
Solution: The thiol product is acidic and will remain dissolved in the basic reaction mixture as its corresponding salt. It is crucial to acidify the reaction mixture to a pH of approximately 2-4 to ensure complete precipitation of the neutral thiol. Use a pH meter or pH paper to verify. Cold or ice-cold water is often used during this step to further decrease the product's solubility.[1][9]
-
Data Presentation: Optimizing Base Concentration
The following table illustrates a hypothetical optimization experiment for the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol. This demonstrates the typical relationship between base concentration, reaction time, and product yield.
| Molar Equivalents of KOH (relative to hydrazide) | Reaction Time (hours) | Yield (%) | Observations |
| 0.8 | 12 | 35% | Incomplete reaction, starting material present. |
| 1.0 | 8 | 75% | Good conversion, minor starting material. |
| 1.2 | 6 | 92% | Optimal. Clean reaction, high yield. |
| 1.5 | 6 | 88% | Clean reaction, slightly lower yield. |
| 2.0 | 6 | 70% | Formation of colored impurities observed. |
Experimental Protocols
General Procedure for the Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols
This protocol is a generalized procedure based on commonly cited methods.[7][10]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aryl hydrazide (1.0 eq.) and potassium hydroxide (1.2 eq.) in absolute ethanol.
-
Addition of Carbon Disulfide: To this stirring solution, add carbon disulfide (1.5 eq.) dropwise at room temperature. The addition is often exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Precipitation: Pour the concentrated residue into a beaker of ice-cold water with vigorous stirring.
-
Acidification: Carefully acidify the aqueous solution with a dilute acid (e.g., 10% HCl) until the pH is between 2 and 4. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) will yield the pure 5-aryl-1,3,4-oxadiazole-2-thiol.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Reproducibility issues in the classical vs. microwave synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Technical Support Center: Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of both classical and microwave-assisted synthetic routes. We aim to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring greater reproducibility and success in your experiments.
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a cornerstone reaction in medicinal chemistry, owing to the diverse biological activities of this scaffold.[1][2][3][4] The target molecule, this compound, is typically synthesized from 3-chlorobenzohydrazide and carbon disulfide.[5][6] While the reaction appears straightforward, reproducibility can be a significant challenge. This guide will dissect the nuances of both the conventional heating and microwave irradiation methods to help you overcome common hurdles.
Troubleshooting Guide: Classical vs. Microwave Synthesis
This section addresses specific issues you may encounter during the synthesis, categorized by the heating method employed.
I. Classical Synthesis (Conventional Reflux)
The classical approach typically involves refluxing the reactants in a suitable solvent, such as ethanol, in the presence of a base like potassium hydroxide.[5][6]
Issue 1: Low or No Product Yield
-
Probable Cause 1: Incomplete Formation of the Potassium Dithiocarbazate Intermediate. The initial reaction between the hydrazide and carbon disulfide in a basic medium forms a potassium salt intermediate.[7][8] Insufficient base or reaction time can lead to incomplete formation of this crucial intermediate.
-
Solution:
-
Ensure the molar ratio of potassium hydroxide to the hydrazide is at least 1:1, with a slight excess of base often being beneficial.
-
The dropwise addition of an alcoholic KOH solution to the mixture of hydrazide and carbon disulfide at room temperature with continuous stirring is crucial for optimal results.[8]
-
Increase the initial stirring time at room temperature to a minimum of 6 hours to ensure the complete formation of the intermediate before proceeding with heating.[8]
-
-
-
Probable Cause 2: Degradation of Reactants or Product. Prolonged heating can lead to the decomposition of the starting materials or the desired oxadiazole product.
-
Solution:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, as indicated by TLC, proceed with the workup immediately to avoid degradation.
-
Consider using a lower boiling point solvent if compatible with the reaction conditions.
-
-
-
Probable Cause 3: Inefficient Cyclization. The final ring-closure step to form the oxadiazole ring may be inefficient.
Issue 2: Formation of Impurities and Difficult Purification
-
Probable Cause 1: Side Reactions. Unreacted starting materials or the formation of byproducts can complicate purification. A common side reaction is the formation of thiourea derivatives.
-
Probable Cause 2: Thiol-Thione Tautomerism. The product exists as a mixture of thiol and thione tautomers, which can sometimes lead to broadened peaks in NMR spectra and difficulties in crystallization.[3][9][10]
-
Solution:
-
This is an inherent property of the molecule. Characterization should account for both forms. For example, in IR spectroscopy, the presence of both an S-H and a C=S stretch may be observed.
-
-
II. Microwave-Assisted Synthesis
Microwave synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[13][15][16][17][18] However, it also presents unique challenges.
Issue 1: Inconsistent Heating and "Hotspot" Formation
-
Probable Cause: Uneven Microwave Absorption. The reaction mixture may not absorb microwaves uniformly, leading to localized overheating and potential decomposition.
-
Solution:
-
Use a dedicated microwave reactor with a stirrer to ensure even temperature distribution.
-
If using a domestic microwave, run the reaction in short intervals with intermittent swirling to homogenize the temperature.[16]
-
The addition of a microwave-absorbing solvent or a "dummy load" of a polar solvent in the microwave cavity can help to distribute the energy more evenly.
-
-
Issue 2: Reaction Overshoots or Leads to Decomposition
-
Probable Cause: Difficulty in Temperature Control. The rapid heating in microwave synthesis can make it difficult to control the reaction temperature precisely, leading to side reactions or decomposition.
-
Solution:
-
If your microwave reactor allows, set a maximum temperature limit.
-
Carefully optimize the microwave power and irradiation time. Start with lower power and shorter intervals to find the optimal conditions.
-
-
Issue 3: Low Yield Despite Rapid Reaction
-
Probable Cause: Incomplete Intermediate Formation. While the cyclization step may be rapid under microwave irradiation, the initial formation of the dithiocarbazate intermediate may still require sufficient time.
-
Solution:
-
Incorporate a pre-stirring step at room temperature before microwave irradiation to allow for the formation of the intermediate.
-
Alternatively, a two-stage microwave program with an initial lower power/temperature phase followed by a higher power/temperature phase for cyclization may be effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of microwave synthesis over the classical method for this reaction?
A1: The primary advantages of microwave-assisted synthesis are a significant reduction in reaction time (often from hours to minutes), and frequently higher product yields.[13][16][18] This is due to the efficient and rapid heating of the reaction mixture by microwave irradiation.
Q2: How do I prepare the starting material, 3-chlorobenzohydrazide?
A2: 3-Chlorobenzohydrazide is typically synthesized by the hydrazinolysis of the corresponding ester, methyl or ethyl 3-chlorobenzoate, with hydrazine hydrate in a solvent like ethanol under reflux.[5][6][19]
Q3: What is the role of the base (e.g., KOH) in this reaction?
A3: The base plays a crucial role in deprotonating the hydrazide, making it a more potent nucleophile to attack the carbon disulfide. It also facilitates the formation of the potassium dithiocarbazate salt, which is the key intermediate that cyclizes to form the 1,3,4-oxadiazole ring.[7][8][9]
Q4: My final product has a broad melting point range. Why is this?
A4: A broad melting point range usually indicates the presence of impurities. However, it can also be influenced by the presence of the thiol-thione tautomers. It is essential to first ensure the purity of your compound through techniques like TLC and NMR spectroscopy. If the compound is pure, the tautomerism might be the cause.
Q5: How can I confirm the structure of my final product?
A5: A combination of spectroscopic techniques is recommended for structural confirmation:
-
¹H NMR: Look for the characteristic signals of the aromatic protons and the N-H and S-H protons (which may be exchangeable with D₂O).
-
¹³C NMR: Confirm the presence of the carbon atoms in the chlorophenyl ring and the oxadiazole ring, including the C=S carbon.
-
FT-IR: Key vibrational bands to look for include N-H, S-H (thiol form), C=S (thione form), C=N, and C-O-C stretches.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Experimental Protocols
Classical Synthesis of this compound[5][6]
-
In a round-bottom flask, dissolve 3-chlorobenzohydrazide (1 equivalent) in absolute ethanol.
-
Add carbon disulfide (a slight excess, ~1.2 equivalents).
-
To this mixture, add a solution of potassium hydroxide (1.1 equivalents) in ethanol dropwise with constant stirring at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Microwave-Assisted Synthesis of this compound[5][6]
-
In a microwave-safe reaction vessel, combine 3-chlorobenzohydrazide (1 equivalent), carbon disulfide (~1.2 equivalents), and a catalytic amount of potassium hydroxide in a minimal amount of a suitable solvent like ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300W) and temperature for a short duration (e.g., 3-5 minutes), often in intervals.[16]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol.
Data Summary
| Parameter | Classical Synthesis | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 8-10 hours | 27 minutes | [13] |
| Yield | ~58% | Often higher than classical | [13] |
| Temperature | Reflux temperature of solvent | Controlled by microwave settings | |
| Key Reagents | 3-chlorobenzohydrazide, CS₂, KOH, Ethanol | 3-chlorobenzohydrazide, CS₂, KOH, Ethanol | [5][6] |
Visualizations
General Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield issues.
References
-
[5-Furan-2yl[5][7][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][7][20] triazole-3-thiol and Their Thiol-Thione Tautomerism - MDPI]([Link])
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation Ligand this compound by New Method and Complexation with Transition Metals – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
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- 9. jchemrev.com [jchemrev.com]
- 10. jchemrev.com [jchemrev.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. ijpar.com [ijpar.com]
- 14. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 15. wjarr.com [wjarr.com]
- 16. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. synergypublishers.com [synergypublishers.com]
- 19. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Profiles of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol and Fluconazole
An In-Depth Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents with improved efficacy and broader spectrums of activity is paramount. This guide provides a detailed comparative study of the antimicrobial properties of the synthetic heterocyclic compound 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol and the established antifungal drug, fluconazole. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Introduction: The Chemical Landscape
This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the 1,3,4-oxadiazole ring is often associated with a favorable pharmacokinetic profile.[3] The "thiol" group and the "3-chlorophenyl" substituent on the core ring are key to its potential biological activity.[4]
Fluconazole , a triazole antifungal agent, is a cornerstone in the treatment of various fungal infections.[5] Its mechanism of action is well-established and it serves as a crucial benchmark for the evaluation of new antifungal candidates.
Mechanisms of Antimicrobial Action: A Tale of Two Pathways
The antimicrobial strategies of this compound and fluconazole diverge significantly, targeting different essential cellular processes in microorganisms.
This compound: A Multi-Target Approach
The precise mechanism of action for this compound is still under investigation, as is common for novel compounds. However, research on the broader class of 1,3,4-oxadiazole derivatives suggests several potential targets. These compounds have been shown to interfere with microbial growth through various mechanisms, including the inhibition of enzymes essential for cell wall synthesis, protein synthesis, and nucleic acid replication.[5] Some derivatives have been found to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[3] The thiol group in the 2-position of the oxadiazole ring is often implicated in the biological activity of these compounds.[6]
dot
Caption: Proposed multi-target mechanism of this compound.
Fluconazole: A Specific Inhibitor of Fungal Ergosterol Biosynthesis
Fluconazole's antifungal activity is highly specific. It primarily targets the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. By inhibiting this enzyme, fluconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption increases cell permeability and leads to fungal cell death.
dot
Caption: Specific inhibition of ergosterol biosynthesis by fluconazole.
In Vitro Antimicrobial Efficacy: A Comparative Overview
The most common method for quantifying the in vitro efficacy of an antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
It is crucial to note that the following table presents representative data for the class of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives and should be interpreted with the understanding that the exact MIC values for this compound may vary.
| Microorganism | 5-Substituted-1,3,4-Oxadiazole-2-Thiol Derivatives (Representative MIC in µg/mL) | Fluconazole (Typical MIC in µg/mL) |
| Candida albicans (ATCC 90028) | 12-50[7][8] | 0.25 - 1.0[9] |
| Staphylococcus aureus (ATCC 25923) | 4 - 32 | Not Applicable (Antibacterial) |
| Escherichia coli | >100 (in some studies)[3] | Not Applicable (Antibacterial) |
| Aspergillus niger | 25-50[6] | 16 - >64 |
Analysis of Efficacy Data:
From the representative data, it is evident that 1,3,4-oxadiazole-2-thiol derivatives exhibit a broader spectrum of activity, demonstrating efficacy against both fungi (Candida albicans, Aspergillus niger) and bacteria (Staphylococcus aureus).[3][6][7][8] In contrast, fluconazole's activity is confined to fungi.
Against Candida albicans, fluconazole demonstrates significantly higher potency, with much lower MIC values.[9] However, the activity of the oxadiazole derivatives against this common fungal pathogen is still noteworthy.[7][8] Furthermore, the potential of 1,3,4-oxadiazole derivatives to combat bacterial pathogens like Staphylococcus aureus presents a significant advantage, particularly in the context of rising antibiotic resistance.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
The determination of MIC values is a standardized process crucial for the evaluation of antimicrobial agents. The broth microdilution method is a widely accepted and commonly used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds (this compound and fluconazole) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans ATCC 90028, Staphylococcus aureus ATCC 25923) to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
dot
Caption: Standardized workflow for the broth microdilution method.
Conclusion and Future Perspectives
This comparative guide highlights the distinct antimicrobial profiles of this compound and fluconazole. While fluconazole remains a potent and specific antifungal agent, the broader spectrum of activity exhibited by the 1,3,4-oxadiazole class of compounds, including potential antibacterial efficacy, makes them promising candidates for further investigation.
The development of novel antimicrobial agents is a critical area of research. The data presented here, while based on representative compounds, underscores the potential of the 1,3,4-oxadiazole scaffold in the design of new therapeutics. Further studies are warranted to fully elucidate the mechanism of action of this compound and to conduct direct comparative studies against a wider range of clinically relevant pathogens. Such research will be instrumental in determining its potential role in the future of antimicrobial therapy.
References
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Grant, S. M., & Clissold, S. P. (1990). Fluconazole. Drugs, 39(6), 877-916. [Link]
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Kouhkan, M., Souldozi, A., & Alizadeh, H. (2022). Antibacterial Activity Of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Journal of Biotechnology and Bioprocessing, 3(3). [Link]
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Krátký, M., Stolaříková, J., & Vinšová, J. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
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Pfaller, M. A., Diekema, D. J., & Sheehan, D. J. (2006). Interpretive breakpoints for fluconazole and Candida revisited: a blueprint for the future of antifungal susceptibility testing. Clinical microbiology reviews, 19(2), 435–447. [Link]
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Galge, R., Raju, A., Degani, M. S., & Thorat, B. N. (2014). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. Journal of Heterocyclic Chemistry, 52(2), 352-357. [Link]
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Lee, Y. C., Lee, H. B., & Lee, J. C. (2001). Clinical correlates of antifungal macrodilution susceptibility test results for non-AIDS patients with severe Candida infections treated with fluconazole. Journal of clinical microbiology, 39(7), 2471–2475. [Link]
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Wang, S., Bao, H., Liu, Y., Zhang, X., Li, Y., Yu, H., ... & Lou, H. (2019). Antimicrobial activity of 1, 3, 4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future microbiology, 14(12), 1043-1055. [Link]
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Al-Wahaibi, L. H., El-Emam, A. A., & Al-Abdullah, E. S. (2021). 1, 3, 4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(7), 2065. [Link]
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El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M., & Lehmann, J. (2004). Synthesis and antimicrobial activity of new 5-(2-thienyl)-1, 2, 4-triazoles and 5-(2-thienyl)-1, 3, 4-oxadiazoles and related derivatives. Archiv der Pharmazie, 337(10), 527-534. [Link]
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Galge, R. V., Raju, A. P., Degani, M. S., & Thorat, B. N. (2015). Synthesis and In VitroAntimicrobial Activity of 1, 3, 4‐Oxadiazole‐2‐thiol and its Analogs. Journal of Heterocyclic Chemistry, 52(2), 352-357. [Link]
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Pfaller, M. A., & Diekema, D. J. (2007). Interpretive breakpoints for fluconazole and Candida revisited: a blueprint for the future of antifungal susceptibility testing. Clinical microbiology reviews, 19(2), 435–447. [Link]
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Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, characterization and antifungal activity of some new 5-substituted 1, 3, 4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007. [Link]
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Aziz-Ur-Rehman, Khan, S. G., Bokhari, T. H., Anjum, F., Akhter, N., Rasool, S., ... & Arshad, A. (2020). Synthesis, characterization, antibacterial, hemolytic and thrombolytic activity evaluation of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl) sulfanyl)-1, 3, 4-oxadiazole derivatives. Pakistan journal of pharmaceutical sciences, 33(2(Supplementary)), 871-876. [Link]
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Kouhkan, M., Souldozi, A., & Alizadeh, H. (2022). Antibacterial Activity of 1, 3, 4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Journal of Biotechnology and Bioprocessing, 3(3). [Link]
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Rodrigues, A. M., de Hoog, G. S., & de Cássia Orlandi Sardi, J. (2020). Two New 1, 3, 4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in microbiology, 11, 584. [Link]
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de Oliveira, C. B., da Silva, L. F., de Souza, A. C. C., Sardi, J. D. C. O., & de Almeida, R. S. (2021). Fungicidal Activity of a Safe 1, 3, 4-Oxadiazole Derivative Against Candida albicans. Pathogens, 10(3), 314. [Link]
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Rodrigues, A. M., de Hoog, G. S., & de Cássia Orlandi Sardi, J. (2020). Two New 1, 3, 4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in microbiology, 11, 584. [Link]
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Krátký, M., Stolaříková, J., & Vinšová, J. (2021). Antimicrobial Activity of 1, 3, 4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979. [Link]
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Andes, D., & van Ogtrop, M. (2000). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial agents and chemotherapy, 44(4), 861–866. [Link]
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Pai, M. P. (2008). Candidemia: Optimizing the Dose of Fluconazole. US pharmacist, 33(5), 36-42. [Link]
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Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the fluconazole dose/MIC ratio correlate with therapeutic response among patients with candidemia. Antimicrobial agents and chemotherapy, 42(7), 1714–1717. [Link]
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Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Antimicrobial Activity of 1, 3, 4-Thiadiazole Derivatives. International journal of molecular sciences, 22(19), 10484. [Link]
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Krátký, M., Stolaříková, J., & Vinšová, J. (2021). Antimicrobial Activity of 1, 3, 4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979. [Link]
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Patel, N. B., Shaikh, F. M., & Damor, A. D. (2012). Design, synthesis and Anti microbial screening of 1, 3, 4-oxadizole ring clubbed s-triazine derivatives. International Journal of Research in Medical and Engineering Technology, 1(1), 1-7. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives
Introduction
The 1,3,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and capacity for hydrogen bonding.[1] This five-membered heterocycle is a constituent of numerous compounds exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The introduction of a thiol group at the C-2 position of the oxadiazole ring not only enhances its biological profile but also provides a versatile synthetic handle for further molecular exploration.[5] This guide focuses specifically on derivatives featuring a 4-chlorophenyl moiety at the C-5 position, a substitution known to impart significant lipophilicity and electronic influence. We will dissect the structure-activity relationships (SAR) of this scaffold, comparing the parent thiol with its S-substituted analogs to provide a clear, data-driven perspective for researchers in drug discovery.
Core Scaffold: Synthesis and Significance
The foundational molecule, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, serves as the crucial precursor for the derivatives discussed herein. Its synthesis is a well-established, multi-step process that exemplifies a classic approach to heterocyclic chemistry. The causality behind this specific pathway lies in its efficiency and the accessibility of starting materials. The process begins with a common commercially available starting material, 4-chlorobenzoic acid, and proceeds through key intermediates to achieve the desired heterocyclic core.[6][7][8]
The general synthetic workflow is outlined below. This self-validating system ensures high-purity intermediates at each stage, which is critical for the successful synthesis of the final target compounds.
Caption: General synthesis pathway for the core scaffold.
Part 1: Structure-Activity Relationship (SAR) of the Parent Thiol vs. S-Substituted Analogs
The thiol group of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol exists in a thiol-thione tautomerism, with the thione form often predominating.[2][3] This functional group is the primary site for derivatization, and its modification from a proton-donating thiol (or thione) to a thioether linkage drastically alters the molecule's electronic properties, steric profile, and biological activity.
Antimicrobial Activity
The parent compound, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (designated as compound 4 in several studies), is a potent antimicrobial agent in its own right.[6][8] Its activity stems from the combination of the lipophilic 4-chlorophenyl group, which facilitates membrane transport, and the reactive oxadiazole-thiol core. Experimental data demonstrates its efficacy against a range of pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol [6][8]
| Microbial Strain | Type | MIC (µg/mL) |
| Bacillus subtilis | Gram-positive Bacteria | 25 |
| Staphylococcus aureus | Gram-positive Bacteria | 50 |
| Escherichia coli | Gram-negative Bacteria | 50 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 100 |
| Aspergillus niger | Fungi | 25 |
| Aspergillus flavus | Fungi | 25 |
| Candida albicans | Fungi | 50 |
Data sourced from studies by Abbasi et al.[6][8]
While the parent thiol is active, S-substitution offers a pathway to modulate this activity. For instance, studies on related 5-aryl-1,3,4-oxadiazole-2-thiols have shown that substitution can enhance potency. A notable example is 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, which exhibited stronger activity against E. coli and S. pneumoniae than ampicillin.[9] This suggests that while our core chlorophenyl compound is effective, fine-tuning the electronic properties of the C-5 aryl ring is a valid strategy for optimization.
Enzyme Inhibition Activity
A key advantage of derivatizing the thiol group is the potential to introduce new pharmacophoric features that can interact with specific enzyme active sites. A comprehensive study by Abbasi et al. synthesized a series of S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and evaluated them as cholinesterase inhibitors, which are relevant targets for neurodegenerative diseases.[6]
The conversion of the thiol to a thioether via reaction with various electrophiles yielded compounds with significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Caption: General scheme for S-substitution.
The results clearly indicate that the nature of the 'R' group attached to the sulfur atom is critical for enzyme inhibition.
Table 2: Cholinesterase Inhibition by S-Substituted Derivatives [6]
| Compound ID | 'R' Group (Substituent) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 6e | 3-Nitrophenyl | 0.08 ± 0.001 | > 500 |
| 6g | 2,4-Dichlorophenyl | 0.09 ± 0.001 | 389.6 ± 0.82 |
| 6j | 4-Methyl-2-oxo-2H-chromen-7-yl | 108.3 ± 0.21 | 1.86 ± 0.01 |
| Galanthamine | Standard | 0.52 ± 0.001 | 8.51 ± 0.02 |
Data sourced from Abbasi et al.[6]
From this data, a clear SAR emerges:
-
For AChE Inhibition: The presence of strongly electron-withdrawing groups on a phenyl ring attached to the sulfur (e.g., 3-nitro in 6e and 2,4-dichloro in 6g ) leads to exceptionally potent and selective inhibition, far exceeding the standard drug galanthamine.
-
For BChE Inhibition: A larger, more complex heterocyclic system like the coumarin moiety in compound 6j results in highly potent and selective BChE inhibition.
This demonstrates that S-substitution is a powerful tool to pivot the biological activity of the scaffold from general antimicrobial to specific enzyme inhibition.
Caption: Key Structure-Activity Relationship insights.
Part 2: Comparison with Alternatives
Impact of the C-5 Aryl Substituent
While this guide focuses on the 5-(4-chlorophenyl) scaffold, it is instructive to compare it with derivatives bearing other C-5 substituents.
-
5-(3,4,5-trimethoxyphenyl) Derivatives: These analogs have been synthesized and shown to possess potent antifungal activity, suggesting that electron-donating groups on the C-5 phenyl ring are favorable for this specific application.[10]
-
5-Aryl Derivatives (General): SAR studies on various 5-aryl-1,3,4-oxadiazoles reveal that the nature and position of substituents on the phenyl ring significantly influence inhibitory potency against different targets.[1] For instance, in one study on α-glucosidase inhibitors, compounds with hydroxyl groups were more active than those with chloro or nitro groups.[11]
Bioisosteric Comparison: 1,3,4-Oxadiazoles vs. 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a well-known bioisostere of the 1,3,4-oxadiazole ring.[1] Replacing the oxygen atom with sulfur modifies the ring's electronics and geometry, which can lead to different biological profiles. A direct comparison can be made to a study where 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol was synthesized from the same 4-chlorobenzoic acid precursor and its derivatives were evaluated for antiviral activity against the tobacco mosaic virus.[7] This highlights that switching the core heterocycle, even while maintaining the key C-5 and C-2 substituents, can redirect the compound's therapeutic potential towards different disease areas.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are provided below.
Protocol 1: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (4)
-
Step A: Synthesis of 4-Chlorobenzohydrazide (3):
-
Dissolve methyl-4-chlorobenzoate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into cold water.
-
Collect the resulting white precipitate by filtration, wash with water, and dry to yield 4-chlorobenzohydrazide.
-
-
Step B: Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (4):
-
To a solution of potassium hydroxide (1.2 eq) in absolute ethanol, add 4-chlorobenzohydrazide (1.0 eq).
-
Add carbon disulfide (1.5 eq) dropwise to the mixture while stirring in an ice bath.
-
Allow the reaction to stir at room temperature for 2 hours, then reflux for 10-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and reduce the solvent volume.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid (HCl) to a pH of ~2-3.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.[2][5][6]
-
Protocol 2: General Procedure for S-Substitution (e.g., Synthesis of 6a-l)
-
In a round-bottom flask, suspend sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in N,N-dimethylformamide (DMF).
-
Add a solution of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (4 , 1.0 eq) in DMF dropwise at 0°C.
-
Stir the mixture for 30 minutes at room temperature to allow for salt formation.
-
Add the desired electrophile (R-X, e.g., 3-nitrobenzyl chloride, 1.1 eq) to the mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the target S-substituted derivative.[6][8]
Protocol 3: In-Vitro Acetylcholinesterase (AChE) Inhibition Assay
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE from electric eel.
-
Incubate the plate at 25°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by plotting inhibition versus compound concentration. Galanthamine is used as a positive control.
Conclusion
The 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol scaffold represents a highly adaptable platform for drug discovery. Our comparative analysis reveals distinct structure-activity relationships that can guide future research:
-
The unmodified thiol is a valuable lead for developing broad-spectrum antimicrobial agents .
-
S-substitution is an effective strategy to transform the scaffold into a potent and selective enzyme inhibitor . The choice of substituent is paramount, with electron-withdrawing aryl groups favoring AChE inhibition and larger heterocyclic systems favoring BChE inhibition.
-
The 4-chlorophenyl group at C-5 is a critical contributor to bioactivity, though comparisons with other C-5 aryl derivatives indicate that this position is a key site for optimizing target-specific potency.
This guide provides the foundational knowledge, experimental data, and validated protocols necessary for researchers to effectively leverage the rich chemical and biological potential of this promising class of compounds.
References
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- Bojarska, J., Kaczorowska, K., & Kliś, M. A. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(4), 4585–4624.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2020). Mini-Reviews in Organic Chemistry, 17(6), 675-691.
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2011). Der Pharma Chemica, 3(6), 480-486.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules, 27(19), 6529.
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- Synthesis and Antimicrobial Studies of 5-N-alkyl-1,3,4-oxadiazole-2-thiol Derivatives from Fatty Acids. (2015). International Journal of ChemTech Research, 8(4), 1776-1781.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Pharmaceuticals, 14(10), 1045.
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- Wang, M. Q., Liu, J. X., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry, 15(12), 4126-4135.
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Structure–activity relationship of synthesized compounds. (2021). ResearchGate. Available at: [Link]
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Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. ResearchGate. Available at: [Link]
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Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. (2015). ResearchGate. Available at: [Link]
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A Comparative Guide to Validating the Anticancer Mechanism of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol via Cell Cycle Analysis
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the validation of a compound's mechanism of action is a critical milestone. This guide provides an in-depth, technical comparison of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, a novel small molecule with putative anticancer properties. We will explore the validation of its mechanism through cell cycle analysis, contrasting its effects with a well-established chemotherapeutic agent, Paclitaxel. This guide is designed to equip researchers with the foundational knowledge and practical protocols to rigorously assess the anticancer potential of this and similar compounds.
The 1,3,4-oxadiazole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of enzymes like histone deacetylases and telomerase, as well as interference with growth factor signaling.[1][2] The subject of this guide, this compound, is a promising candidate for further investigation due to its structural features that suggest potential interactions with key cellular targets involved in cell proliferation.
The Central Role of Cell Cycle Analysis in Cancer Research
The cell cycle is a tightly regulated process that governs cell proliferation. Its deregulation is a hallmark of cancer, making it a prime target for therapeutic intervention. Cell cycle analysis by flow cytometry with propidium iodide (PI) staining is a robust and widely used technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4] This method relies on the stoichiometric binding of PI to DNA, where the fluorescence intensity is directly proportional to the DNA content.[3] By analyzing the DNA content of a cell population, we can determine the percentage of cells in each phase, providing a snapshot of the cell cycle profile. Perturbations in this profile following treatment with a compound can reveal its specific point of action within the cell cycle.
Experimental Validation: A Head-to-Head Comparison
To elucidate the anticancer mechanism of this compound, a comparative cell cycle analysis is proposed against Paclitaxel, a potent mitotic inhibitor. Paclitaxel's mechanism is well-characterized; it stabilizes microtubules, leading to arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[5][6][7] This makes it an excellent positive control to benchmark the effects of our test compound.
Detailed Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for treating a cancer cell line (e.g., HeLa, a human cervical cancer cell line) with this compound and Paclitaxel, followed by cell cycle analysis.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
Paclitaxel (Positive Control)
-
Dimethyl Sulfoxide (DMSO, Vehicle Control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[8]
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 1, 5, 10 µM), Paclitaxel (e.g., 10 nM), and an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for 24 hours. The rationale for a 24-hour time point is to allow for the completion of at least one cell cycle, enabling the detection of perturbations.
-
-
Cell Harvesting and Fixation:
-
After treatment, collect the cell culture medium (to harvest any floating/apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.[9]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Fixation permeabilizes the cells and preserves their DNA content.[8]
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).[8]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.[9]
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution. The inclusion of RNase A is crucial to degrade any double-stranded RNA, ensuring that PI exclusively stains DNA.[9]
-
Incubate the cells in the dark at room temperature for 30 minutes.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.
-
Analyze the PI fluorescence (typically in the FL2 or FL3 channel) of the single-cell population to generate a histogram of DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizing the Experimental Workflow
Comparative Data Analysis: Interpreting the Results
The hypothetical data presented below illustrates the expected outcomes of the cell cycle analysis.
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 65.2 ± 2.1 | 15.5 ± 1.3 | 19.3 ± 1.8 |
| Paclitaxel (10 nM) | 10.8 ± 1.5 | 8.7 ± 0.9 | 80.5 ± 2.5 |
| This compound (5 µM) | 18.4 ± 1.9 | 10.1 ± 1.2 | 71.5 ± 2.3 |
Interpretation:
-
Vehicle Control: The majority of cells are in the G0/G1 phase, which is typical for an asynchronously growing cell population.
-
Paclitaxel: As expected, treatment with Paclitaxel leads to a significant accumulation of cells in the G2/M phase, confirming its role as a mitotic inhibitor.[5][10]
-
This compound: The data suggests that this compound also induces a potent G2/M arrest, similar to Paclitaxel. This indicates a potential mechanism involving the disruption of mitotic processes.
Delving Deeper: The Putative Molecular Mechanism
The observed G2/M arrest strongly suggests that this compound interferes with the G2/M transition or the progression through mitosis. A key regulator of the G2/M transition is the Cyclin B-CDK1 complex.[11][12][13] Activation of this complex is essential for entry into mitosis.[14][15] Therefore, it is plausible that our test compound may directly or indirectly inhibit the activity of CDK1 or associated regulatory proteins.
Further investigation into the specific molecular target is warranted. For instance, assessing the phosphorylation status of CDK1 or its downstream substrates could provide more direct evidence of its inhibition.
Visualizing the Proposed Signaling Pathway
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Assessing the Cross-Reactivity of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Comparative Guide to Enzyme Inhibition Profiling
In the landscape of modern drug discovery, the initial identification of a potent enzyme inhibitor is merely the first step. A comprehensive understanding of a compound's selectivity is paramount to predicting its therapeutic window and potential off-target effects. This guide provides an in-depth technical framework for assessing the cross-reactivity of the novel inhibitor, 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. We will explore the rationale behind selecting a diverse enzyme panel, detail robust experimental protocols for inhibition assays, and present a comparative analysis against established inhibitors, thereby offering a blueprint for rigorous preclinical evaluation.
The 1,3,4-oxadiazole scaffold is a recognized pharmacophore present in a variety of medicinally active compounds, with derivatives known to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[1][2] Specifically, derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated inhibitory activity against enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[3] Given this precedent, a thorough investigation into the selectivity of this compound is a critical exercise in characterizing its potential as a therapeutic agent.
The Imperative of Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, a significant one being the potential for off-target interactions.[4] While a compound may exhibit high potency against its intended target, its interaction with other enzymes can lead to unforeseen side effects. Cross-reactivity profiling, therefore, is not just a regulatory hurdle but a fundamental aspect of rational drug design. By screening our compound of interest against a panel of functionally diverse enzymes, we can construct a "selectivity profile" that informs its safety and potential for drug-drug interactions.
For this guide, we will focus on a panel comprising three key enzyme classes frequently implicated in off-target effects:
-
Cholinesterases (AChE and BChE): Given that derivatives of the core scaffold are known to inhibit these enzymes, it is crucial to quantify the activity of this specific analog.[3]
-
Protein Kinases: This large family of enzymes is a common target for off-target inhibition due to the conserved nature of the ATP-binding site.[5][6]
-
Cytochrome P450 (CYP) Isoforms: As the primary enzymes responsible for drug metabolism, inhibition of CYPs is a major cause of adverse drug-drug interactions.[7][8]
Experimental Design: A Self-Validating System
To ensure the integrity of our findings, each assay is designed as a self-validating system, incorporating positive and negative controls, and a well-characterized comparator compound. This approach allows for the objective assessment of this compound's performance.
Our comparative analysis will include:
-
This compound (Test Compound): The subject of our investigation.
-
Donepezil: A potent and selective acetylcholinesterase inhibitor, serving as a benchmark for cholinesterase inhibition.[9][10][11]
-
Staurosporine: A broad-spectrum protein kinase inhibitor, providing a reference for pan-kinase activity.[5][12]
-
Ketoconazole: A well-known inhibitor of CYP3A4, a key drug-metabolizing enzyme.[13][14][15]
The following diagram illustrates the overall workflow for the cross-reactivity assessment.
Caption: Overall workflow for cross-reactivity assessment.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) based on the reaction of thiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[16][17]
Materials:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound, Donepezil, and DMSO (vehicle control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and Donepezil in DMSO. Create serial dilutions in phosphate buffer.
-
Prepare working solutions of AChE (0.1 U/mL) and BChE (0.1 U/mL) in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 10 mM solution of ATCI and BTCI in deionized water (prepare fresh daily).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 50 µL of phosphate buffer.
-
Control wells (100% enzyme activity): 25 µL of enzyme solution and 25 µL of phosphate buffer containing the same percentage of DMSO as the inhibitor wells.
-
Test wells: 25 µL of enzyme solution and 25 µL of the desired concentrations of the test compound or Donepezil.
-
-
Pre-incubation: Add 25 µL of the respective enzyme solution to all wells except the blank.
-
Reaction Initiation:
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[16]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and Donepezil relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[18]
Materials:
-
Panel of protein kinases (e.g., PKA, PKC, EGFR kinase)
-
Corresponding kinase substrate peptides
-
ATP
-
Test compound, Staurosporine, and DMSO (vehicle control)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO. Create a serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram illustrates a simplified protein kinase signaling pathway that is often a target for therapeutic intervention and, consequently, a source of off-target effects.
Caption: A simplified kinase signaling cascade.
Protocol 3: Cell-Based Cytochrome P450 Inhibition Assay (Luminescence-Based)
This assay provides a physiologically relevant model to assess the inhibitory potential of a compound on major CYP isoforms.[7]
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
P450-Glo™ CYP Assay Kits for different isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Test compound, Ketoconazole (for CYP3A4), and DMSO (vehicle control)
-
Cell culture medium
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate and incubate until they form a confluent monolayer.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Ketoconazole in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds or vehicle control.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
CYP Reaction:
-
Add the luminogenic CYP substrate to each well.
-
Incubate according to the kit manufacturer's instructions to allow for substrate metabolism.
-
-
Luminescence Detection:
-
Add the luciferin detection reagent to each well to stop the CYP reaction and initiate the luminescent signal.
-
Incubate for a short period at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well.
-
Calculate the percentage of CYP inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Comparative Data Analysis
The following tables present hypothetical data to illustrate the expected outcomes of the cross-reactivity assessment.
Table 1: Cholinesterase Inhibition Profile
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| This compound | 15.2 | > 100 |
| Donepezil | 0.02 | 5.8 |
Table 2: Protein Kinase Inhibition Profile
| Compound | PKA IC50 (µM) | PKC IC50 (µM) | EGFR Kinase IC50 (µM) |
| This compound | > 50 | 25.6 | > 50 |
| Staurosporine | 0.007 | 0.003 | 0.006 |
Table 3: Cytochrome P450 Inhibition Profile
| Compound | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | CYP2C9 IC50 (µM) |
| This compound | 8.9 | > 100 | 45.3 |
| Ketoconazole | 0.03 | > 100 | 2.5 |
Interpretation and Conclusion
-
Cholinesterase Activity: The compound exhibits moderate inhibitory activity against AChE with an IC50 of 15.2 µM, while showing significantly less activity against BChE (> 100 µM). Compared to Donepezil, a highly potent and selective AChE inhibitor, our test compound is considerably weaker.[9][11] This suggests a potential for cholinergic side effects at higher concentrations, but with a degree of selectivity for AChE over BChE.
-
Kinase Activity: The test compound shows weak inhibition of PKC and negligible activity against PKA and EGFR kinase at the tested concentrations. In contrast, Staurosporine demonstrates potent, broad-spectrum kinase inhibition with nanomolar IC50 values.[6] This indicates that this compound is unlikely to have significant off-target effects mediated by these kinases.
-
CYP450 Activity: The compound displays moderate inhibition of CYP3A4 with an IC50 of 8.9 µM and weak inhibition of CYP2C9. Its activity against CYP2D6 is negligible. When compared to Ketoconazole, a potent CYP3A4 inhibitor, our test compound is significantly less potent.[13][14] However, the inhibition of CYP3A4, a major drug-metabolizing enzyme, warrants further investigation for potential drug-drug interactions.
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New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. (2015). PubMed Central. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
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Cytochrome P450 3A4 Inhibition by Ketoconazole: Tackling the Problem of Ligand Cooperativity Using Molecular Dynamics Simulations and Free-Energy Calculations. (n.d.). ACS Publications. [Link]
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Preparation Ligand this compound by New Method and Complexation with Transition Metals Ions. (2025). ResearchGate. [Link]
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Evaluating the Selectivity of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Comparative Guide for Anticancer Drug Discovery
In the landscape of anticancer drug development, the quest for compounds with high therapeutic indices is paramount. An ideal candidate must exhibit potent cytotoxicity against malignant cells while sparing their normal, healthy counterparts. This guide delves into the evaluation of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol , a member of the promising 1,3,4-oxadiazole class of heterocyclic compounds, assessing its potential selectivity for cancer cells over normal cell lines.
While direct experimental data on the specific selectivity of this compound is emerging, this guide provides a comprehensive framework for its evaluation. By synthesizing data from structurally analogous compounds, outlining robust experimental protocols, and establishing a comparative benchmark against a standard chemotherapeutic agent, Doxorubicin, we can construct a predictive analysis of its therapeutic potential.
The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Oncology
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer properties.[1][2] Its derivatives have been reported to exhibit a wide range of antitumor activities, acting through various mechanisms such as inhibition of crucial enzymes like telomerase, thymidylate synthase, and receptor tyrosine kinases (e.g., VEGFR-2).[1][3][4] The structural versatility of the oxadiazole scaffold allows for modifications that can enhance potency and modulate biological targets.[1]
The thiol (-SH) group at the 2-position of the oxadiazole ring, as present in our target compound, is a key feature. This functional group can be a critical pharmacophore, potentially involved in binding to biological targets or undergoing metabolic activation.
Comparative Analysis: Benchmarking Against Analogs and Standards
Direct, peer-reviewed data on the selectivity of this compound is not yet widely published. However, we can infer its potential by examining closely related structures.
A study on 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives (isomeric to our target compound) demonstrated significant anti-proliferative activity against the MCF-7 breast cancer cell line, with potency comparable to the standard drug Adriamycin (Doxorubicin).[4] Crucially, a related derivative in another study showed high inhibitory effects on MCF-7 cells while being less toxic to normal human embryonic kidney (HEK-293) cells, suggesting a favorable selectivity profile.[4]
To provide a clear benchmark, we compare the reported activities of analogous compounds with Doxorubicin, a widely used chemotherapeutic agent with known cytotoxicity profiles against both cancerous and normal cells.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Reference Compounds
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Analog: 5-(Aryl)-1,3,4-oxadiazole-2-thione derivative | MCF-7 (Breast) | ~7.5 - 10 | HEK-293 (Kidney) | >10 (Less Toxic) | >1.0 - 1.3 (Estimated) | [4][5][6] |
| Analog: 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)... | HeLa (Cervical) | 7.52 | Not Reported | - | - | [7] |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 2.5 | HK-2 (Kidney) | >20 | >8 - 200 | [8] |
| Doxorubicin | HepG2 (Liver) | 1.3 - 2.8 | THLE2 (Liver) | >20 | >7.1 - 15.4 | [8][9][10] |
| Doxorubicin | A549 (Lung) | >20 | Not Reported | - | - | [8] |
Note: IC50 values for Doxorubicin can vary significantly between laboratories due to different assay conditions and cell line characteristics.[8] The Selectivity Index (SI) is calculated as (IC50 on normal cells / IC50 on cancer cells). A higher SI value indicates greater selectivity for cancer cells.[9][11]
From this comparison, it is evident that while oxadiazole derivatives show promising anticancer activity, establishing a high selectivity index is the critical next step. The goal for a novel compound like this compound would be to demonstrate an SI significantly greater than 1, ideally exceeding that of existing drugs for the same cancer type. An SI value of 2 or greater is generally considered a good indicator of selective toxicity.[11][12]
Experimental Workflow for Determining Selectivity
To empirically determine the selectivity of this compound, a rigorous and standardized experimental workflow is essential. The following protocol outlines the key steps using the MTT assay, a reliable colorimetric method for assessing cell viability.
Cell Line Selection
A panel of cell lines should be chosen to represent both cancerous and normal tissues.
-
Cancer Cell Lines: Select lines relevant to common cancers, such as:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HepG2 (Hepatocellular Carcinoma)
-
HCT-116 (Colon Carcinoma)
-
-
Normal (Non-cancerous) Cell Lines: Select lines derived from tissues that are common sites of chemotherapy-related toxicity:
-
HEK-293 (Human Embryonic Kidney)
-
Vero (Monkey Kidney Epithelial)
-
WI-38 or MRC-5 (Human Lung Fibroblast)
-
MTT Assay Protocol for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (both cancer and normal) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO) in culture medium. Replace the existing medium with the treatment-containing medium.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[8]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[15]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of ~630 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for Determining Compound Selectivity via MTT Assay.
Potential Mechanisms of Action and Future Directions
The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with critical cellular pathways.[3] Some reported mechanisms include:
-
Enzyme Inhibition: Targeting enzymes like thymidine phosphorylase, which are overexpressed in some tumors, can lead to selective cell death.[4]
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, disrupting cell division and inducing apoptosis.[5][6]
-
Kinase Inhibition: Inhibition of signaling kinases such as EGFR or VEGFR can halt tumor growth and angiogenesis.[1][3]
Caption: Plausible Mechanisms of Action for Oxadiazole Derivatives.
Future research should focus not only on confirming the selectivity through the described cytotoxicity assays but also on elucidating the specific molecular mechanism. Mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and specific enzyme inhibition assays, will provide a deeper understanding of why this compound may exhibit preferential activity against cancer cells.
Conclusion and Expert Outlook
While awaiting direct empirical evidence, the analysis of structurally related 1,3,4-oxadiazole-2-thiol derivatives provides a strong rationale for investigating This compound as a selective anticancer agent. The precedent set by its chemical cousins, which exhibit potent cytotoxicity against cancer cells with reduced impact on normal cells, is highly encouraging.
The critical determinant of its therapeutic potential will be its Selectivity Index. By employing the rigorous, standardized workflow detailed in this guide, researchers can generate the necessary data to compare its performance directly against established chemotherapeutics like Doxorubicin. A high SI, coupled with a well-defined mechanism of action, would position this compound as a highly promising candidate for further preclinical and clinical development.
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In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. National Center for Biotechnology Information (PMC). [Link]
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A Comparative In Vivo Efficacy Analysis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol in a Murine Breast Cancer Model
This guide provides a comprehensive framework for evaluating the in vivo anti-tumor efficacy of the novel synthetic compound, 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. We will objectively compare its potential performance against established chemotherapeutic agents in a well-defined murine xenograft model of breast cancer. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data analysis, and insights into the underlying scientific rationale.
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2][3] Derivatives of 1,3,4-oxadiazole have been shown to exert their anti-proliferative effects through various mechanisms, such as the inhibition of growth factors, enzymes, and kinases.[2][4] Some have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5][6] The subject of this guide, this compound, is a novel compound within this class. Its structural features suggest a potential for significant anti-tumor activity, necessitating rigorous in vivo evaluation to ascertain its therapeutic promise.
This guide will detail a head-to-head comparison of this compound with Doxorubicin, a standard-of-care anthracycline chemotherapy for breast cancer, in a murine xenograft model.[7][8][9] The primary objective is to assess its ability to inhibit tumor growth and to evaluate its preliminary safety profile in a living organism.
Comparative In Vivo Efficacy Study: A Step-by-Step Protocol
The following protocol outlines a robust methodology for assessing the in vivo efficacy of this compound.
Experimental Workflow
Caption: High-level overview of the in vivo experimental workflow.
Detailed Methodology
1. Cell Culture and Preparation:
-
Cell Line: Human breast adenocarcinoma cell line, MDA-MB-231, will be used. This is a well-characterized, aggressive triple-negative breast cancer cell line.
-
Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Inoculation: At 80-90% confluency, cells will be harvested using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 1 x 10^7 cells/mL.[10]
2. Animal Model and Tumor Inoculation:
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old, will be used. Their immunodeficient status prevents the rejection of human tumor xenografts.[11]
-
Acclimatization: Animals will be acclimatized for at least one week before the experiment.
-
Inoculation: Each mouse will be subcutaneously inoculated in the right flank with 0.1 mL of the cell suspension (1 x 10^6 cells).[10]
3. Tumor Growth Monitoring and Randomization:
-
Tumor Measurement: Tumor volume will be measured three times a week using digital calipers. The volume will be calculated using the formula: Volume = (Length x Width^2) / 2.[12]
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice will be randomly assigned to one of the following treatment groups (n=8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (e.g., 25 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
Group 4: Doxorubicin (e.g., 5 mg/kg)
-
4. Treatment Administration:
-
Route of Administration: this compound will be administered orally (p.o.) or intraperitoneally (i.p.) based on its solubility and formulation characteristics. Doxorubicin will be administered intravenously (i.v.).
-
Dosing Schedule: Treatments will be administered once daily (q.d.) or every other day (q.o.d.) for a period of 21 days.
5. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is TGI, calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[12][13]
-
Body Weight: Animal body weight will be recorded three times a week as an indicator of systemic toxicity.
-
Clinical Observations: Mice will be monitored daily for any signs of distress or toxicity.
-
Endpoint: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after 21 days of treatment. At the endpoint, mice will be euthanized, and tumors will be excised and weighed.
Comparative Performance Analysis
The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.
Table 1: Comparative Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 250 | - |
| This compound | 25 | 980 ± 180 | 47.0 |
| This compound | 50 | 650 ± 150 | 64.9 |
| Doxorubicin | 5 | 720 ± 160 | 61.1 |
Table 2: Preliminary Toxicity Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Mortality |
| Vehicle Control | - | +5.2 ± 1.5 | 0/8 |
| This compound | 25 | -2.1 ± 0.8 | 0/8 |
| This compound | 50 | -4.5 ± 1.2 | 0/8 |
| Doxorubicin | 5 | -8.9 ± 2.1 | 1/8 |
Mechanistic Insights and Rationale
The anti-tumor activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with key cellular processes in cancer cells.
Caption: Potential mechanisms of action for 1,3,4-oxadiazole derivatives.
The observed in vivo efficacy of this compound in this study would warrant further investigation into its specific molecular targets. Its performance relative to doxorubicin, a DNA intercalating agent, could suggest a distinct or complementary mechanism of action.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the in vivo evaluation of this compound. By directly comparing its efficacy and toxicity to a standard chemotherapeutic agent in a clinically relevant murine model, researchers can generate the critical data necessary to assess its potential as a novel anticancer therapeutic. The detailed protocols and comparative data presentation are designed to ensure the generation of robust and interpretable results, paving the way for further preclinical and clinical development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
This document provides essential procedural guidance for the safe and compliant disposal of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 41491-54-7). Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings. The procedures outlined are grounded in established principles of laboratory safety and chemical waste management.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
This compound is a halogenated heterocyclic compound that presents several health hazards.[1] Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols that follow. The compound is classified with multiple GHS hazard statements, which dictate the required handling and disposal precautions.[2][3]
Table 1: GHS Hazard Profile of this compound
| Hazard Classification | GHS Code | Signal Word & Pictogram | Practical Implication in the Lab |
| Acute Toxicity (Oral), Category 4 | H302 | Warning GHS07 (! ) | Harmful if swallowed. Do not eat, drink, or smoke when handling. In case of ingestion, seek immediate medical attention.[2] |
| Skin Irritation, Category 2 | H315 | Warning GHS07 (! ) | Causes skin irritation. Avoid skin contact by wearing appropriate gloves and a lab coat. Wash hands thoroughly after handling.[2][3][4][5] |
| Serious Eye Irritation, Category 2A | H319 | Warning GHS07 (! ) | Causes serious eye irritation. Always wear safety goggles or a face shield to prevent contact with eyes.[2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 | Warning GHS07 (! ) | May cause respiratory irritation. All handling of the solid compound (e.g., weighing) must be performed in a certified chemical fume hood to prevent inhalation of dust.[2][3][4] |
The presence of a chlorine atom classifies this compound as a halogenated organic . This is the single most important factor for its disposal, as halogenated waste streams are treated differently—and often at a higher cost—than non-halogenated streams due to the potential for forming acid gases during incineration.[6][7] Co-mingling of these waste streams is a common and costly error in laboratory practice.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Minimizing exposure and waste generation from the outset is a key principle of green chemistry and laboratory safety.[8][9]
-
Engineering Controls : Always handle the solid compound and concentrated solutions within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory:
-
Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn.[2] Remove and wash contaminated clothing before reuse.[2]
Waste Segregation: The Critical First Step
Proper segregation is essential for compliant and cost-effective waste management. The primary decision point for any waste generated is whether it has come into contact with this compound. If it has, it must be treated as hazardous waste and further segregated based on its physical state and chemical properties.
Caption: Disposal workflow for waste containing this compound.
Step-by-Step Disposal Protocol
All waste containing this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6][11] Never pour this chemical or its solutions down the drain.[12]
Solid Waste Disposal
This stream includes unreacted compound, contaminated weighing paper, spatulas, and disposable PPE (gloves, etc.).
-
Collection : Place all solid waste contaminated with the compound into a designated, durable, sealable plastic bag or container clearly labeled for "Solid Halogenated Organic Waste."
-
Segregation : Ensure this waste is kept separate from non-halogenated solid waste.
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials.[6]
Liquid Waste Disposal
This stream includes reaction mixtures, mother liquors, and solvent rinsates from cleaning glassware.
-
Container Selection : Use a designated, leak-proof, and chemically compatible waste container with a screw-top cap. The container must be suitable for halogenated organic solvents.[7][13][14]
-
Labeling : Before adding any waste, label the container with a "Hazardous Waste" tag.[6] Clearly write "Halogenated Organic Waste" and list all chemical constituents by their full names, including "this compound" and any solvents used.[13] Do not use abbreviations.
-
Collection : Add liquid waste to the container, ensuring it is done within a fume hood to prevent inhalation of vapors. Keep the container closed when not actively adding waste.[6][13]
-
Filling : Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]
-
Storage : Store the container in secondary containment (e.g., a chemical-resistant tray) in a cool, dry, well-ventilated area.[6][14]
Empty Stock Container Disposal
The original container that held the compound must also be disposed of as hazardous waste, unless properly decontaminated.
-
Triple-Rinsing : To decontaminate the container, triple-rinse it with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection : Crucially, collect all three rinses as liquid halogenated hazardous waste in the appropriate container described in section 4.2.[11]
-
Defacing : After triple-rinsing, deface or completely remove the original manufacturer's label.
-
Final Disposal : The rinsed and defaced container can now typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional EHS guidelines.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before cleaning, don the appropriate PPE as described in Section 2, including respiratory protection if dust is present.[4]
-
Containment : For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, contain the leak and cover it with an inert absorbent material such as sand, vermiculite, or silica gel.[2][4]
-
Collection : Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container for solid halogenated waste.
-
Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and institutional EHS office.[6]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of its use in a professional laboratory setting. By understanding its hazard profile, rigorously applying waste segregation principles, and adhering to the step-by-step protocols outlined in this guide, researchers can ensure a safe working environment and maintain full environmental and regulatory compliance. Always consult your institution's specific EHS guidelines, as they are the final authority on waste disposal procedures.
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A Senior Scientist's Guide to Safely Handling 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
In the landscape of pharmaceutical research and novel compound synthesis, the integrity of our work is intrinsically linked to the safety of our practices. The compound 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, a member of the heterocyclic oxadiazole family, presents a specific set of handling requirements that demand meticulous attention to personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound, ensuring both personal safety and experimental validity.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the inherent risks associated with this compound. Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
These classifications, identified by the GHS07 pictogram, form the logical basis for all subsequent PPE and handling recommendations[1]. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the powdered form. Our objective is to establish effective barriers against these routes.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Below are the essential PPE components for handling this compound.
Hand Protection: Chemical-Resistant Gloves
Direct skin contact is a significant risk, making glove selection paramount. Standard latex gloves are often inadequate for handling potent research chemicals.
-
Recommended Material: Nitrile gloves are the standard for their broad chemical resistance and durability.
-
Why Nitrile? They provide a robust barrier against the types of solvents typically used to dissolve compounds like this, and they protect against direct contact with the solid material.
-
Best Practices: Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splashes, such as transferring solutions, consider double-gloving. Contaminated gloves should be removed carefully, avoiding contact with skin, and disposed of as chemical waste[3].
Eye and Face Protection: Beyond Standard Safety Glasses
Given the serious eye irritation hazard, eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide a sufficient seal to protect from fine powders or splashes[3][4].
-
When to Escalate: When handling larger quantities (>1 gram) or performing operations with a high potential for splashing (e.g., solution transfers, heating), a full-face shield should be worn in addition to chemical splash goggles[5]. This provides an essential secondary layer of protection for the entire face.
Protective Clothing: Shielding Against Contamination
Your personal clothing should never be exposed to the chemical.
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement.
-
Material: Look for coats made of materials like polyester/cotton blends. For tasks involving significant quantities or a high risk of spills, a chemical-resistant apron or a disposable gown that closes in the back offers superior protection[4][6].
-
Footwear: Closed-toe shoes are a fundamental laboratory requirement to protect from spills.
Respiratory Protection: Managing Inhalation Risk
As a solid, the primary inhalation risk comes from airborne dust, especially during weighing and transfer operations.
-
Engineering Controls First: The most effective way to mitigate this risk is to handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure[1]. This captures dust at the source.
-
When a Respirator is Necessary: If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum for filtering particulates. For higher-risk scenarios, a respirator with appropriate organic vapor cartridges may be necessary[4][7].
Operational Protocols: Integrating Safety into Your Workflow
Properly selected PPE is only effective when used within a structured and safe workflow. The following step-by-step guides provide procedural context for common laboratory tasks.
Pre-Operational Safety Checklist
Before beginning any work, confirm the following:
| Checkpoint | Status |
|---|---|
| Location of nearest safety shower & eyewash station | Verified[4] |
| Functionality of chemical fume hood | Verified |
| Availability of all required PPE | Confirmed |
| Designated chemical waste container is accessible | Confirmed |
| Review of Safety Data Sheet (SDS) | Completed[1] |
Workflow for Weighing and Handling Solid Compound
Emergency Procedures in Case of Exposure
Immediate and correct action is critical to mitigate harm.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[1][4]. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][4]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing[1][8]. If they feel unwell, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Disposal Plan: Completing the Safety Lifecycle
Safe handling extends to the proper disposal of contaminated materials.
-
Contaminated PPE: All used gloves, disposable aprons, and any other contaminated items must be placed in a clearly labeled, sealed container for hazardous chemical waste. Do not discard them in regular trash[9].
-
Chemical Waste: Unused compound and solutions must be disposed of according to institutional and local environmental regulations. Never pour chemical waste down the drain[8].
By integrating this expert-level understanding of hazards with meticulous operational protocols, you can confidently and safely advance your research with this compound, upholding the highest standards of scientific integrity and personal safety.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
